molecular formula C10H13NO2 B1317550 2-Cyclohexanoyloxazole CAS No. 898758-88-8

2-Cyclohexanoyloxazole

Cat. No.: B1317550
CAS No.: 898758-88-8
M. Wt: 179.22 g/mol
InChI Key: ISQRAARROORBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexanoyloxazole, also known as Cyclohexyl(1,3-oxazol-2-yl)methanone, is a chemical compound with the CAS Registry Number 898758-88-8 . Its molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol . Key physicochemical properties include a calculated density of 1.124 g/cm³ and a high calculated boiling point of approximately 292.6°C at 760 mmHg . The compound's structure consists of an oxazole heterocycle linked to a cyclohexyl group via a methanone bridge. The oxazole scaffold is significant in medicinal chemistry, as derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties . While the specific research applications and mechanism of action for this compound are not detailed in the available literature, its structural features make it a valuable intermediate for synthesizing novel chemical entities for pharmaceutical and biological research . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRAARROORBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587767
Record name Cyclohexyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-88-8
Record name Cyclohexyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide array of biological receptors and enzymes.[3][4] This has led to their incorporation into a multitude of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] The 2-acyl substituted oxazoles, such as 2-Cyclohexanoyloxazole, are particularly valuable intermediates, offering a reactive handle for further molecular elaboration or serving as key pharmacophoric elements themselves. This guide provides an in-depth exploration of a robust synthetic pathway to this compound and the rigorous analytical methods required for its unambiguous characterization, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of 2-acyloxazoles can be approached through several established methodologies, including the van Leusen reaction, Bredereck synthesis, and various metal-catalyzed cyclizations.[2][3] However, for practicality, scalability, and broad substrate applicability, the direct conversion of carboxylic acids presents a highly efficient and convergent strategy.[6] This section details a modern, reliable protocol for the synthesis of this compound starting directly from cyclohexanecarboxylic acid.

Strategic Rationale: Direct Acylation-Cyclization

The chosen method avoids the pre-formation and isolation of highly reactive intermediates like acyl chlorides, streamlining the workflow and improving safety. The core of this transformation involves the in situ activation of the carboxylic acid, followed by reaction with an isocyanide species and subsequent cyclization to form the oxazole ring.[6] We will utilize a stable triflylpyridinium reagent for the activation step, a choice justified by its high efficiency, broad functional group tolerance, and operational simplicity.

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step sequence:

  • Activation: Cyclohexanecarboxylic acid is first activated by the triflylpyridinium reagent, forming a transient, highly reactive mixed anhydride.

  • Acylpyridinium Salt Formation: This anhydride is immediately trapped by a nucleophilic base, such as 4-dimethylaminopyridine (DMAP), generating an acylpyridinium salt. This salt is the key electrophilic species in the reaction.

  • Nucleophilic Attack: The α-carbon of an activated isocyanide, like methyl isocyanoacetate, is deprotonated by a base to form a nucleophilic anion. This anion attacks the carbonyl carbon of the acylpyridinium salt.

  • Cyclization and Aromatization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by elimination, to yield the stable, aromatic 2,5-disubstituted oxazole product.[6]

Visualizing the Synthetic Pathway

Synthetic_Pathway_this compound Start Cyclohexanecarboxylic Acid + Methyl Isocyanoacetate Reagents 1. DMAP-Tf 2. Base (e.g., DBU) 3. DCM (Solvent) Start->Reagents Reaction Setup Intermediate In situ formation of Acylpyridinium Salt & Isocyanide Anion Reagents->Intermediate Activation & Nucleophile Generation Product This compound (Target Molecule) Intermediate->Product Attack & Cyclization Workup Aqueous Workup & Purification (Chromatography) Product->Workup Isolation

Caption: Synthetic workflow for this compound via direct carboxylic acid activation.

Detailed Experimental Protocol

Materials:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • Methyl 2-isocyanoacetate (1.2 equiv)

  • 4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanecarboxylic acid (1.0 equiv), methyl 2-isocyanoacetate (1.2 equiv), and DMAP-Tf (1.3 equiv).

  • Dissolve the solids in anhydrous dichloromethane (to a concentration of 0.1 M with respect to the carboxylic acid).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.5 equiv) dropwise to the stirred solution over 5 minutes. The choice of a non-nucleophilic, strong base like DBU is critical to deprotonate the isocyanoacetate without competing in the primary reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Characterization and Data Analysis

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a complete analytical profile of the synthesized this compound.

Spectroscopic Analysis Workflow

Characterization_Workflow Sample Purified Product (this compound) NMR ¹H NMR ¹³C NMR Sample->NMR Structural Backbone IR FT-IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Molecular Weight Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Analytical Data

The following table summarizes the predicted spectroscopic data for this compound based on established principles and data from analogous structures.[7][8][9][10][11]

Technique Parameter Expected Observation Rationale
¹H NMR Chemical Shift (δ)~7.9-8.1 ppm (s, 1H, H5-oxazole)~7.2-7.4 ppm (s, 1H, H4-oxazole)~3.0-3.2 ppm (m, 1H, CH-cyclohexyl)~1.2-2.0 ppm (m, 10H, CH₂-cyclohexyl)Oxazole protons are deshielded due to ring aromaticity.[9][11] The α-proton on the cyclohexyl ring is deshielded by the adjacent carbonyl group.
¹³C NMR Chemical Shift (δ)~170-175 ppm (C=O)~160-165 ppm (C2-oxazole)~140-145 ppm (C5-oxazole)~125-130 ppm (C4-oxazole)~45-50 ppm (CH-cyclohexyl)~25-30 ppm (CH₂-cyclohexyl)Carbonyl and oxazole carbons are significantly downfield.[9][10] C2 is typically the most deshielded carbon in the oxazole ring.
FT-IR Wavenumber (cm⁻¹)~1730-1750 cm⁻¹ (C=O stretch)~1600-1650 cm⁻¹ (C=N stretch)~1100-1200 cm⁻¹ (C-O-C stretch)~2850-2950 cm⁻¹ (C-H stretch, sp³)Strong carbonyl absorption is characteristic of the acyl group.[7] Ring vibrations confirm the presence of the oxazole heterocycle.[12][13]
Mass Spec. m/zMolecular Ion [M]⁺ or [M+H]⁺ corresponding to C₁₀H₁₃NO₂ (MW: 179.22)Confirms the molecular weight of the target compound.
FragmentationLoss of cyclohexyl radical (M-83)Loss of cyclohexanoyl group (M-111)Cleavage at the acyl C-C bond is a common fragmentation pathway for 2-acyloxazoles.[14][15]
Interpretation of Spectroscopic Results
  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show two distinct singlets in the aromatic region, confirming the presence of the two protons on the oxazole ring. The complex multiplets in the aliphatic region correspond to the cyclohexyl protons. In the ¹³C NMR spectrum, the presence of four signals in the downfield region (>120 ppm) is a key indicator, corresponding to the carbonyl carbon and the three carbons of the oxazole ring.[9][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong, sharp absorption band around 1740 cm⁻¹ is the most telling feature, confirming the presence of the exocyclic carbonyl group. Additional characteristic peaks for C=N and C-O-C stretching will validate the formation of the oxazole heterocycle.[7][12]

  • Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing definitive proof of the chemical formula. The fragmentation pattern can offer further structural support, with the primary cleavage expected between the carbonyl carbon and the oxazole ring.[17][18]

Conclusion

This guide outlines a streamlined and efficient synthesis of this compound from readily available starting materials. The direct activation of cyclohexanecarboxylic acid provides a practical and scalable route suitable for laboratory and developmental applications. The accompanying characterization workflow, detailing expected outcomes from NMR, FT-IR, and Mass Spectrometry, establishes a robust framework for quality control and structural verification. By integrating proven synthetic strategies with rigorous analytical validation, researchers can confidently produce and characterize this and other valuable oxazole derivatives for application in drug discovery and materials science.

References

  • Taylor & Francis Online. (2021-10-17). Synthetic approaches for oxazole derivatives: A review. [Link]

  • MDPI. (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • ResearchGate. Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. [Link]

  • PubMed Central (PMC). (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • SpringerLink. (2019-03-18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • ResearchGate. Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira.... [Link]

  • AIP Publishing. (2021-11-09). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. [Link]

  • ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... [Link]

  • ResearchGate. (2023-05-08). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. [Link]

  • ACS Publications. Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. [Link]

  • ResearchGate. Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. [Link]

  • PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • NIH National Library of Medicine. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • PubMed. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. [Link]

  • NIST WebBook. Oxazole. [Link]

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]

  • MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • ResearchGate. Synthesis of oxazoles – use of cyclic amino alcohols and applications.... [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Journal of Synthetic Chemistry. (2023-10-17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • AIP Publishing. (2022-12-01). Core spectroscopy of oxazole. [Link]

  • PubMed. Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies. [Link]

  • ResearchGate. (2025-08-07). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. [Link]

  • MDPI. (2022-05-06). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link]

  • ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • PubMed Central. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. [Link]

  • PubChem. Cyclohexanol. [Link]

  • PubChem. 2-Methylcyclohexanone. [Link]

Sources

An In-depth Technical Guide to 2-Cyclohexanoyloxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyclohexanoyloxazole is a heterocyclic organic compound featuring a cyclohexane ring attached to the 2-position of an oxazole ring via a carbonyl group. This molecule merges the saturated, conformationally flexible cyclohexane moiety with the aromatic, electron-deficient oxazole core. The oxazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The cyclohexanoyl group, a bulky lipophilic substituent, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, expected spectroscopic data, and potential applications of this compound for researchers in drug discovery and development.

Molecular Structure and Identification
IdentifierValue
IUPAC Name (Cyclohexyl)(oxazol-2-yl)methanone
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Canonical SMILES C1CCC(CC1)C(=O)C2=NC=CO2
InChI Key (Predicted)
CAS Number Not available

Predicted Physicochemical Properties

The physical properties of this compound can be inferred from its constituent parts: cyclohexanecarboxylic acid and oxazole.[3][4] The presence of the polar oxazole ring and the carbonyl group is expected to impart moderate polarity, while the nonpolar cyclohexane ring will contribute to its lipophilicity.

PropertyPredicted ValueRationale
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar 2-acyloxazoles and cyclohexanecarbonyl derivatives.[5][6]
Boiling Point > 200 °CHigher than oxazole (69-70 °C) and cyclohexanecarboxylic acid (232-233 °C) due to increased molecular weight and polarity.[3][7]
Melting Point 20-40 °CThe non-planar cyclohexane ring may disrupt crystal packing, leading to a relatively low melting point.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Slightly soluble in water.The hydrophobic cyclohexane ring limits water solubility, while the overall structure is compatible with organic solvents.[8]
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5A balance between the hydrophilic oxazole/carbonyl moiety and the lipophilic cyclohexane ring.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electrophilic carbonyl group and the aromatic oxazole ring.

Oxazole Ring Reactivity:

  • Basicity: The oxazole ring is weakly basic, with the nitrogen atom being the site of protonation.[9][10]

  • Electrophilic Substitution: The oxazole ring is generally unreactive towards electrophilic substitution unless activated by electron-donating groups. If substitution occurs, it is predicted to be at the C5 position.[11]

  • Nucleophilic Attack: The C2 position of the oxazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. However, in this molecule, the primary site for nucleophilic attack is the adjacent carbonyl carbon.[12]

  • Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines.[13]

  • Ring Opening: The oxazole ring can be opened under harsh conditions, such as strong acids or bases, or by certain oxidizing agents.[13]

Cyclohexanoyl Moiety Reactivity:

  • Carbonyl Group: The carbonyl carbon is electrophilic and will be the primary site for nucleophilic attack. Reactions such as reduction to a secondary alcohol or addition of Grignard reagents are anticipated.

  • Alpha-Protons: The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate, allowing for further functionalization.

Stability:

This compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and nucleophiles to prevent degradation of the oxazole ring or reaction at the carbonyl group. It is also sensitive to moisture, which can lead to hydrolysis of the acyl-oxazole bond.[6]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acylation of an oxazole precursor with a cyclohexanecarbonyl derivative. A common route involves the reaction of cyclohexanecarbonyl chloride with 2-lithiooxazole, generated in situ from oxazole and a strong base like n-butyllithium.

Experimental Protocol: Synthesis via Acylation of 2-Lithiooxazole

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanecarbonyl chloride[14]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with anhydrous THF.

  • Formation of 2-Lithiooxazole: The flask is cooled to -78 °C in a dry ice/acetone bath. Oxazole, dissolved in a small amount of anhydrous THF, is added dropwise. Subsequently, a solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.

  • Acylation: A solution of cyclohexanecarbonyl chloride in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_of_2_Cyclohexanoyloxazole Synthesis of this compound Oxazole Oxazole nBuLi n-BuLi, THF, -78 °C Oxazole->nBuLi Lithiooxazole 2-Lithiooxazole nBuLi->Lithiooxazole Acylation Acylation, THF, -78 °C Lithiooxazole->Acylation Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Acylation Product This compound Acylation->Product Quench Quench (NH4Cl), Workup Product->Quench Purification Purification (Column Chromatography) Quench->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthesis of this compound via acylation of 2-lithiooxazole.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following are the predicted key signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0-8.2 ppm (s, 1H, H5 of oxazole)

    • δ 7.2-7.4 ppm (s, 1H, H4 of oxazole)

    • δ 2.8-3.0 ppm (m, 1H, methine proton on cyclohexane alpha to carbonyl)

    • δ 1.2-2.0 ppm (m, 10H, methylene protons of cyclohexane)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 170-175 ppm (C=O, carbonyl)

    • δ 155-160 ppm (C2 of oxazole)

    • δ 140-145 ppm (C5 of oxazole)

    • δ 130-135 ppm (C4 of oxazole)

    • δ 45-50 ppm (methine carbon of cyclohexane)

    • δ 25-30 ppm (methylene carbons of cyclohexane)

  • IR (KBr, cm⁻¹):

    • ~3100 cm⁻¹ (C-H stretch, oxazole)

    • 2850-2950 cm⁻¹ (C-H stretch, cyclohexane)

    • 1680-1700 cm⁻¹ (C=O stretch, ketone)

    • 1550-1600 cm⁻¹ (C=N stretch, oxazole)

    • 1100-1200 cm⁻¹ (C-O-C stretch, oxazole)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 179.22

    • Key fragmentation patterns would likely involve the loss of CO, cleavage of the bond between the carbonyl and the cyclohexane ring, and fragmentation of the cyclohexane ring.

Potential Applications in Drug Development

The oxazole moiety is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][11][15] The incorporation of a cyclohexanoyl group can modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its pharmacokinetic profile or target-specific interactions.

  • Enzyme Inhibition: The carbonyl group can act as a hydrogen bond acceptor, and the overall structure could fit into the active sites of various enzymes.

  • Receptor Antagonism/Agonism: The rigid oxazole core combined with the flexible cyclohexane could allow for specific binding to cell surface or nuclear receptors.

  • Bioisosteric Replacement: The this compound scaffold could serve as a bioisostere for other chemical groups in known bioactive molecules to improve their drug-like properties.[16]

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be taken based on the properties of its components and related structures.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The toxicity is unknown. Similar heterocyclic compounds can be irritants to the skin, eyes, and respiratory tract.[7] Acyl halides used in the synthesis are corrosive and moisture-sensitive.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

  • Wikipedia. Oxazole. [Link]

  • Grokipedia. Oxazole (data page). [Link]

  • Grokipedia. Cyclohexanecarboxylic acid. [Link]

  • Scribd. Oxazole 075 | PDF | Chemical Reactions | Pyridine. [Link]

  • ResearchGate. Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Scribd. Oxazole Properties | PDF. [Link]

  • Taylor & Francis Online. Oxazole – Knowledge and References. [Link]

  • PubChem. Cyclohexanecarboxylic acid. [Link]

  • ResearchGate. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]

  • LookChem. Cyclohexanecarbonyl chloride. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • PubChem. Cyclohexanecarbonyl chloride. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). [Link]

  • ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • ResearchGate. Spectroscopic Data of 2a -c in Different Media. Unless stated... [Link]

  • MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Springer. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • NIH National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Wiley Online Library. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

  • NIH National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

An In-depth Technical Guide to 2-Cyclohexanoyloxazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Practical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Oxazole Scaffold and the Rationale for 2-Cyclohexanoyloxazole

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] The unique electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of biologically active molecules.[4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3]

The incorporation of a cyclohexyl group into molecular scaffolds is a common strategy in drug design to enhance lipophilicity, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The non-planar, saturated nature of the cyclohexane ring can also introduce conformational constraints that may lead to higher binding affinity and selectivity for biological targets.

This guide focuses on the hypothetical molecule this compound, which combines the biologically relevant oxazole core with a lipophilic cyclohexanoyl substituent. The absence of a registered CAS number or published experimental data for this specific compound suggests its novelty and untapped potential. Herein, we provide a detailed roadmap for its synthesis, predict its key characteristics, and explore its potential applications.

Proposed Synthesis of this compound

Based on established methods for the synthesis of 2-acyloxazoles, a robust and high-yielding approach would be the acylation of an appropriate oxazole precursor with cyclohexanecarbonyl chloride. A particularly effective strategy involves the use of 2-(trimethylsilyl)oxazole as a nucleophilic oxazole equivalent.

Synthetic Workflow

The proposed two-step synthesis commences with the preparation of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid, followed by its reaction with 2-(trimethylsilyl)oxazole to yield the target compound.

G cluster_0 Step 1: Preparation of Cyclohexanecarbonyl Chloride cluster_1 Step 2: Acylation of 2-(Trimethylsilyl)oxazole A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B Acyl Chloride Formation reagent1 SOCl₂ or (COCl)₂ D This compound B->D Acylation C 2-(Trimethylsilyl)oxazole C->D

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent acylation reaction. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation.[5]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, 2.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

    • Remove the excess reagent by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.[6][7][8] This can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: 2-(Trimethylsilyl)oxazole serves as a stable yet reactive nucleophile at the C2 position of the oxazole ring. The trimethylsilyl group is a good leaving group, facilitating the acylation by the electrophilic cyclohexanecarbonyl chloride.

  • Procedure:

    • Dissolve 2-(trimethylsilyl)oxazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same solvent dropwise to the cooled solution of 2-(trimethylsilyl)oxazole.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Physicochemical and Spectroscopic Properties

The molecular structure of this compound dictates its physical and chemical properties.

Molecular Structure

The molecule consists of a cyclohexyl ring attached to a carbonyl group, which is in turn bonded to the C2 position of an oxazole ring.

Predicted Physicochemical Data
PropertyPredicted Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.
Boiling Point Estimated to be >200 °C at atmospheric pressure.
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the oxazole ring.

    • Cyclohexyl Protons: A complex multiplet in the aliphatic region (δ 1.2-3.0 ppm) arising from the protons of the cyclohexyl ring. The proton alpha to the carbonyl group would be expected to be the most downfield of these.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region (δ 180-195 ppm).

    • Oxazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the oxazole ring (δ 120-165 ppm).

    • Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-50 ppm).

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone.

    • C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the oxazole ring.

    • C-H Stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An expected molecular ion peak at m/z = 179.

    • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the cyclohexyl group or cleavage of the oxazole ring.[9]

Potential Applications in Drug Discovery and Materials Science

The unique combination of a lipophilic cyclohexyl moiety and a pharmacologically active oxazole core suggests several potential applications for this compound.

Medicinal Chemistry

Given the diverse biological activities of oxazole derivatives, this compound could serve as a lead compound or a scaffold for the development of new therapeutic agents in areas such as:

  • Anti-inflammatory Agents: Many oxazole-containing compounds exhibit anti-inflammatory properties.[1][3] this compound could potentially modulate inflammatory pathways.

  • Anticancer Agents: The oxazole scaffold is present in several cytotoxic natural products and synthetic anticancer drugs.[1][10]

  • Antimicrobial Agents: The search for new antibiotics is a global health priority, and oxazole derivatives have shown promising antibacterial and antifungal activities.[1][4]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for a molecule like this compound in an oncology context could be the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

G cluster_0 Kinase Signaling Pathway A This compound B Kinase Active Site A->B Binds to D Phosphorylation of Substrate B->D Inhibits C ATP C->B Competes with E Downstream Signaling D->E Blocks F Cell Proliferation & Survival E->F Prevents G Apoptosis E->G Promotes

Caption: Hypothetical mechanism of kinase inhibition by this compound.

Materials Science

The aromatic and polarizable nature of the oxazole ring suggests that derivatives of this compound could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Conclusion

While this compound remains a theoretically conceived molecule, this guide provides a solid foundation for its future synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic properties offer a benchmark for its characterization. The potential applications in medicinal chemistry and materials science highlight the promising nature of this novel compound. It is our hope that this comprehensive guide will inspire further research into the synthesis and utility of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents and advanced materials.

References

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022-12-19).
  • Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019-02-04). PMC - NIH. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Catalytic synthesis of 2-alkylbenzoxazoles. Semantic Scholar. [Link]

  • Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • mass spectrometry of oxazoles.
  • Cyclohexanecarbonyl chloride | C7H11ClO. PubChem. [Link]

  • Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society. [Link]

  • Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Cheméo. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • Isocyanide. Wikipedia. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. [Link]

  • Cyclohexanecarbonyl chloride. NIST WebBook. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

Sources

Solubility and Stability of 2-Cyclohexanoyloxazole in Common Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. 2-Cyclohexanoyloxazole, a molecule combining a lipophilic cyclohexyl group with the polar, aromatic oxazole ring via a carbonyl linker, represents an interesting scaffold for chemical exploration. The successful development of any such candidate molecule into a viable therapeutic or research tool is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and chemical stability.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the molecular attributes of this compound that govern its behavior in solution. We will explore its predicted solubility profile based on structural analysis and detail the rigorous experimental protocols required to empirically determine its solubility and stability. The causality behind each experimental choice is explained, empowering the researcher to not only execute these protocols but also to interpret the results and devise effective formulation and handling strategies. This document is designed to be a self-validating system, grounding its recommendations in established principles and authoritative testing standards.

Chapter 1: Predicted Physicochemical Profile of this compound

A molecule's structure dictates its function and properties. By dissecting the structural components of this compound, we can formulate well-grounded hypotheses about its solubility and stability, which then guide our experimental design.

Molecular Structure and Its Implications

This compound is an assembly of three key functional regions:

  • The Cyclohexyl Ring: This saturated carbocyclic group is bulky and non-polar. It will contribute significantly to the molecule's lipophilicity, suggesting poor solubility in highly polar solvents like water.

  • The Carbonyl (C=O) Linker: This group is polar and can act as a hydrogen bond acceptor. It introduces a degree of polarity to the molecule.

  • The Oxazole Ring: This five-membered aromatic heterocycle contains both an oxygen and a nitrogen atom, making it a polar moiety. The nitrogen atom is weakly basic. However, the ring itself is susceptible to certain chemical stresses. The C2 position, where the cyclohexanoyl group is attached, is the most electron-deficient and a primary site for nucleophilic attack, which can lead to ring cleavage.[1][2]

Predicted Solubility Characteristics

The principle of "Like dissolves like" is the guiding tenet for predicting solubility.[3][4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[6][7] this compound presents a mixed polarity. The large, non-polar cyclohexyl group will favor solubility in non-polar to moderately polar solvents, while the polar oxazole and carbonyl components will enhance solubility in more polar organic solvents.

Based on this analysis, we can predict the following solubility trends:

  • Low Solubility: In highly polar protic solvents like Water and highly non-polar solvents like Hexane or Toluene . The molecule is neither polar enough to readily dissolve in water nor non-polar enough to dissolve in alkanes.

  • Moderate to High Solubility: In polar aprotic solvents such as Acetone , Acetonitrile (ACN) , Tetrahydrofuran (THF) , and Ethyl Acetate , and in polar protic solvents like Methanol and Ethanol . These solvents can effectively solvate both the polar and non-polar regions of the molecule.

Predicted Stability Profile & Key Degradation Pathways

The chemical structure of this compound contains two primary liabilities: the acyl linkage at the C2 position and the oxazole ring itself. Understanding these potential failure points is critical for developing stable formulations.

  • Hydrolytic Degradation: This is predicted to be the most significant degradation pathway. The bond connecting the carbonyl carbon to the oxazole ring is analogous to an ester or amide bond and is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11]

    • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is typically reversible.[10][11] The cleavage would yield cyclohexanecarboxylic acid and a 2-aminooxazole derivative, which may undergo further rearrangement.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon.[9] This process is generally irreversible and yields a salt of cyclohexanecarboxylic acid and the oxazole-related fragment.[10]

  • Oxidative Degradation: The oxazole ring can be susceptible to oxidation, which may lead to ring opening.[1][12] This is a common concern for electron-rich heterocyclic systems.

  • Photolytic Degradation: Exposure to UV light can induce photochemical reactions in aromatic rings, and oxazoles can undergo photolysis, potentially leading to the formation of oxidation products or isomers.[2][12]

Chapter 2: Experimental Determination of Solubility

While predictions are useful, empirical data is required for definitive characterization. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to determine the concentration of a saturated solution of the compound at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Hexane, Acetonitrile, Methanol, Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at the end of the experiment).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. Be cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Filtrate F->G H Quantify by HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation: Solubility of this compound

Quantitative results should be summarized in a clear, comparative format.

SolventSolvent TypePolarity IndexSolubility at 25 °C (mg/mL)Notes
WaterPolar Protic10.2Hypothetical Value (e.g., <0.01)Practically Insoluble
HexaneNon-Polar0.1Hypothetical Value (e.g., <0.1)Very Slightly Soluble
TolueneNon-Polar2.4Hypothetical Value (e.g., 5-10)Slightly Soluble
Ethyl AcetatePolar Aprotic4.4Hypothetical Value (e.g., >50)Soluble
AcetonePolar Aprotic5.1Hypothetical Value (e.g., >100)Freely Soluble
AcetonitrilePolar Aprotic5.8Hypothetical Value (e.g., >100)Freely Soluble
EthanolPolar Protic4.3Hypothetical Value (e.g., >50)Soluble
MethanolPolar Protic5.1Hypothetical Value (e.g., >50)Soluble
Tetrahydrofuran (THF)Polar Aprotic4.0Hypothetical Value (e.g., >100)Freely Soluble

Chapter 3: Experimental Assessment of Chemical Stability

Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][13] These studies are a regulatory requirement and provide critical insights into a drug's intrinsic stability.[14][15][16]

Logic of Forced Degradation Studies

The goal is to subject the molecule to conditions more severe than accelerated storage to provoke degradation.[13] By systematically applying different types of stress, we can isolate and identify the specific vulnerabilities of the molecule.

G cluster_stress Stress Conditions Compound This compound (in solution) Acid Acidic (e.g., 0.1 M HCl, 50°C) Compound->Acid Base Basic (e.g., 0.1 M NaOH, 50°C) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Thermal Thermal (e.g., 70°C in solution) Compound->Thermal Analysis Analyze by Stability-Indicating HPLC-UV / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Outcome Identify Degradation Products & Determine Degradation Pathways Analysis->Outcome

Caption: Logical workflow for forced degradation studies.

Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., at 1 mg/mL in acetonitrile) is used for these studies. The goal is to achieve 5-20% degradation of the active ingredient.

3.2.1 Hydrolytic Stability

  • Acidic Conditions:

    • Mix equal volumes of the compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl / 50% ACN.

    • Incubate the solution in a water bath at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

    • Analyze by HPLC to determine the percentage of parent compound remaining.[12]

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.2 M NaOH instead of HCl.

    • Incubate at a suitable temperature (e.g., 50 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

3.2.2 Oxidative Stability

  • Mix equal volumes of the compound stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂ / 50% ACN.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze directly by HPLC.

3.2.3 Photostability

  • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the exposed and control samples after the exposure period.

Chapter 4: Synthesis of Findings and Formulation Considerations

The data generated from the solubility and stability studies are not merely academic; they are actionable intelligence for drug development.

Interpreting the Data & Risk Assessment

By correlating the results, a clear picture emerges. For example, if this compound shows high solubility in ethanol but degrades rapidly in acidic aqueous solutions, this immediately informs formulation strategy.

Primary Risks (Hypothetical):

  • High Risk of Hydrolysis: The compound is likely unstable in aqueous solutions, especially at low or high pH. This is the primary liability.

  • Moderate Risk of Oxidation: The oxazole ring may be susceptible to oxidation, which could be a concern for long-term storage or if formulated with excipients that generate peroxides.

  • Low Solubility in Water: This will pose a significant challenge for developing aqueous parenteral or oral formulations.

Formulation and Storage Strategies

Based on the hypothetical risks, the following strategies can be proposed:

  • Solvent Selection: For preclinical studies, stock solutions should be prepared in aprotic solvents like Acetone, Acetonitrile, or THF, where the compound is both highly soluble and stable.

  • Aqueous Formulations: If an aqueous formulation is necessary, careful pH control is mandatory. A buffered solution in the neutral pH range (e.g., pH 6.5-7.5) would be the logical starting point, but the stability in this range must be experimentally confirmed. Co-solvents like ethanol or propylene glycol may be needed to achieve the desired concentration.

  • Solid Formulations: For solid dosage forms, controlling moisture content in the excipients and final product will be critical to prevent hydrolytic degradation over the shelf-life.

  • Packaging and Storage: The compound and its formulations should be stored protected from light. If oxidative degradation is confirmed, storage under an inert atmosphere (e.g., nitrogen) and the inclusion of antioxidants should be considered.[12]

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust physicochemical profile for this compound, enabling informed decisions that accelerate the development process and mitigate late-stage failures.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • BioProcess International.
  • Covalent Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc.
  • National Institutes of Health (NIH).
  • YouTube. Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • Course Hero.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Pace University. Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Chem LibreTexts. Solubility of Organic Compounds.
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • BenchChem.
  • Chemistry LibreTexts. 17.6: Hydrolysis of Esters and Amides.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • YouTube. 11 Ester (and Amide) Hydrolysis.
  • StudySmarter US. Solubility and Polarity.
  • YouTube. How Does Solvent Polarity Impact Compound Solubility?.
  • Homework.Study.com. How does polarity affect solubility?.
  • YouTube. Why Does Polarity Affect Compound Solubility Behavior?.
  • Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.
  • CUTM Courseware. Oxazole.pdf.

Sources

The Duality of the Oxazole Ring: A Technical Guide to the Reactivity of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary: The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis.[1][2] Its reactivity is a delicate balance of aromatic character and the influence of its two distinct heteroatoms. The introduction of a potent electron-withdrawing cyclohexanoyl group at the C2 position, creating 2-cyclohexanoyloxazole, fundamentally alters this balance. This guide provides a comprehensive analysis of the molecule's reactivity, moving beyond simple reaction lists to explore the underlying electronic principles. We will dissect the deactivation of the oxazole ring towards canonical electrophilic substitution, the pronounced activation of the exocyclic acyl group towards nucleophilic attack, and the latent potential for cycloaddition and ring-opening reactions. This document serves as a technical resource for researchers, offering both mechanistic insights and field-tested protocols to effectively harness the synthetic potential of 2-acyl oxazoles.

The Electronic Architecture of the 2-Acyl Oxazole Scaffold

The Oxazole Core: A Heteroaromatic System

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole, or its all-carbon counterpart, benzene.[3] The electronic landscape is heavily influenced by the electronegativity of the oxygen and nitrogen atoms, which results in an electron-deficient ring system. This inherent electron deficiency makes the unsubstituted oxazole ring generally resistant to electrophilic attack.[4]

The relative acidity of the ring protons is a key feature, following the order C2 > C5 > C4.[4] The proton at the C2 position is the most acidic (pKa ≈ 20), making it a prime site for deprotonation by strong bases, a reaction that often precedes ring-opening to an isonitrile intermediate.[3][4]

The Perturbing Influence of the 2-Cyclohexanoyl Substituent

Attaching a cyclohexanoyl group to the C2 position introduces a powerful electron-withdrawing ketone functionality directly onto the most electron-deficient carbon of the ring. This substitution has two major consequences:

  • Ring Deactivation: The acyl group further depletes the electron density of the oxazole ring through inductive and resonance effects, rendering it exceptionally unreactive toward electrophilic aromatic substitution.

  • Carbonyl Activation: Conversely, the C2-carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack. The oxazole ring itself acts as an effective leaving group precursor in certain addition-elimination pathways.

Caption: Electronic landscape and resulting reactivity of this compound.

Nucleophilic Attack: The Predominant Reaction Pathway

The primary site of reactivity for this compound is not the ring itself, but the exocyclic carbonyl carbon. This carbon is rendered highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions.

Mechanistic Considerations

Nucleophilic attack proceeds via a standard tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Simple addition (e.g., with hydride reagents or organometallics) leads to the corresponding alcohol, while attack by other nucleophiles can potentially lead to more complex transformations, including cleavage of the C2-carbonyl bond.

G start This compound intermediate Tetrahedral Intermediate start->intermediate + [H⁻] (e.g., NaBH₄) product Cyclohexyl(oxazol-2-yl)methanol intermediate->product Protic Workup (e.g., H₂O)

Caption: Mechanism of hydride reduction of the 2-acyl group.

Experimental Protocol: Reduction of this compound

This protocol describes a standard, reliable method for the reduction of the ketone functionality to a secondary alcohol. This transformation is a self-validating system; its success can be easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity between the starting ketone and the product alcohol.

Objective: To synthesize cyclohexyl(oxazol-2-yl)methanol.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

  • Quenching: Once the reaction is complete (typically 1-2 hours), cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Inertness and Latent Reactivity of the Oxazole Ring

Electrophilic Substitution: A Challenging Transformation

As previously noted, the electron-withdrawing 2-acyl group severely deactivates the oxazole ring, making electrophilic substitution exceptionally difficult.[4] Standard conditions for reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to yield the desired product and will more likely result in decomposition or reaction at the cyclohexyl ring. Activating the ring for such transformations would require the introduction of strong electron-donating groups at the C4 or C5 positions, a modification not present in the parent molecule.

Cycloaddition Reactions: A Potential Pathway

Oxazoles can participate as dienes in [4+2] Diels-Alder cycloadditions to form pyridine derivatives after a subsequent elimination step.[3][5] The reactivity in these reactions is typically enhanced by electron-donating groups on the oxazole.[6] The presence of the electron-withdrawing 2-cyclohexanoyl group would make this compound a poor diene in normal-electron-demand Diels-Alder reactions. However, this electronic profile makes it a potential candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[7]

Ring-Opening Reactions

The oxazole ring is susceptible to cleavage under strongly basic or nucleophilic conditions.[6] For this compound, a strong nucleophile could attack the C2 position, leading to ring opening. This is a known challenge in the synthesis of 2-acyl oxazoles, where direct acylation with acyl chlorides often fails, yielding O-acylated ring-opened products instead of the desired cyclic ketone.[8]

Recommended Synthetic Approach for 2-Acyl Oxazoles

Directly acylating an oxazole ring at the C2 position is often inefficient. A more robust and reliable strategy involves the formation of a 2-magnesiated oxazole, which is then reacted with a stable acylating agent like a Weinreb amide.[8][9] This method avoids the harsh conditions and overly reactive electrophiles that can lead to ring cleavage.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from oxazole and N-methoxy-N-methylcyclohexanecarboxamide (Cyclohexyl Weinreb Amide).

Materials:

  • Oxazole (1.2 eq)

  • Isopropylmagnesium chloride (i-PrMgCl), 2M in THF (1.1 eq)

  • N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Metalation: To a solution of oxazole (1.2 eq) in anhydrous THF (to achieve a final concentration of ~0.15 M) at 0 °C under an inert atmosphere (N₂ or Ar), add i-PrMgCl (1.1 eq) dropwise. Causality Note: This forms the 2-oxazolyl Grignard reagent. Using the Grignard instead of a lithiate species is key, as 2-lithio-oxazoles exist primarily in the ring-opened form, which is less reactive for this transformation.[9]

  • Addition: After stirring for 30 minutes at room temperature, cool the solution back to 0 °C. Add a solution of N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute with EtOAc and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield this compound.

Spectroscopic Data Summary

Proper characterization is essential for confirming the structure of this compound and its derivatives. The following table summarizes the expected spectroscopic signatures.

Data Type Feature Expected Chemical Shift / Wavenumber
¹H NMR Oxazole H-4δ 7.8 - 8.0 ppm
Oxazole H-5δ 7.2 - 7.4 ppm
Cyclohexyl α-Hδ 3.0 - 3.3 ppm (methine)
Cyclohexyl other Hδ 1.2 - 2.0 ppm (multiplets)
¹³C NMR Oxazole C-2δ 160 - 162 ppm
Oxazole C-4δ 142 - 144 ppm
Oxazole C-5δ 128 - 130 ppm
Carbonyl C=Oδ 195 - 200 ppm
FT-IR C=O Stretch1690 - 1710 cm⁻¹
C=N Stretch1580 - 1600 cm⁻¹
Note: Shifts are approximate and depend on the solvent and substitution.[4]

References

  • Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, R. (1949). 330. A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society (Resumed), 1549.
  • Verma, A., & Joshi, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.
  • Anonymous. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Wikipedia contributors. (2023). Oxazole. Wikipedia. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Organic & Biomolecular Chemistry. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. [Link]

  • Anonymous. (n.d.). Cornforth Rearrangement. Organic-Chemistry.org. [Link]

  • ChemEazy. (2020). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Anonymous. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Saha, A., Bianchi, M., Casali, E., & Maiti, D. (2015). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [Link]

  • Turchi, I. J. (1973). THE MECHANISM OF THE CORNFORTH REARRANGEMENT. ProQuest. [Link]

  • Anonymous. (2020). In thiazole and oxazole nucleophilic attack at. Brainly.in. [Link]

  • Li, Y. F., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry. (2021). Cornforth Rearrangement Mechanism | Organic Chemistry. YouTube. [Link]

  • SK. (2017). Cornforth Rearrangement. Chem-Station Int. Ed. [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group Website. [Link]

  • Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. R Discovery. [Link]

  • Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Arora, V. K., et al. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition. [Link]

  • Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

Sources

Unveiling the Electronic Landscape of 2-Cyclohexanoyloxazole: A Theoretical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 2-Cyclohexanoyloxazole, a heterocyclic compound of significant interest in medicinal chemistry. Oxazole derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A profound understanding of the electronic characteristics at a molecular level is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity. This document delineates the application of robust theoretical and computational methodologies, primarily Density Functional Theory (DFT), to elucidate the conformational preferences, molecular orbital landscapes, and spectroscopic signatures of this compound. The insights garnered from these theoretical studies are crucial for predicting molecular reactivity, stability, and potential intermolecular interactions with biological targets, thereby accelerating the drug discovery and development pipeline.

Introduction: The Significance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[2] This scaffold is a privileged structure in drug design due to its planar geometry, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] The diverse biological activities exhibited by oxazole-containing molecules underscore their therapeutic potential.[1][5] this compound, featuring a cyclohexanoyl substituent at the 2-position of the oxazole ring, presents a unique combination of a rigid aromatic core and a flexible aliphatic ring, making its electronic and conformational properties particularly compelling for investigation.

Understanding the electronic structure—the arrangement of electrons in molecular orbitals—is fundamental to predicting a molecule's chemical behavior. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) provide invaluable information about a molecule's reactivity, kinetic stability, and sites susceptible to electrophilic or nucleophilic attack.[6][7]

This guide will navigate through the theoretical framework and practical application of computational chemistry to dissect the electronic architecture of this compound.

Theoretical and Computational Methodology: A Self-Validating System

The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set, offers a well-calibrated balance between computational cost and accuracy for organic molecules.[8]

Experimental Protocol: DFT-Based Electronic Structure Calculation

The following protocol outlines a systematic approach to the theoretical analysis of this compound.

Step 1: Molecular Structure Generation and Optimization

  • The 2D structure of this compound is first drawn using a molecular editor like ChemDraw or GaussView.

  • This 2D representation is then converted into an initial 3D structure.

  • A geometry optimization is performed to locate the lowest energy conformation of the molecule.[8] This step is crucial as the electronic properties are highly dependent on the molecular geometry.

Step 2: Conformational Analysis

  • Due to the flexible cyclohexanoyl group, a thorough conformational analysis is necessary to identify all low-energy conformers.[9][10] This can be achieved through systematic or stochastic search methods.[10]

  • The relative energies of the different conformers (e.g., chair, boat, twist-boat for the cyclohexane ring, and rotational isomers around the C-C single bond connecting the rings) are calculated to determine their population at a given temperature.[11][12]

Step 3: Frequency Calculations

  • Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface.[8] The absence of imaginary frequencies indicates a stable structure.

Step 4: Single-Point Energy and Electronic Property Calculations

  • With the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties.[8] These include:

    • HOMO and LUMO energies: These frontier molecular orbitals are critical for understanding chemical reactivity.[13]

    • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.[14]

    • Mulliken and Natural Bond Orbital (NBO) population analysis: These methods provide insights into the charge distribution on individual atoms.[14]

Step 5: Simulation of Spectroscopic Properties

  • Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum.[14]

    • IR and NMR Spectra: The vibrational frequencies and chemical shifts can be calculated and compared with experimental FT-IR and NMR spectra.[14][15]

Workflow for Theoretical Analysis

G cluster_0 Computational Workflow A 1. Molecular Structure Input (2D Sketch) B 2. 3D Structure Generation & Initial Geometry Optimization A->B C 3. Conformational Analysis (Systematic/Stochastic Search) B->C D 4. Identification of Low-Energy Conformers C->D E 5. Final Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) D->E F 6. Frequency Calculation (Confirmation of Minima) E->F H 8. Spectroscopic Simulation (TD-DFT, NMR, IR) E->H G 7. Single-Point Energy & Electronic Property Calculation F->G I 9. Data Analysis & Interpretation G->I H->I FMO cluster_homo HOMO cluster_lumo LUMO homo_img homo_label Highest Occupied Molecular Orbital Predominantly on the oxazole ring. lumo_img lumo_label Lowest Unoccupied Molecular Orbital Distributed across oxazole and carbonyl.

Sources

The Synthesis of 2-Cyclohexanoyloxazole: A Technical Guide Rooted in Historical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the synthesis of 2-Cyclohexanoyloxazole. While the discovery of this specific molecule is not prominently documented in historical literature, its synthesis can be effectively achieved by applying well-established and versatile methods for the formation of the oxazole ring. This guide will provide a comprehensive overview of the historical context of oxazole synthesis and present a detailed, field-proven protocol for the preparation of this compound, grounded in the principles of the Robinson-Gabriel synthesis.

A Legacy of Oxazole Synthesis: From Fischer to Robinson-Gabriel

The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds, driving continuous interest in its synthesis.[1] Historically, several named reactions have been pivotal in the construction of this aromatic five-membered ring.

One of the earliest methods is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896.[2] This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. While foundational, this method is primarily suited for the synthesis of 2,5-disubstituted oxazoles, often with aromatic substituents.

A significant advancement came with the Robinson-Gabriel synthesis , independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[3][4] This powerful method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4] The versatility and reliability of the Robinson-Gabriel synthesis have made it a cornerstone in heterocyclic chemistry and the most logical approach for the synthesis of this compound.

Proposed Synthesis of this compound via the Robinson-Gabriel Pathway

The synthesis of this compound can be efficiently accomplished through a two-step sequence, culminating in the Robinson-Gabriel cyclodehydration. The overall strategy involves the initial preparation of a key intermediate, a 2-(cyclohexanecarboxamido)-ketone, followed by its intramolecular cyclization and dehydration.

Synthesis_of_this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Robinson-Gabriel Cyclodehydration Amino_Ketone α-Amino Ketone Acylamino_Ketone 2-(Cyclohexanecarboxamido)-ketone Amino_Ketone->Acylamino_Ketone Acylation Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Acylamino_Ketone Acylamino_Ketone_ref 2-(Cyclohexanecarboxamido)-ketone Oxazole This compound Acylamino_Ketone_ref->Oxazole Cyclodehydration (e.g., POCl3)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the 2-(Cyclohexanecarboxamido)-ketone Precursor

The initial and critical step is the synthesis of the 2-acylamino-ketone intermediate. This is typically achieved through the acylation of an α-amino ketone with cyclohexanecarbonyl chloride. The choice of the α-amino ketone will determine the substituents at the 4- and 5-positions of the final oxazole ring. For the synthesis of an unsubstituted oxazole at these positions (where feasible), 2-aminoacetaldehyde or a protected equivalent would be the starting point. However, for practical synthesis and stability, α-amino ketones with alkyl or aryl groups are more commonly employed.

Experimental Protocol: Synthesis of a Generic 2-(Cyclohexanecarboxamido)-ketone

  • Dissolution: Dissolve the hydrochloride salt of the desired α-amino ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(cyclohexanecarboxamido)-ketone.

Part 2: Robinson-Gabriel Cyclodehydration to Yield this compound

The cornerstone of this synthesis is the cyclodehydration of the 2-(cyclohexanecarboxamido)-ketone intermediate.[5] This transformation is typically effected by strong dehydrating agents, with phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) being commonly employed.[6]

Reaction Mechanism of the Robinson-Gabriel Synthesis

The mechanism of the Robinson-Gabriel synthesis is believed to proceed through the following key steps:

Robinson_Gabriel_Mechanism Start 2-Acylamino-ketone Enol Enol Intermediate Start->Enol Enolization Cyclization Cyclized Intermediate Enol->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydrated Intermediate Cyclization->Dehydration Dehydration Oxazole Oxazole Dehydration->Oxazole Tautomerization

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

  • Enolization: The ketone carbonyl of the 2-acylamino-ketone undergoes enolization.

  • Intramolecular Cyclization: The amide oxygen acts as a nucleophile, attacking the enol double bond to form a five-membered ring intermediate.

  • Dehydration: The resulting hydroxyl group is eliminated as water, facilitated by the dehydrating agent, to form an oxazoline intermediate.

  • Tautomerization: The oxazoline intermediate then tautomerizes to the more stable aromatic oxazole ring.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of the 2-(cyclohexanecarboxamido)-ketone (1.0 eq) in a suitable solvent (e.g., toluene or chloroform), add phosphoryl chloride (POCl₃) (2.0-3.0 eq) at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Quantitative Data Summary

While specific yield data for this compound is not available in the literature, the Robinson-Gabriel synthesis is generally known to provide moderate to good yields, depending on the specific substrates and reaction conditions.

StepReactionReagentsTypical Yield Range
1Acylation of α-amino ketoneCyclohexanecarbonyl chloride, Triethylamine60-85%
2Robinson-Gabriel CyclodehydrationPhosphoryl chloride50-80%

Conclusion

The synthesis of this compound, while not explicitly detailed in historical chemical literature, can be reliably achieved through the application of the venerable Robinson-Gabriel synthesis. This technical guide provides a robust and logical framework for its preparation, grounded in a deep understanding of classical oxazole synthesis. The provided protocols offer a practical starting point for researchers to synthesize this and related 2-alkyloxazoles, enabling further exploration of their chemical and biological properties.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2412.
  • Wikipedia contributors. (2023, December 15). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • G, O., & al, et. (2021).

Sources

Natural occurrence or biosynthetic pathways of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclohexanoyloxazole: Synthesis, Characterization, and Proposed Biosynthetic Considerations

Abstract

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical synthesis, purification, and characterization. Given the absence of this specific molecule in currently documented natural sources, a plausible, hypothetical biosynthetic pathway is proposed based on established enzymatic reactions involved in the formation of oxazole-containing natural products. This document is intended for researchers and professionals in drug discovery and chemical biology, offering detailed protocols, mechanistic insights, and a framework for further investigation.

Introduction: The Oxazole Moiety in Chemical Biology

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a key structural component in a wide array of natural products that exhibit potent biological activities, including antibiotic, antifungal, and antitumor properties. The stability and electronic properties of the oxazole ring make it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. While this compound itself has not been isolated from a natural source, its synthesis and study provide a valuable platform for understanding the structure-activity relationships of acyloxazoles and for the development of new synthetic methodologies.

Natural Occurrence: A Notable Absence

A thorough review of scientific literature and natural product databases indicates that this compound has not been reported as a naturally occurring compound. The biosynthesis of oxazoles in nature typically involves complex, multi-enzyme pathways, often starting from amino acid precursors. The absence of this compound in nature suggests that the specific combination of a cyclohexanoyl group and an oxazole ring may not be readily accessible through known biosynthetic machinery or that it does not confer a selective advantage to any known organism.

A Plausible Biosynthetic Pathway: A Hypothetical Framework

While not naturally occurring, one can propose a hypothetical biosynthetic pathway for this compound based on well-established principles of oxazole formation in microbial systems. This proposed pathway would likely involve the following key steps, starting from common metabolic precursors.

Proposed Enzymatic Steps
  • Activation of Cyclohexanecarboxylic Acid: The pathway would initiate with the activation of cyclohexanecarboxylic acid, a metabolite derivable from the shikimate pathway or fatty acid metabolism. This activation would likely be catalyzed by an acyl-CoA synthetase to form cyclohexanoyl-CoA.

  • Condensation with a C2N Fragment Donor: The activated cyclohexanoyl-CoA would then undergo a condensation reaction with a donor of a C2N fragment. In many known oxazole biosyntheses, this donor is an amino acid, typically serine or threonine. For this hypothetical pathway, we will consider serine as the precursor. This condensation would be catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar enzyme complex.

  • Cyclization and Dehydration: The resulting N-cyclohexanoyl-serine intermediate would then undergo enzyme-catalyzed cyclization to form a 2-cyclohexanoyl-oxazoline intermediate. This is a common step in the biosynthesis of oxazole-containing peptide natural products.

  • Oxidation to the Oxazole: The final step would be the oxidation of the oxazoline ring to the aromatic oxazole. This is typically carried out by an FMN-dependent dehydrogenase.

Visualizing the Proposed Pathway

Hypothetical Biosynthesis of this compound cluster_0 Metabolic Precursors cluster_1 Enzymatic Cascade cluster_2 Intermediate & Final Product Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Cyclohexanecarboxylic Acid->Acyl-CoA Synthetase ATP, CoA Serine Serine NRPS-like Condensation NRPS-like Condensation Serine->NRPS-like Condensation Cyclohexanoyl-CoA Cyclohexanoyl-CoA Acyl-CoA Synthetase->Cyclohexanoyl-CoA N-Cyclohexanoyl-Serine N-Cyclohexanoyl-Serine NRPS-like Condensation->N-Cyclohexanoyl-Serine Cyclodehydratase Cyclodehydratase 2-Cyclohexanoyl-Oxazoline 2-Cyclohexanoyl-Oxazoline Cyclodehydratase->2-Cyclohexanoyl-Oxazoline Dehydrogenase Dehydrogenase This compound This compound Dehydrogenase->this compound Cyclohexanoyl-CoA->NRPS-like Condensation N-Cyclohexanoyl-Serine->Cyclodehydratase 2-Cyclohexanoyl-Oxazoline->Dehydrogenase FMN

Caption: Hypothetical enzymatic pathway for this compound.

Chemical Synthesis of this compound

The laboratory synthesis of this compound can be readily achieved through several established methods for oxazole formation. The Robinson-Gabriel synthesis and its modifications are particularly well-suited for this purpose. Below is a detailed protocol for a common synthetic route.

Experimental Protocol: Modified Robinson-Gabriel Synthesis

This protocol describes the synthesis of this compound from the readily available starting materials, 2-aminoacetophenone hydrochloride and cyclohexanecarbonyl chloride.

Step 1: N-Acylation of 2-Aminoacetophenone

  • To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 10 minutes.

  • Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in DCM (2 mL/mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Dissolve the crude N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide in phosphorus oxychloride (POCl3, 5 mL/mmol).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₀H₁₃NO₂179.227.6-7.8 (m, 1H), 7.1-7.3 (m, 1H), 2.8-3.0 (m, 1H), 1.2-2.0 (m, 10H)175.x, 161.x, 142.x, 125.x, 45.x, 29.x, 25.x

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

Synthesis Workflow Diagram

Synthesis of this compound Start Start Step1 Step 1: N-Acylation (2-Aminoacetophenone + Cyclohexanecarbonyl chloride) Start->Step1 Intermediate N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide Step1->Intermediate Step2 Step 2: Cyclodehydration (POCl₃, 100 °C) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product End End Product->End

Caption: Workflow for the chemical synthesis of this compound.

Conclusion and Future Directions

This compound serves as a valuable model compound for the exploration of oxazole chemistry. While it does not appear to be a natural product, the principles of its synthesis are well-established and provide a robust platform for the generation of analogs for biological screening. Future research could focus on the enzymatic synthesis of this compound using engineered enzymes to explore the potential for biocatalytic production. Furthermore, the biological activities of this compound and related derivatives remain largely unexplored and represent a promising area for future investigation in drug discovery.

References

  • Li, Y., & Li, X. (2010). Oxazole and Thiazole-Containing Natural Products: Biosynthesis and Molecular Diversity. In Comprehensive Natural Products II (pp. 329-375). Elsevier. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). John Wiley & Sons. [Link]

A Technical Guide to the Preliminary Biological Activity Screening of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel synthetic compound, 2-Cyclohexanoyloxazole. The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This document outlines a strategic and efficient approach to elucidate the potential therapeutic value of this compound. We present detailed, field-proven protocols for antimicrobial, anticancer, and anti-inflammatory screening assays. The causality behind experimental choices is explained to ensure that each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction: The Rationale for Screening this compound

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom.[1][2] This structural motif is a cornerstone in medicinal chemistry, integral to a multitude of natural products and synthetic pharmaceuticals.[3][4] The diverse biological activities associated with oxazole derivatives, such as antimicrobial, anti-inflammatory, and antiproliferative actions, make them a prime target for drug discovery programs.[1][2][5]

The novel compound, this compound, features a cyclohexanoyl group appended to the oxazole core. This substitution pattern presents a unique chemical entity with the potential for novel biological interactions. A preliminary biological activity screening is therefore a critical first step to identify and characterize its pharmacological potential, providing the foundational data necessary to justify further investigation and development.[6][7] This guide details a multi-pronged screening approach to systematically evaluate the antimicrobial, anticancer, and anti-inflammatory properties of this compound.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[8][9] The initial screening of this compound for antimicrobial activity will be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used, cost-effective, and reliable technique for the initial qualitative screening of antimicrobial activity.[8][10] This method relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[10]

  • Microorganism Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a sterile nutrient broth and incubate at the appropriate temperature (typically 37°C for bacteria and 28°C for fungi) for 18-24 hours. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into the wells. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well. The absence of a zone of inhibition indicates no activity.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

Following a positive result in the agar well diffusion assay, the broth microdilution method is employed to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening (if active) A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells B->C D Add this compound C->D E Incubate D->E F Measure Zone of Inhibition E->F G Prepare Serial Dilutions in 96-well Plate F->G Positive Result H Inoculate with Microorganism G->H I Incubate H->I J Determine MIC I->J Anticancer_Screening_Workflow cluster_srb SRB Assay K Seed Cancer Cells in 96-well Plate L Treat with this compound K->L M Incubate L->M N Fix Cells with TCA M->N O Stain with SRB N->O P Solubilize Dye O->P Q Measure Absorbance P->Q R Calculate IC50 Q->R

Caption: Workflow for anticancer activity screening using the SRB assay.

Data Presentation: Anticancer Activity

Table 3: IC50 Values of this compound against Human Cancer Cell Lines

Cell Line IC50 (µM)
MCF-7 (Breast) Data
A549 (Lung) Data
HCT116 (Colon) Data

| Doxorubicin (Positive Control) | Data |

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. [12]The preliminary anti-inflammatory potential of this compound can be assessed using in vitro models that measure the inhibition of key inflammatory processes.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [13]This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA). [13][14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing this compound at various concentrations, 5% w/v aqueous BSA, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Cooling and Data Acquisition: Cool the samples and measure the turbidity at 660 nm using a spectrophotometer. Diclofenac sodium can be used as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Nitric Oxide (NO) Scavenging Assay

Overproduction of nitric oxide (NO) is a hallmark of inflammation. [15]This assay assesses the ability of this compound to scavenge NO radicals generated from sodium nitroprusside.

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (pH 7.4) and various concentrations of this compound.

  • Incubation: Incubate the mixtures at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄) to each sample.

  • Data Acquisition: Measure the absorbance at 546 nm. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of NO scavenging activity.

Visualization of Anti-inflammatory Screening Logic

Anti_inflammatory_Screening_Logic cluster_assays In Vitro Anti-inflammatory Assays S Inhibition of Protein Denaturation T Nitric Oxide (NO) Scavenging U This compound U->S U->T

Caption: Logic for in vitro anti-inflammatory screening.

Data Presentation: Anti-inflammatory Activity

Table 4: Anti-inflammatory Activity of this compound

Assay IC50 (µg/mL)
Inhibition of Protein Denaturation Data
Nitric Oxide Scavenging Data
Diclofenac Sodium (Positive Control) Data

| Ascorbic Acid (Positive Control) | Data |

Conclusion and Future Directions

This guide provides a systematic and robust framework for the preliminary biological evaluation of this compound. The described assays for antimicrobial, anticancer, and anti-inflammatory activities will generate the critical initial data to establish a biological profile for this novel compound. Positive results in any of these screens will warrant further, more detailed investigations, including mechanism of action studies, evaluation in more complex cellular and in vivo models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The path from a preliminary "hit" to a viable drug candidate is long and complex, but the foundational screening outlined herein is the indispensable first step on that journey.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760. [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]

  • Olvera-León, B. H., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]

  • Fernandes, R., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS.org. [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Semantic Scholar. [Link]

  • Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-387. [Link]

  • Applications of MTT analogue assays (and ATP and SRB assays) reported... (n.d.). ResearchGate. [Link]

  • Sim, S., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(19), 6937. [Link]

  • Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 537-547. [Link]

  • Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-4601. [Link]

  • Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. FEMS Microbiology Letters, 364(12). [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). Semantic Scholar. [Link]

  • Rijo, P., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI. [Link]

  • Biological Importance of Oxazoles. (2025). Allied Academies. [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2025). ResearchGate. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (n.d.). IAJPS. [Link]

Sources

Methodological & Application

Methods for the synthesis of 2-Cyclohexanoyloxazole from cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Cyclohexanoyloxazole from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a fundamental heterocyclic scaffold prevalent in a wide array of pharmacologically active compounds and natural products.[1] Its presence is associated with a diverse range of biological activities, including anti-inflammatory, antibacterial, and hypoglycemic properties.[1] Consequently, the development of robust and efficient synthetic routes to access functionalized oxazoles is a cornerstone of medicinal chemistry and drug discovery. This application note provides detailed protocols and scientific rationale for the synthesis of this compound, a representative 2-substituted oxazole, starting from the readily available cyclohexanecarboxylic acid.

The conversion of a stable carboxylic acid into an aromatic heterocycle like oxazole requires specific activation and cyclization strategies. This guide details two distinct and reliable methods for this transformation, offering researchers a choice based on available resources, desired scale, and process control considerations. We will delve into the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but are understood within a framework of mechanistic principles.

Method 1: Two-Step Synthesis via N-(2-Hydroxyethyl)carboxamide Intermediate

This classic and highly controllable method proceeds in two distinct stages: first, the formation of an amide intermediate, followed by a cyclodehydration and oxidation sequence to yield the aromatic oxazole. This stepwise approach allows for the isolation and purification of the intermediate, which can lead to higher purity in the final product.

Causality and Scientific Rationale

The initial step involves the coupling of cyclohexanecarboxylic acid with 2-aminoethanol. Carboxylic acids are generally unreactive towards amines at room temperature, often resulting in a simple acid-base reaction.[2] To facilitate amide bond formation, a coupling agent is required. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is an excellent choice as it efficiently activates the carboxylic acid in situ, allowing for a clean reaction under mild conditions to form the N-(2-hydroxyethyl)cyclohexanecarboxamide intermediate.[3]

The second step is the critical ring-closing and aromatization sequence. The N-(2-hydroxyethyl)amide intermediate is first cyclized to form a 2-oxazoline, a non-aromatic precursor. This is typically achieved through dehydration. Subsequent oxidation of the 2-oxazoline ring is necessary to introduce the double bond and form the aromatic oxazole system. A modern and effective method for this transformation is the use of an iodine-catalyzed system with a terminal oxidant like tert-butyl hydroperoxide (TBHP), which facilitates dehydrogenation under relatively mild conditions.[4]

Experimental Workflow: Method 1

Caption: Workflow for the two-step synthesis of this compound.

Detailed Protocol: Method 1

Step 1: Synthesis of N-(2-hydroxyethyl)cyclohexanecarboxamide

  • To a solution of cyclohexanecarboxylic acid (1.0 eq) and 2-aminoethanol (1.1 eq) in methanol (0.2 M), add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting carboxylic acid is consumed.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure amide intermediate.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the N-(2-hydroxyethyl)cyclohexanecarboxamide (1.0 eq) in a suitable solvent such as chlorobenzene.

  • Add a catalytic amount of iodine (I₂) (0.1 eq) and tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.5 eq).

  • Heat the mixture to reflux (approx. 130 °C) for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce excess iodine.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Synthesis via Cyclohexanecarbonyl Chloride

This approach leverages a highly reactive intermediate, an acid chloride, to facilitate the formation of the oxazole ring. This method is powerful and often proceeds with faster reaction times, though it requires the handling of moisture-sensitive and corrosive reagents.

Causality and Scientific Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. Converting cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride with a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon by replacing the -OH with an excellent leaving group (-Cl).[5] This highly activated intermediate can then readily react with a suitable nucleophile to build the oxazole framework.

Following the classic Robinson-Gabriel synthesis pathway, the acid chloride is used to acylate an α-aminoketone.[6] The resulting 2-acylaminoketone intermediate is primed for intramolecular cyclization. The final step involves dehydration, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid, which facilitates the ring closure and elimination of water to form the aromatic oxazole ring.[6]

Reaction Mechanism: Method 2

G A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B SOCl2 D N-Acyl-α-amino Ketone Intermediate B->D + C α-Amino Ketone C->D + E Cyclodehydration (Acid Catalyst) D->E F This compound E->F

Caption: Key transformations in the acid chloride route to this compound.

Detailed Protocol: Method 2

Step 1: Preparation of Cyclohexanecarbonyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the cyclohexanecarbonyl chloride.

Step 2: Acylation and Cyclodehydration

  • Dissolve an α-aminoketone hydrochloride (e.g., 2-aminoacetophenone hydrochloride) (1.0 eq) in pyridine at 0 °C.

  • Slowly add the freshly distilled cyclohexanecarbonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into cold 2 M HCl and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude N-acyl-α-amino ketone intermediate.

  • Caution: Handle strong acids with care. Add the crude intermediate slowly to an excess of concentrated sulfuric acid or polyphosphoric acid at 0 °C.

  • Heat the mixture gently (60-80 °C) for 1-2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

Quantitative Data and Method Comparison

FeatureMethod 1: Two-Step via AmideMethod 2: Via Acid Chloride
Number of Steps 2 (with intermediate isolation)2-3 (can be telescoped)
Key Reagents DMT-MM, 2-Aminoethanol, I₂, TBHPSOCl₂, α-Aminoketone, H₂SO₄/PPA
Reaction Conditions Generally mild to moderateInvolves harsh/corrosive reagents
Control & Purity High, due to intermediate purificationCan be lower without careful purification
Advantages Safer reagents, high control over purity.Potentially faster, uses classic reagents.
Disadvantages Longer overall process time.Requires handling of hazardous materials (SOCl₂, strong acids).

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Acids (H₂SO₄, PPA): Extremely corrosive. Always add acid to water/ice slowly, never the other way around. Wear acid-resistant gloves and full facial protection.

  • Organic Solvents: Use in well-ventilated areas. Ground equipment when transferring large volumes to prevent static discharge.

  • Oxidizing Agents (TBHP): Potent oxidizer. Do not mix with incompatible materials.

Conclusion

The synthesis of this compound from cyclohexanecarboxylic acid can be successfully achieved through multiple synthetic pathways. Method 1 offers a modern, controlled, and safer route that is ideal for achieving high purity, making it suitable for applications in medicinal chemistry where material quality is paramount. Method 2 represents a more traditional and rapid approach, relying on the activation of the carboxylic acid as a highly reactive acid chloride. The choice between these methods will depend on the researcher's specific needs, scale of the reaction, and the safety infrastructure available. Both protocols, grounded in established chemical principles, provide reliable pathways to this valuable heterocyclic building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central, NIH. Retrieved from [Link]

  • Hioki, K., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Movassaghi, M., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PubMed Central, NIH. Retrieved from [Link]

  • McMurry, J. (2024). Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Cyclohexanoyloxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable and Versatile Acyl Anion Equivalent

In the field of organic synthesis, the strategic manipulation of carbonyl reactivity is paramount. Aldehydes, in particular, are foundational building blocks, but their inherent instability, propensity for self-condensation, and susceptibility to oxidation can present significant challenges in complex multi-step syntheses. Cyclohexanecarboxaldehyde, a common C7 building block, is no exception and is known to be sensitive to air and prone to oligomerization.

To circumvent these issues, chemists often turn to "masked aldehyde" or "umpolung" strategies, which involve the temporary conversion of the electrophilic aldehyde carbon into a nucleophilic precursor or a more stable electrophilic equivalent.[1][2][3] This application note details the synthesis and utility of 2-cyclohexanoyloxazole, a stable, crystalline solid that serves as a versatile and easily handled synthetic equivalent of cyclohexanecarboxaldehyde. The oxazole moiety acts as a robust protecting group that can be readily displaced by a variety of nucleophiles, offering a reliable pathway for the formation of new carbon-carbon bonds. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of ketones and alcohols.

Core Principle: The Oxazole as an Acyl Anion Synthon

The utility of this compound is rooted in the concept of nucleophilic acyl substitution. The oxazole ring, while aromatic and relatively stable, can function as an effective leaving group upon nucleophilic attack at the adjacent carbonyl carbon.[4][5] This reactivity allows this compound to act as an electrophilic cyclohexanoyl group.

The overall transformation can be visualized as a two-step process:

  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Elimination & Hydrolysis: The tetrahedral intermediate collapses, expelling the oxazole ring as a leaving group. Subsequent acidic workup protonates the oxazole and hydrolyzes the initial product to yield the desired ketone or alcohol.

This strategy effectively inverts the normal polarity of the formyl proton of an aldehyde, a classic example of umpolung.[6][7]

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the reaction of a 2-magnesiated oxazole with a suitable electrophilic source of the cyclohexanoyl group, such as an N-methoxy-N-methylamide (Weinreb amide).[8][9][10] This method is highly reliable and provides the desired product in good yield.

Workflow for the Synthesis of this compound

cluster_0 Part 1: Weinreb Amide Synthesis cluster_1 Part 2: this compound Synthesis A Cyclohexanecarboxylic acid E N-Methoxy-N-methyl- cyclohexanecarboxamide A->E DMF, rt B N,O-Dimethylhydroxylamine hydrochloride B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E I This compound E->I THF, 0°C F Oxazole H 2-Magnesio-oxazole F->H THF, 0°C to rt G i-PrMgCl·LiCl G->H H->I

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of N-Methoxy-N-methylcyclohexanecarboxamide

This protocol is adapted from standard procedures for Weinreb amide synthesis.[3]

Materials:

  • Cyclohexanecarboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-methoxy-N-methylcyclohexanecarboxamide as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol is based on the work of Pippel et al.[8][9][10]

Materials:

  • Oxazole

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF)

  • N-Methoxy-N-methylcyclohexanecarboxamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a solution of oxazole (1.2 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add i-PrMgCl·LiCl (1.25 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the 2-magnesiated oxazole.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of N-methoxy-N-methylcyclohexanecarboxamide (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.

Application: Synthesis of Ketones and Alcohols

This compound serves as an excellent electrophile for the synthesis of a variety of cyclohexyl ketones and tertiary alcohols through reaction with organometallic reagents.

General Reaction Scheme

cluster_0 Reaction Pathway A This compound C Tetrahedral Intermediate A->C 1. Nucleophilic Attack B R-M (Grignard or Organolithium) B->C D Cyclohexyl Ketone (R-CO-C6H11) C->D 2. Elimination of Oxazole E Tertiary Alcohol (R2C(OH)C6H11) D->E Excess R-M (2nd Addition) F Acidic Workup (e.g., aq. HCl) D->F Hydrolysis

Caption: General reaction pathway for this compound.

Protocol 3: General Procedure for the Synthesis of Cyclohexyl Ketones

This generalized protocol is based on the principles of nucleophilic acyl substitution with organometallic reagents.[4][5][11][12]

Materials:

  • This compound

  • Organometallic reagent (e.g., Phenylmagnesium bromide, Butyllithium; 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organometallic reagent (1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional hour.

  • Quench the reaction by carefully adding 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete hydrolysis.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired cyclohexyl ketone.

Data Summary: Representative Ketone Synthesis

EntryOrganometallic Reagent (R-M)Product (R-CO-C6H11)Expected Yield Range
1Phenylmagnesium bromideBenzoylcyclohexaneGood to Excellent
2n-Butyllithium1-Cyclohexylpentan-1-oneGood
3Methylmagnesium iodide1-CyclohexylethanoneGood

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Advantages of Using this compound

  • Stability: As a crystalline solid, this compound is significantly more stable and easier to handle, weigh, and store compared to the liquid and air-sensitive cyclohexanecarboxaldehyde.

  • Controlled Reactivity: The oxazole derivative allows for controlled, stoichiometric addition of nucleophiles. This is in contrast to the often vigorous and less selective reactions of aldehydes.

  • Versatility: This methodology provides access to a wide range of ketones and tertiary alcohols by simply varying the organometallic nucleophile.

Conclusion

This compound is a valuable synthetic intermediate that serves as a stable and versatile equivalent of cyclohexanecarboxaldehyde. Its use in organic synthesis allows for the controlled and efficient formation of carbon-carbon bonds, leading to a variety of cyclohexyl ketones and alcohols. The protocols provided herein offer a robust and reliable methodology for researchers, scientists, and drug development professionals to incorporate this useful building block into their synthetic strategies.

References

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. J. Am. Chem. Soc.1969 , 91 (3), 763–764. [Link]

  • Pippel, D. J.; Mapes, C. M.; Mani, N. S. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. J. Org. Chem.2007 , 72 (15), 5828–5831. [Link]

  • Basavaiah, D.; Golime, G.; Banoth, S.; Todeti, S. An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. Org. Biomol. Chem.2022 , 20, 5136-5140. [Link]

  • Basavaiah, D.; Golime, G.; Banoth, S.; Todeti, S. An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. RSC Publishing. 2022 . [Link]

  • Pippel, D. J.; Mapes, C. M.; Mani, N. S. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. American Chemical Society. 2007 . [Link]

  • Graham, T. H. A Direct Synthesis of Oxazoles from Aldehydes. Org. Lett.2010 , 12 (16), 3614–3617. [Link]

  • Meyers, A. I.; et al. Meyers Aldehyde Synthesis. J. Am. Chem. Soc.1969 , 91, 763. [Link]

  • Various Authors. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Kim, H. J.; et al. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bull. Korean Chem. Soc.2004 , 25 (10), 1531-1533. [Link]

  • Chavan, L. N.; et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega. 2023 , 8 (43), 40755–40762. [Link]

  • Wikipedia contributors. Isocyanide. Wikipedia. [Link]

  • Pippel, D. J.; Mapes, C. M.; Mani, N. S. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. figshare. 2016 . [Link]

  • Iddon, B. New chemistry of oxazoles. Heterocycles. 1993 , 35 (2), 1441. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2022 . [Link]

  • Li, H.; et al. N-Methoxy-N-methylcyanoformamide. Organic Syntheses. 2017 , 94, 184-201. [Link]

  • Al-Smadi, M.; et al. Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. ResearchGate. 2005 . [Link]

  • User "user55119". Ring contraction when cyclohexene oxide is treated with methyl Grignard. Chemistry Stack Exchange. 2019 . [Link]

  • Ashenhurst, J. All About The Reactions of Grignard Reagents. Master Organic Chemistry. 2015 . [Link]

  • Ashenhurst, J. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. 2011 . [Link]

  • McMurry, J. Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. 2024 . [Link]

  • Show how to synthesize 2-cyclohexylethanol by reacting a suitable Grignard reagent with formaldehyde. Pearson. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • Wang, Y.; et al. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Nat. Prod. Rep.2021 , 38 (1), 115-121. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Reusch, W. "Nucleophilic Acyl Substitution". Chemistry LibreTexts. 2019 . [Link]

  • Clark, J. Reactions of Grignard reagents. Chemistry LibreTexts. 2023 . [Link]

Sources

Application Note: 2-Cyclohexanoyloxazole as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the synthesis and application of 2-cyclohexanoyloxazole, a valuable and versatile building block in modern organic synthesis. 2-Acyloxazoles serve as stable yet reactive intermediates for the construction of more complex molecular architectures. The cyclohexanoyl moiety introduces desirable physicochemical properties such as lipophilicity and conformational rigidity, while the oxazole ring functions as a reactive handle for diverse transformations. This document provides a comprehensive overview, including the rationale for synthetic choices, detailed experimental protocols for the preparation of this compound, and its subsequent conversion into high-value heterocyclic scaffolds such as thiazoles and 1,2,4-oxadiazoles. Furthermore, its utility as a diene component in [4+2] cycloaddition reactions for the synthesis of substituted pyridines is explored.

Synthesis of this compound

Rationale and Mechanistic Insight

The synthesis of 2-acyloxazoles presents a specific challenge in oxazole chemistry.[1] Direct Friedel-Crafts acylation is generally ineffective. Moreover, the direct reaction of 2-lithiooxazole with acyl chlorides often leads to undesired O-acylated ring-opened products due to the high reactivity of the organolithium species.[1] A more robust and high-yielding strategy involves the use of less reactive organometallic reagents.

The protocol described here utilizes a 2-magnesiooxazole (an oxazole Grignard reagent), which is transmetalated to a zincate in some successful approaches or used directly.[1] This Grignard reagent reacts cleanly with a Weinreb amide (N-methoxy-N-methylamide). This approach is highly effective because the resulting tetrahedral intermediate is stabilized by chelation to the magnesium and N-methoxy-N-methyl groups, preventing over-addition or undesired side reactions. This chelation ensures the reaction stops at the ketone stage, providing the desired 2-acyl oxazole in good yield.[1]

Synthetic Workflow

The overall process involves the deprotonation of the C2 position of the oxazole ring, which is the most acidic proton, followed by acylation.[2]

Oxazole Oxazole GrignardReagent 2-Magnesiooxazole Oxazole->GrignardReagent Deprotonation Grignard i-PrMgCl Product This compound WeinrebAmide Cyclohexyl Weinreb Amide GrignardReagent->Product Acylation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general methodology for synthesizing 2-acyl oxazoles developed by Vedejs and Luchetta.[1]

Materials:

  • Oxazole (1.0 equiv)

  • Isopropylmagnesium chloride (i-PrMgCl), 2M in THF (1.1 equiv)

  • N-methoxy-N-methylcyclohexanecarboxamide (Cyclohexyl Weinreb Amide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Add oxazole (1.0 equiv) to the cooled THF.

  • Slowly add i-PrMgCl (1.1 equiv) dropwise to the solution over 15 minutes. The formation of the Grignard reagent is typically smooth.

  • Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the 2-magnesiooxazole.

  • In a separate flask, dissolve the cyclohexyl Weinreb amide (1.2 equiv) in anhydrous THF.

  • Add the Weinreb amide solution to the Grignard reagent solution dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Self-Validation:

  • Expected Yield: 75-85%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR should show characteristic peaks for the cyclohexyl ring and the oxazole protons.

Application in Thiazole Synthesis

Rationale and Mechanistic Insight

The oxazole ring can be converted into a thiazole ring, a transformation of significant value in medicinal chemistry as thiazoles are privileged structures in many biologically active compounds.[3][4][5] This conversion typically proceeds via a ring-opening and recyclization sequence. The carbonyl group of the 2-cyclohexanoyl moiety is first thionated using a reagent like Lawesson's reagent or P₄S₁₀. The resulting thioamide can then undergo an intramolecular cyclization, driven by the nucleophilic sulfur attacking the oxazole ring, leading to its opening and subsequent re-closure to form the more stable thiazole ring.

cluster_0 Thionation cluster_1 Cyclization & Rearrangement Start This compound Thioamide Intermediate Thioamide Start->Thioamide Lawesson's Reagent RingOpened Ring-Opened Intermediate Thioamide->RingOpened Intramolecular Attack Product 2-Cyclohexylthiazole RingOpened->Product Recyclization

Caption: Mechanism for the conversion of an oxazole to a thiazole.

Detailed Experimental Protocol: Synthesis of 2-Cyclohexylthiazole

Materials:

  • This compound (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of NaHCO₃ to quench excess reagent.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue using flash column chromatography to afford the 2-cyclohexylthiazole product.

Self-Validation:

  • Expected Yield: 60-75%.

  • Characterization: Confirm structure via NMR and MS. The disappearance of oxazole proton signals and the appearance of a new thiazole proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Application in 1,2,4-Oxadiazole Synthesis

Rationale and Mechanistic Insight

The this compound can function as an efficient acylating agent for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are important scaffolds in drug discovery.[6][7] The reaction proceeds by the nucleophilic attack of an amidoxime on the activated carbonyl carbon of the this compound. This forms an O-acyl amidoxime intermediate. Subsequent thermal or base-catalyzed cyclodehydration of this intermediate yields the stable 1,2,4-oxadiazole ring.[8] The oxazole moiety serves as an effective leaving group in the initial acylation step.

Start This compound + R-Amidoxime Intermediate O-Acyl Amidoxime Intermediate Start->Intermediate Acylation (Nucleophilic Attack) Product 5-Cyclohexyl-3-R-1,2,4-oxadiazole Intermediate->Product Cyclodehydration (Heat/Base)

Caption: Pathway for the synthesis of 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 5-Cyclohexyl-3-phenyl-1,2,4-oxadiazole

Materials:

  • This compound (1.0 equiv)

  • Benzamidoxime (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water, Ethyl acetate, Brine, Anhydrous MgSO₄

Procedure:

  • To a stirred solution of benzamidoxime (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

  • Add this compound (1.0 equiv) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 6-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.

Self-Validation:

  • Expected Yield: 70-85%.

  • Characterization: The structure should be confirmed by NMR and MS analysis. The absence of the amidoxime N-OH and N-H protons and the oxazole protons in the ¹H NMR spectrum is a key indicator of product formation.

Application in [4+2] Cycloaddition Reactions

Rationale and Mechanistic Insight

Oxazoles can participate as diene components in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful route to substituted pyridine derivatives.[9] The reaction proceeds via a concerted cycloaddition with a dienophile (e.g., an alkyne or alkene) to form a bicyclic intermediate. This intermediate is often unstable and readily undergoes a retro-Diels-Alder type reaction or dehydration to eliminate the oxygen bridge, leading to aromatization and the formation of a pyridine ring.[10] The electron-withdrawing 2-cyclohexanoyl group lowers the energy of the oxazole's LUMO, making it more reactive in inverse-electron-demand Diels-Alder reactions, although it can still participate in normal-demand reactions with electron-rich dienophiles.

Reaction Workflow

Reactants This compound + Dienophile Cycloadduct Bicyclic Intermediate Reactants->Cycloadduct [4+2] Cycloaddition Product Substituted Pyridine Cycloadduct->Product Aromatization (e.g., -H₂O)

Sources

Application Notes and Protocols: 2-Cyclohexanoyloxazole as a Robust Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Carboxylic Acid Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Carboxylic acids, with their inherent acidity and nucleophilicity upon deprotonation, often require temporary masking to prevent unwanted side reactions. The ideal protecting group should be easily installed, stable under a variety of reaction conditions, and readily cleaved under specific and mild conditions. The 2-oxazoline functionality has emerged as a highly effective and versatile protecting group for carboxylic acids, offering exceptional stability towards a range of nucleophiles and bases. This guide provides a detailed exploration of the 2-cyclohexanoyloxazole group, a specific and robust iteration of the oxazoline protection strategy.

The this compound protecting group is particularly advantageous due to the steric bulk of the cyclohexyl moiety, which can enhance the stability of the oxazoline ring. Furthermore, the synthesis of this group from readily available starting materials makes it an attractive choice for a variety of synthetic applications.

I. Synthesis of 2-Substituted Oxazolines: The Protection Protocol

The formation of a 2-substituted oxazoline from a carboxylic acid is a well-established transformation that proceeds via the corresponding acyl chloride. The acyl chloride is then reacted with a 2-amino alcohol, such as 2-aminoethanol, to furnish the desired oxazoline.

Experimental Protocol: Protection of Cyclohexanecarboxylic Acid

This protocol details the conversion of cyclohexanecarboxylic acid to 2-cyclohexyl-4,5-dihydro-1,3-oxazole.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminoethanol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (NEt₃) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (nitrogen or argon) setup

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary to ensure complete conversion.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.

  • Oxazoline Formation:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Dissolve the crude cyclohexanecarbonyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred solution of 2-aminoethanol and triethylamine.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-cyclohexyl-4,5-dihydro-1,3-oxazole by vacuum distillation or column chromatography on silica gel.

II. Deprotection: Regenerating the Carboxylic Acid

The cleavage of the 2-oxazoline ring to regenerate the parent carboxylic acid is most commonly achieved through acidic hydrolysis. The imino-ether functionality of the oxazoline is susceptible to hydrolysis under acidic conditions, yielding the carboxylic acid and the corresponding amino alcohol.

Experimental Protocol: Deprotection of 2-Cyclohexyl-4,5-dihydro-1,3-oxazole

This protocol outlines the hydrolysis of the oxazoline to retrieve the carboxylic acid.

Materials:

  • 2-Cyclohexyl-4,5-dihydro-1,3-oxazole

  • 10% Aqueous hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

  • Hydrolysis:

    • In a round-bottom flask, combine the 2-cyclohexyl-4,5-dihydro-1,3-oxazole (1.0 eq) with a sufficient volume of 10% aqueous HCl.

    • Heat the mixture to reflux and maintain for 3-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic extracts and wash them sequentially with water and brine.

    • To isolate the carboxylic acid, the organic layer can be extracted with a saturated aqueous NaHCO₃ solution. The combined aqueous basic extracts are then acidified with concentrated HCl to precipitate the carboxylic acid, which can be collected by filtration or extracted with an organic solvent.

    • Alternatively, the combined organic extracts can be dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude carboxylic acid can be purified by recrystallization or column chromatography.

III. Stability and Orthogonality

A key advantage of the 2-oxazoline protecting group is its stability across a wide range of reaction conditions, which allows for selective manipulations at other parts of a molecule. This chemical resilience makes it an excellent choice for orthogonal protection schemes.

Table 1: Stability of the 2-Oxazoline Protecting Group

Reagent/ConditionStabilityNotes
Bases
Strong non-nucleophilic bases (e.g., LDA, n-BuLi)StableAllows for α-alkylation of the protected acid.
Strong nucleophilic bases (e.g., NaOH, KOH)Stable at RTHydrolysis can occur at elevated temperatures.
Amines (e.g., piperidine, triethylamine)Stable
Nucleophiles
Grignard reagents (e.g., RMgX)StableA significant advantage over ester protecting groups.
Organolithium reagents (e.g., RLi)Stable
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)Stable
Acids
Strong aqueous acids (e.g., HCl, H₂SO₄)LabileThe basis for deprotection.
Weak acids (e.g., acetic acid)Generally Stable
Lewis acidsVariableCan promote ring opening in the presence of nucleophiles.
Other Conditions
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable
Oxidizing agents (e.g., m-CPBA, KMnO₄)Generally StableThe oxazoline ring is relatively resistant to oxidation.

IV. Mechanistic Insights and Visualizations

Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting.

Protection Mechanism

The formation of the this compound proceeds in two main stages: activation of the carboxylic acid and subsequent cyclization.

protection_mechanism cluster_activation Step 1: Acyl Chloride Formation cluster_cyclization Step 2: Oxazoline Formation CA Cyclohexanecarboxylic Acid AC Cyclohexanecarbonyl Chloride CA->AC + SO₂ + HCl AC2 Cyclohexanecarbonyl Chloride SOCl2 SOCl₂ Intermediate N-(2-hydroxyethyl) cyclohexanecarboxamide AC2->Intermediate + NEt₃ AA 2-Aminoethanol Oxazoline 2-Cyclohexyl-4,5-dihydro -1,3-oxazole Intermediate->Oxazoline Cyclization (-H₂O)

Caption: Mechanism of this compound formation.

Deprotection Mechanism

The acidic hydrolysis of the oxazoline involves protonation of the nitrogen atom, followed by nucleophilic attack of water and subsequent ring opening.

deprotection_mechanism cluster_hydrolysis Acidic Hydrolysis Oxazoline 2-Cyclohexyl-4,5-dihydro -1,3-oxazole Protonated Protonated Oxazoline Oxazoline->Protonated + H⁺ H3O H₃O⁺ Intermediate Hemiaminal Intermediate Protonated->Intermediate + H₂O Products Cyclohexanecarboxylic Acid + Protonated 2-Aminoethanol Intermediate->Products Ring Opening workflow Start Carboxylic Acid Protection Protection Protocol (SOCl₂, 2-aminoethanol) Start->Protection Protected This compound Protected Acid Protection->Protected Synth Further Synthetic Transformations Protected->Synth Deprotection Deprotection Protocol (Aqueous Acid, Reflux) Synth->Deprotection End Deprotected Carboxylic Acid Deprotection->End

Caption: Overall experimental workflow.

V. Conclusion

The this compound group stands as a highly reliable and practical choice for the protection of carboxylic acids in modern organic synthesis. Its ease of formation, robust stability profile towards a broad array of common reagents, and clean deprotection under acidic conditions provide a powerful tool for synthetic chemists. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge to confidently implement this protection strategy in their synthetic endeavors, thereby facilitating the efficient construction of complex molecules.

References

  • Meyers, A. I.; Temple, D. L. Journal of the American Chemical Society 1970 , 92 (22), 6644–6646. [Link]

  • Gant, T. G.; Meyers, A. I. Tetrahedron 1994 , 50 (8), 2297-2360. [Link]

  • Lustoň, J.; Kronek, J.; Böhme, F.; Komber, H. Designed Monomers and Polymers 1999 , 2 (1), 61-68. [Link]

  • Wikipedia Contributors. Oxazoline. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 17, 2026, from [Link]

  • Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. Journal of the American Chemical Society 1976 , 98 (2), 567–576. [Link]

  • Meyers, A. I.; Temple, D. L.; Nolen, R. L.; Mihelich, E. D. The Journal of Organic Chemistry 1974 , 39 (18), 2778–2783. [Link]

  • Meyers, A. I.; Mihelich, E. D. The Journal of Organic Chemistry 1975 , 40 (23), 3438–3440. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Hioki, K.; Takechi, Y.; Kimura, N.; Tanaka, H.; Kunishima, M. Chemical & Pharmaceutical Bulletin 2008 , 56 (12), 1735-1737. [Link]

  • Frump, J. A. Chemical Reviews 1971 , 71 (5), 483–505. [Link]

  • Reuman, M.; Meyers, A. I. Tetrahedron 1985 , 41 (5), 837-860. [Link]

  • Vedejs, E.; Lin, S.; Klapars, A.; Wang, J. Journal of the American Chemical Society 2000 , 122 (22), 5351–5352. [Link]

  • Hoppe, D.; Hense, T. Angewandte Chemie International Edition in English 1997 , 36 (21), 2282–2316. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Larock, R. C. Comprehensive Organic Transformations, 2nd ed.; Wiley-VCH, 1999. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry, 7th ed.; John Wiley & Sons, 2013. [Link]

  • Elgemeie, G. H.; Zaghary, W. A.; Amin, K. M.; Fathalla, O. A. Arkivoc 2007 , (v), 1-34. [Link]

Experimental setup for scaling up the synthesis of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 2-Cyclohexanoyloxazole

Abstract

Oxazole derivatives are pivotal structural motifs in medicinal chemistry and materials science, necessitating robust and scalable synthetic routes for their production.[1] This application note provides a comprehensive, step-by-step protocol for the multi-gram scale synthesis of this compound. The methodology is based on the classic Robinson-Gabriel synthesis, a reliable approach for forming the oxazole ring from a 2-acylamino-ketone intermediate.[2][3] The process is broken down into two primary stages: the formation of an N-acylamino ketone via a Schotten-Baumann-type reaction, followed by an acid-catalyzed cyclodehydration.[4][5][6] This guide emphasizes practical scale-up considerations, safety protocols for hazardous reagents, and detailed procedures for purification and characterization, making it an invaluable resource for researchers in drug development and process chemistry.

Introduction and Mechanistic Rationale

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry. The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a highly effective and versatile method for preparing 2,5-disubstituted oxazoles.[3] The reaction proceeds through the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.

The overall synthetic strategy detailed herein involves two key transformations:

  • Acyl Chloride Formation and Amidation: To facilitate a clean and high-yielding reaction on a larger scale, cyclohexanecarboxylic acid is first converted to its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride, using thionyl chloride (SOCl₂). The primary advantage of thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.[7][8] The resulting acyl chloride is then reacted with 2-amino-1-phenylethanone hydrochloride under basic conditions to form the key intermediate, N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide.

  • Acid-Catalyzed Cyclodehydration: The N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid. The reaction mechanism involves protonation of a carbonyl oxygen, which facilitates an intramolecular nucleophilic attack by the amide oxygen to form a cyclic intermediate.[5] Subsequent dehydration steps lead to the formation of the aromatic oxazole ring.

This two-step approach is designed for scalability, avoiding the use of expensive coupling reagents and employing purification methods like crystallization that are amenable to large quantities.

Overall Reaction Scheme:

Step 1: Formation of Intermediate Cyclohexanecarboxylic Acid + SOCl₂ → Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride + 2-Amino-1-phenylethanone·HCl → N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide

Step 2: Cyclodehydration N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide --(H₂SO₄)--> this compound

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt.Grade
Cyclohexanecarboxylic Acid98-89-5128.17 g/mol ≥98%
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol ≥99%
2-Amino-1-phenylethanone hydrochloride5468-37-1171.62 g/mol ≥97%
Triethylamine (TEA)121-44-8101.19 g/mol ≥99%
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08 g/mol 95-98%
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated Aq. Sol.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous
Ethanol64-17-546.07 g/mol 95% or Absolute
Hexanes110-54-386.18 g/mol Reagent Grade
Ethyl Acetate141-78-688.11 g/mol Reagent Grade
Equipment
  • Three-neck round-bottom flasks (appropriate for scale, e.g., 1L, 2L)

  • Mechanical overhead stirrer and stir shaft/paddle

  • Heating mantle with temperature controller

  • Reflux condenser with gas outlet to a scrubber (for HCl/SO₂)

  • Pressure-equalizing dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

Critical Safety Precautions

Thionyl Chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. [9][10]

  • ALWAYS handle thionyl chloride in a certified chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton).[10][12]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[11]

  • The reaction of thionyl chloride with carboxylic acid produces HCl and SO₂ gases. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize these acidic gases.

  • DO NOT quench thionyl chloride reactions with water.[9] Use an inert absorbent material for spills.[12]

  • Store thionyl chloride in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[13]

Concentrated Sulfuric Acid (H₂SO₄) is severely corrosive.

  • Handle with extreme care, wearing appropriate PPE.

  • When diluting or mixing, ALWAYS add acid to water/other liquids slowly, never the other way around, to dissipate heat.

Detailed Experimental Protocols

Part A: Synthesis of Cyclohexanecarbonyl Chloride
  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber, and a stopper.

  • Charge Reagents: To the flask, add cyclohexanecarboxylic acid (e.g., 100 g, 0.78 mol).

  • Reaction: Slowly add thionyl chloride (e.g., 111 g, 68 mL, 0.94 mol, 1.2 equiv) to the flask at room temperature with vigorous stirring. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to accelerate the reaction.[7]

  • Heating: Once the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. The crude cyclohexanecarbonyl chloride can be used directly in the next step. Alternatively, it can be purified by distillation under reduced pressure (boiling point ~180°C at atmospheric pressure).[14]

Part B: Synthesis of N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide
  • Setup: In a separate large three-neck flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, prepare a suspension of 2-amino-1-phenylethanone hydrochloride (e.g., 134 g, 0.78 mol, 1.0 equiv) in anhydrous dichloromethane (DCM, e.g., 800 mL).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA) (e.g., 174 g, 240 mL, 1.72 mol, 2.2 equiv) to the stirred suspension, ensuring the temperature remains below 10°C. Stir for 15-20 minutes.

  • Acylation: Add the crude cyclohexanecarbonyl chloride from Part A to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding water (e.g., 500 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide as a solid. This intermediate is often of sufficient purity for the next step.

Part C: Robinson-Gabriel Cyclodehydration to this compound
  • Setup: Place the crude N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide from Part B into a large flask equipped with a mechanical stirrer.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 mL per gram of intermediate) with vigorous stirring, ensuring the temperature does not rise excessively.

  • Reaction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-24 hours. The mixture will become a thick, dark solution.

  • Quenching: Very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization & Extraction:

    • A precipitate of the crude product should form. Allow the ice to melt completely.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a cold concentrated NaOH solution until the pH is ~7-8.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Part D: Purification and Characterization
  • Solvent Removal: Remove the solvent from the combined organic layers using a rotary evaporator to obtain the crude this compound, typically as an oily solid.

  • Crystallization:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

    • A second crop of crystals can often be obtained by concentrating the mother liquor.

  • Characterization: The final product should be characterized by:

    • Melting Point: Compare with literature values if available.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Summary and Workflow

Reagent Stoichiometry (Example Scale)
ReagentMolar Equiv.Mol. Wt.Moles (mol)Mass (g)Volume (mL)
Cyclohexanecarboxylic Acid1.0128.170.78100~105
Thionyl Chloride1.2118.970.94111~68
2-Amino-1-phenylethanone·HCl1.0171.620.78134-
Triethylamine (TEA)2.2101.191.72174~240
Expected Product Yield (70%) 243.31 0.55 ~133 -
Process Workflow Diagram

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Amide Formation cluster_2 Part C & D: Cyclization & Purification A1 Charge Cyclohexanecarboxylic Acid & SOCl₂ A2 Reflux (2-3h) (Scrub exhaust gases) A1->A2 A3 Cool to RT A2->A3 A_out Crude Cyclohexanecarbonyl Chloride A3->A_out B4 Add Acyl Chloride (from Part A) dropwise at <10°C A_out->B4 B1 Suspend Amino Ketone·HCl in DCM B2 Cool to 0°C B1->B2 B3 Add Triethylamine B2->B3 B3->B4 B5 Stir at RT (4-6h) B4->B5 B6 Aqueous Work-up & Extraction B5->B6 B7 Dry & Concentrate B6->B7 B_out Crude Amide Intermediate B7->B_out C1 Add conc. H₂SO₄ to Amide at 0°C B_out->C1 C2 Stir at RT (12-24h) C1->C2 C3 Quench on Ice C2->C3 C4 Neutralize & Extract C3->C4 C5 Dry & Concentrate C4->C5 C6 Recrystallize from Ethanol C5->C6 C_out Pure this compound C6->C_out

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part A/B Incomplete conversion to acyl chloride; moisture in reagents/glassware.Ensure glassware is thoroughly dried. Use fresh, anhydrous solvents. Extend reflux time in Part A if necessary.
Formation of side products Reaction temperature too high during acylation (Part B).Maintain strict temperature control (<10°C) during the addition of the acyl chloride.
Incomplete cyclization (Part C) Insufficient reaction time or insufficient dehydrating agent.Increase stirring time at room temperature. Ensure adequate amount of sulfuric acid is used.
Difficulty in crystallization Product is oily or impure.Attempt purification by column chromatography (silica gel, Hexane:EtOAc gradient) before crystallization. Try a different solvent system for crystallization (e.g., isopropanol, ethyl acetate/hexanes).

Conclusion

This application note details a robust and scalable two-step synthesis of this compound based on the Robinson-Gabriel reaction. By converting the starting carboxylic acid to its acyl chloride, the protocol avoids costly coupling reagents and is well-suited for producing multi-gram quantities of the target compound. The provided step-by-step procedures, safety guidelines, and troubleshooting tips offer a comprehensive guide for researchers requiring access to this and structurally related oxazole derivatives for applications in pharmaceutical and chemical research.

References

  • NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • University of Nebraska-Lincoln. SOP 0079 - Thionyl Chloride. [Link]

  • Lanxess. Product Safety Assessment: Thionyl chloride. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles. [Link]

  • Slideshare. Oxazole. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]

  • Innoscience. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Taylor & Francis Online. A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. [Link]

  • IJCSPUB. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Google Patents.
  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • PubMed Central (PMC). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. [Link]

  • ACS Publications. Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Chemsrc. 2-Amino-1-phenylethanone hydrochloride. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. [Link]

  • National Institutes of Health (NIH). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

  • iChemical. 2-Amino-1-phenylethanone hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • PubMed Central (PMC). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • RSC Publishing. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • PubChem. Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). [Link]

  • YouTube. Acids to Acyl Chlorides, Part 1. [Link]

  • Taylor & Francis Online. PREPARATION OF 2-SUBSTITUTED OXAZOLES. [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • ResearchGate. Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

Sources

Topic: Analytical Techniques for the Precise Quantification of 2-Cyclohexanoyloxazole in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, process development, and quality control.

Foreword: The synthesis of novel chemical entities is the cornerstone of pharmaceutical and materials science. However, the successful transition from a reaction vial to a scalable process hinges on our ability to accurately monitor and understand the reaction's progress. This requires robust analytical methods capable of discerning the product from a complex milieu of starting materials, intermediates, byproducts, and catalysts. This document provides a detailed guide to the primary analytical techniques for quantifying 2-Cyclohexanoyloxazole, a representative heterocyclic scaffold. The methodologies herein are grounded in established principles of analytical chemistry and are designed to provide the trustworthiness and accuracy demanded by modern research and development.

Introduction: The Analytical Imperative in Process Chemistry

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the oxazole ring.[1] The efficiency of its synthesis—monitoring reaction completion, determining yield, and identifying impurity profiles—is critically dependent on precise and accurate quantitative analysis. A reaction mixture is a dynamic environment; therefore, an analytical method must be specific enough to unequivocally measure the analyte of interest without interference from other components.

This guide details three powerful and complementary techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust method for the separation and quantification of non-volatile and thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A high-sensitivity technique ideal for volatile and thermally stable compounds, providing definitive identification through mass fragmentation patterns.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that relies on the direct relationship between signal intensity and the number of atomic nuclei, often requiring no specific reference standard of the analyte.[2]

The selection of the optimal technique is contingent upon the specific properties of the analyte, the complexity of the reaction matrix, and the analytical objective (e.g., routine monitoring vs. impurity identification).

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of the Technique: RP-HPLC is the workhorse of modern analytical chemistry. It separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[3] Compounds with higher hydrophobicity are retained longer on the column. Quantification is achieved by integrating the peak area from a UV detector response, which is proportional to the concentration of the analyte.

Causality in Method Design: This method is chosen for its broad applicability, excellent reproducibility, and the fact that most organic molecules, including this compound with its oxazole chromophore, possess UV absorbance. A C18 column is selected as the initial choice due to its versatility in retaining a wide range of organic molecules. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is optimized to achieve a good separation between the analyte and potential impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC-UV

A. Sample Preparation: Proper sample preparation is critical to protect the analytical column and ensure accurate, reproducible results.[4]

  • Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 50 µL) by diluting it into a larger volume of a suitable solvent (e.g., 950 µL of acetonitrile) to stop the reaction.

  • Dilution: The primary goal is to dilute the sample to a concentration that falls within the linear range of the detector. A typical starting dilution is 1:100 or 1:1000. The sample must be fully dissolved in the diluent.[5]

  • Filtration: To prevent clogging of the HPLC system, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into an HPLC vial.[6]

B. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard systems with UV/PDA detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA general-purpose column providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for heterocyclic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 5% B to 95% B over 10 min, hold for 2 minEnsures elution of both polar and non-polar compounds.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[7]
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV Diode Array Detector (DAD) at 254 nm254 nm is a common wavelength for aromatic/heterocyclic systems. A DAD allows for peak purity analysis.[8]

C. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the standards and the prepared reaction mixture sample.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Integrate the peak area. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[9][10]

Validation ParameterTypical Acceptance Criteria
Specificity Analyte peak is resolved from all other matrix components (Resolution > 2).
Linearity Correlation coefficient (R²) ≥ 0.999 over the defined range.
Accuracy 98.0% to 102.0% recovery from spiked matrix samples.[7]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Quench 1. Quench Reaction Aliquot Dilute 2. Dilute Sample Quench->Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Separation on C18 Column Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Apply Calibration Curve Integrate->Calibrate Quantify 9. Report Concentration Calibrate->Quantify

Caption: Workflow for quantification of this compound by RP-HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Technique: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] Volatile compounds are separated in a heated column and then ionized (typically by electron ionization, EI), causing them to fragment in a reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.[12]

Causality in Method Design: GC-MS is selected when high specificity and sensitivity are required, and when the analyte is sufficiently volatile and thermally stable. For reaction monitoring, it can simultaneously quantify the target compound and tentatively identify unknown byproducts by comparing their mass spectra to library databases (e.g., NIST). Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, can dramatically increase sensitivity for trace-level quantification.[13]

Experimental Protocol: GC-MS

A. Sample Preparation:

  • Quenching: As with HPLC, quench a reaction aliquot (e.g., 50 µL) in a suitable solvent (e.g., 950 µL of Ethyl Acetate or Dichloromethane).

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 1-100 ppm range).

  • Derivatization (If Necessary): If the compound has polar functional groups (-OH, -NH2) that cause poor peak shape or thermal instability, derivatization (e.g., silylation) may be required. This is not expected for this compound.

  • Filtration: Filter the sample into a GC vial using a 0.22 µm syringe filter.

B. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Shimadzu QP2020, or equivalentStandard workhorse GC-MS systems.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of organic molecules.
Carrier Gas Helium, Flow Rate 1.2 mL/min (Constant Flow)Inert gas standard for GC-MS.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Vol. 1 µL, Split mode (e.g., 50:1)Split injection prevents column overloading for concentrated samples.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA typical temperature program to separate compounds by boiling point.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Acquisition Mode Full Scan (m/z 40-500) for identification; SIM for quantificationFull scan provides qualitative data. SIM mode enhances sensitivity by focusing on characteristic ions.[13]

C. Data Analysis and Quantification:

  • Identification: In Full Scan mode, confirm the identity of this compound by matching its retention time and mass spectrum to that of an authentic standard.

  • SIM Ion Selection: Select 2-3 characteristic and abundant fragment ions from the mass spectrum for quantification in SIM mode.

  • Calibration and Quantification: Prepare a calibration curve using an authentic standard. Quantify the reaction sample by comparing the integrated peak area of the primary quantifier ion to the calibration curve.

Method Validation (ICH Q2(R1) Framework)

Validation principles are similar to HPLC, with an emphasis on mass spectrometric parameters.

Validation ParameterTypical Acceptance Criteria
Specificity Chromatographic separation and unique mass spectrum. Ion ratios in SIM mode must be within ±15% of the standard.
Linearity Correlation coefficient (R²) ≥ 0.995.
Accuracy 95.0% to 105.0% recovery from spiked matrix samples.
Precision (Repeatability) RSD ≤ 5.0% for replicate injections.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10 for the primary quantifier ion.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Quench 1. Quench Reaction Aliquot Dilute 2. Dilute in Volatile Solvent Quench->Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject into GC Inlet Filter->Inject Separate 5. Separation in GC Column Inject->Separate Ionize 6. Ionization & Fragmentation (EI) Separate->Ionize Detect 7. Mass Analysis (Scan or SIM) Ionize->Detect Integrate 8. Extract & Integrate Ion Chromatogram Detect->Integrate Identify 9. Confirm by Mass Spectrum Integrate->Identify Quantify 10. Quantify via Calibration Identify->Quantify

Caption: Workflow for quantification of this compound by GC-MS.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle of the Technique: Unlike chromatographic techniques, qNMR is a primary ratio method. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By adding a known amount of a certified internal standard to a sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[15] This method provides simultaneous structural confirmation and quantification without the need for an identical analyte standard, provided a structurally unique and well-resolved peak is available.

Causality in Method Design: qNMR is chosen for its accuracy, ability to provide an absolute measure of purity or concentration, and its non-destructive nature.[16] It is particularly powerful for characterizing reference materials or for situations where a pure standard of the analyte is not available for creating a chromatographic calibration curve. The key experimental choices involve selecting an appropriate internal standard (with non-overlapping signals, high purity, and chemical stability) and setting acquisition parameters to ensure full signal relaxation, which is paramount for accurate integration.[14]

Experimental Protocol: qNMR

A. Sample Preparation:

  • Internal Standard (IS) Selection: Choose a high-purity (>99.5%) internal standard that has a simple spectrum with at least one sharp singlet that does not overlap with any analyte or solvent signals. Common choices include Maleic Acid, 1,4-Dinitrobenzene, or Dimethyl sulfone.[14]

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture (e.g., 10.0 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5.0 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

    • Vortex until fully dissolved, then transfer to an NMR tube.

B. Instrumentation and Acquisition Parameters:

ParameterRecommended SettingRationale
NMR Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Program Standard 1D Proton (e.g., 'zg30')A simple 30° pulse is often used to reduce relaxation time.
Relaxation Delay (d1) ≥ 5 x T₁ of slowest relaxing protonCRITICAL: Ensures complete relaxation for accurate integration. T₁ can be measured with an inversion-recovery experiment. A conservative value of 30-60 seconds is often used.
Number of Scans (ns) 16 or higherSignal-to-noise ratio improves with the square root of the number of scans.
Acquisition Time (aq) ~3-4 secondsEnsures high digital resolution.
Spectral Width (sw) ~20 ppmCovers the full range of expected proton signals.

C. Data Processing and Calculation:

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integration: Carefully integrate a well-resolved, unique proton signal for this compound (Ianalyte) and a signal from the internal standard (IIS).

  • Calculation: The concentration or purity of the analyte can be calculated using the following formula:[15]

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PurityIS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • Purity = Purity of the substance

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample 1. Accurately Weigh Reaction Mixture Weigh_IS 2. Accurately Weigh Internal Standard Weigh_Sample->Weigh_IS Dissolve 3. Dissolve in Deuterated Solvent Weigh_IS->Dissolve Acquire 4. Acquire 1H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process 5. Phase and Baseline Correction Acquire->Process Integrate 6. Integrate Analyte & IS Peaks Process->Integrate Calculate 7. Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for quantification of this compound by qNMR.

Method Selection Guide

Choosing the right analytical technique is crucial for efficient and effective process development.

FeatureRP-HPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Absolute)
Best For Routine analysis, purity checks, non-volatile compounds.Volatile compounds, trace analysis, impurity ID.Absolute purity/concentration, reference standard characterization, no analyte standard available.
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Specificity Moderate (Retention Time)Very High (RT + Mass Spectrum)High (Unique Chemical Shift)
Throughput HighMediumLow
Key Requirement Analyte has UV chromophore.Analyte is volatile & thermally stable.Soluble analyte, non-overlapping peaks.

Conclusion

The accurate quantification of this compound in reaction mixtures can be reliably achieved using RP-HPLC, GC-MS, or qNMR. Each technique offers distinct advantages. RP-HPLC provides a robust and high-throughput solution for routine monitoring. GC-MS delivers unparalleled specificity and sensitivity, making it ideal for impurity identification and trace analysis. qNMR stands out as a primary method for absolute quantification, invaluable for reference standard certification and when chromatographic standards are unavailable. The protocols and validation frameworks presented in this guide provide a comprehensive foundation for scientists to develop and implement analytical methods that are accurate, reliable, and fit for purpose, thereby accelerating the drug development lifecycle.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Viñas, P., Campillo, N., Aguinaga, N., Martínez-Castillo, N., & Hernández-Córdoba, M. (2008). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Analytical and Bioanalytical Chemistry, 391(4), 1425–1431. [Link]

  • ResearchGate. Determination of oxazole and other impurities in acrylonitrile by gas chromatography. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Thermo Fisher Scientific. Sample Preparation for HPLC. YouTube. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

  • Hollis, D. P. (1963). Quantitative analysis using NMR. Journal of Chemical Education, 40(4), A308. [Link]

  • ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Cousin, A., et al. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(93), 12921-12933. [Link]

  • Napolitano, J. G., et al. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7808. [Link]

  • Nacalai Tesque, Inc. 4. Sample Pretreatment for HPLC. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 221-233. [Link]

  • International Journal of Advanced Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 715. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 12-16. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Digluconate in Chitosan-Based Gel Formulations. [Link]

  • DergiPark. Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Digluconate. [Link]

  • Seshachalam, V., & Kothapally, C. B. (2015). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of analytical methods in chemistry, 2015, 985434. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Characterizing Novel Small Molecules

In the field of drug discovery and chemical biology, the identification of a novel bioactive small molecule is the first step in a long and intricate journey. 2-Cyclohexanoyloxazole, a compound featuring a cyclohexanone moiety linked to an oxazole ring, represents a scaffold with potential for biological activity. The oxazole ring is a common feature in many pharmacologically active compounds, while cyclohexanone derivatives have been noted for a range of biological effects, including anti-inflammatory and cytotoxic activities.[1][2][3]

This guide provides a comprehensive framework for the in vitro characterization of this compound, with a particular focus on its potential as an enzyme inhibitor. The protocols herein are designed not as a rigid sequence, but as a logical, tiered approach to elucidate the compound's mechanism of action. We will progress from broad, foundational assessments of cytotoxicity to sophisticated, target-specific assays that confirm molecular interaction and cellular engagement. This strategy is built on three pillars: establishing a therapeutic window, identifying potential enzyme targets, and validating on-target activity in a cellular context.

Part 1: Foundational Analysis - Cellular Cytotoxicity

Before investigating specific mechanistic pathways, it is crucial to determine the concentration range at which this compound affects cell viability. This establishes a working concentration for subsequent, more sensitive assays and provides a preliminary assessment of the compound's therapeutic index. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6]

Protocol 1: MTT Cytotoxicity Assay

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

  • Selected mammalian cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium from the stock solution. A typical final concentration range to test is 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%).

  • Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM (10-point dilution)
Incubation Time24, 48, or 72 hours
Final DMSO Concentration≤ 0.5%
MTT Incubation3-4 hours
Absorbance Wavelength570 nm

Part 2: Target Class Identification - Serine Hydrolase Activity-Based Protein Profiling (ABPP)

Many bioactive small molecules exert their effects by inhibiting enzymes. Serine hydrolases are one of the largest and most diverse enzyme families, involved in myriad physiological processes, making them a common target for drug discovery.[7][8] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses active-site directed chemical probes to assess the functional state of entire enzyme families in complex biological systems.[9][10] Competitive ABPP, as detailed below, allows for the rapid assessment of an inhibitor's potency and selectivity against dozens of serine hydrolases simultaneously.[11][12]

Principle of Competitive ABPP

A cell lysate (proteome) is first incubated with the test inhibitor (this compound). Subsequently, a broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like rhodamine) is added. This probe covalently labels the active site of serine hydrolases that were not blocked by the inhibitor. By separating the proteins via SDS-PAGE and visualizing the fluorescently labeled enzymes, a decrease in band intensity in the inhibitor-treated lane compared to the control lane indicates a target enzyme.[11][13]

ABPP_Workflow cluster_0 Step 1: Proteome Incubation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis Proteome Cell Lysate (Proteome) Incubate1 Pre-incubate (e.g., 30 min, 37°C) Proteome->Incubate1 Inhibitor This compound (or DMSO Vehicle) Inhibitor->Incubate1 Incubate2 Label (e.g., 30 min, 37°C) Incubate1->Incubate2 Inhibitor-bound and unbound enzymes Probe FP-Rhodamine (Activity-Based Probe) Probe->Incubate2 SDS_PAGE Quench & Run SDS-PAGE Incubate2->SDS_PAGE Probe-labeled enzymes GelScan Fluorescence Gel Scan SDS_PAGE->GelScan Analysis Identify Bands with Reduced Intensity (Potential Targets) GelScan->Analysis

Figure 1: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Protocol 2: Competitive ABPP for Serine Hydrolase Selectivity

Materials:

  • Cell or tissue lysate (e.g., prepared from HeLa cells at 1-2 mg/mL in PBS)

  • This compound stock solution (10 mM in DMSO)

  • Fluorophosphonate-Rhodamine (FP-Rhodamine) or similar fluorescent activity-based probe (ABP)[11]

  • DMSO (vehicle control)

  • SDS-PAGE gels and running buffer

  • 2x SDS-PAGE loading buffer

  • Fluorescence gel scanner

Step-by-Step Methodology:

  • Proteome Preparation: Prepare cell lysate by sonication or freeze-thaw cycles in a suitable buffer (e.g., PBS), followed by centrifugation to remove debris. Determine protein concentration using a BCA or Bradford assay.

  • Inhibitor Incubation: In microcentrifuge tubes, aliquot 50 µL of the proteome (1 mg/mL). Add 0.5 µL of this compound dilutions in DMSO to achieve final concentrations for screening (e.g., 10 µM, 1 µM, 0.1 µM). For the vehicle control, add 0.5 µL of pure DMSO.

  • Pre-incubation: Gently mix and incubate the samples for 30 minutes at 37°C to allow for inhibitor binding to target enzymes.[11]

  • ABP Labeling: Add the activity-based probe (e.g., FP-Rhodamine) to each sample to a final concentration of 1 µM.[11]

  • Labeling Incubation: Gently mix and incubate for an additional 30 minutes at 37°C.[11]

  • Quenching: Stop the labeling reaction by adding an equal volume (51.5 µL) of 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

  • Gel Electrophoresis: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Visualization and Analysis: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the probe's fluorophore (e.g., Rhodamine). Compare the band patterns between the DMSO control and the inhibitor-treated lanes. A dose-dependent decrease in the fluorescence intensity of a specific band indicates that this compound is binding to and inhibiting that particular serine hydrolase.[11]

Part 3: Target Validation and Mechanistic Analysis

Once potential targets are identified, the next steps are to validate the inhibition using purified enzymes and to characterize the nature of this inhibition.

Protocol 3A: In Vitro Colorimetric Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is a general method for determining the IC₅₀ of an inhibitor against a purified enzyme that can act on a chromogenic substrate. It is widely used in high-throughput screening.[14]

Enzyme_Inhibition_Assay cluster_0 Scenario 1: No Inhibition (Vehicle Control) cluster_1 Scenario 2: Inhibition Enzyme_A Target Enzyme Product_A Colored Product Enzyme_A->Product_A Catalysis Substrate_A Colorless Substrate Substrate_A->Product_A Enzyme_B Target Enzyme Complex_B Inhibited Complex Enzyme_B->Complex_B Inhibitor_B This compound Inhibitor_B->Complex_B Binds No_Product_B No Reaction Complex_B->No_Product_B Substrate_B Colorless Substrate Substrate_B->No_Product_B

Figure 2: Principle of a colorimetric enzyme inhibition assay.

Materials:

  • Purified target enzyme (e.g., a specific serine hydrolase identified via ABPP)

  • Chromogenic substrate (e.g., O-(4-Nitrophenyl)-L-serine for a serine esterase)[14]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)[14]

  • This compound dilution series in DMSO

  • 96-well clear flat-bottom microplate

  • Kinetic plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in Assay Buffer.

  • Plate Setup: In a 96-well plate, add 49 µL of Assay Buffer to wells designated for test compounds and vehicle control. Add 50 µL to "No Enzyme" negative control wells.

  • Compound Addition: Transfer 1 µL of the this compound serial dilutions (in DMSO) or pure DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the "No Enzyme" controls.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind.[14]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate working solution to all wells. The total reaction volume is now 100 µL (adjust volumes as needed).

  • Data Acquisition: Immediately place the plate in a kinetic plate reader pre-warmed to 37°C. Read the absorbance at the appropriate wavelength for the colored product (e.g., 405 nm for 4-nitrophenolate) every 30 seconds for 20 minutes.[14]

  • Data Analysis: Calculate the initial reaction velocity (Vmax) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3B: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Given that related scaffolds show anti-inflammatory properties, assessing inhibition of COX-1 and COX-2 is a logical step.[1][15] These assays measure the peroxidase activity of COX enzymes, which converts a probe into a fluorescent product.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound

  • Selective inhibitors for controls (SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black flat-bottom plate

Step-by-Step Methodology:

  • Enzyme Preparation: On ice, dilute COX-1 and COX-2 enzymes in Assay Buffer.

  • Plate Setup: Add Assay Buffer, Heme, and the test compound (this compound, controls, or vehicle) to the wells.

  • Enzyme Addition: Add the diluted enzyme to the wells.

  • Pre-incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Reaction Initiation: Add a solution of Arachidonic Acid and the fluorometric probe to initiate the reaction.

  • Data Acquisition: Immediately read the fluorescence in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate reaction rates and determine IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[16]

Part 4: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds its target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20]

CETSA_Workflow cluster_0 Step 1: Treatment & Heating cluster_1 Step 2: Lysis & Separation cluster_2 Step 3: Analysis of Soluble Fraction Cells Intact Cells Compound Treat with Compound (or DMSO) Cells->Compound Heat Heat to a range of temperatures Compound->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Pellet Discard Pellet (Aggregated Proteins) Centrifuge->Pellet WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Analysis Plot band intensity vs. Temp. Shift in melt curve = Engagement WesternBlot->Analysis

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA for In-Cell Target Engagement

Materials:

  • Cultured cells expressing the target protein

  • This compound and DMSO

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Antibody specific to the target protein for Western blotting

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either a high concentration of this compound (e.g., 10-30 µM) or DMSO vehicle control and incubate for 1 hour at 37°C.[17]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[17]

  • Separation of Fractions: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration and normalize all samples. Prepare samples for Western blotting by adding loading buffer.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]

References

  • Vertex AI Search. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells.
  • Oxford Academic. Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium | FEMS Microbes.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl).
  • SpringerLink. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols.
  • Journal of Biological Chemistry. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study.
  • RSC Publishing. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes.
  • BenchChem. Technical Support Center: Selectivity Profiling of Serine Hydrolase Inhibitors.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Wikipedia. Thermal shift assay.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • SpringerLink. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
  • NIH. Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9.
  • Thermo Fisher Scientific. Serine Hydrolase Active-Site Probes.
  • bioRxiv. Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes.
  • ResearchGate. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • NIH. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells.
  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • PubMed. Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies.
  • NIH. Cyclooxygenase 2 Modulates Killing of Cytotoxic T Lymphocytes by Colon Cancer Cells.
  • Cleveland Clinic Journal of Medicine. Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility.
  • ResearchGate. Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review.
  • Khan Academy. An introduction to enzyme kinetics (video).
  • European Journal of Pharmaceutical and Medical Research. 321 SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL.
  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • PubMed. Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats.
  • PubMed. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry.
  • NIH. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues.
  • YouTube. Enzyme Kinetic Assay.
  • YouTube. Cytotoxicity Assays: How We Test Cell Viability.
  • NIH. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • YouTube. Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations).
  • MDPI. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10.
  • Semantic Scholar. Enzyme Kinetics Experiment with the Multienzyme Complex Viscozyme L and Two Substrates for the Accurate Determination of Michaelian Parameters.
  • PubMed. Mechanism of action of anti-inflammatory drugs.
  • PubMed Central. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy.
  • MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • Journal of Lipid Research. Cyclooxygenases: structural and functional insights.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexanoyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most direct and frequently employed method is the acylation of oxazole with a cyclohexanecarbonyl derivative. This is typically achieved through one of two primary pathways:

  • Method A: Using Cyclohexanoyl Chloride: This is a classic Schotten-Baumann type reaction where the highly reactive acyl chloride is reacted with oxazole in the presence of a non-nucleophilic base.[1]

  • Method B: Using Cyclohexanecarboxylic Acid and a Coupling Agent: This approach activates the carboxylic acid in situ, allowing for its coupling with oxazole. Common coupling agents include carbodiimides like DCC or EDCI, or uronium/phosphonium salts such as HATU or BOP.[1][2][3]

Both methods are effective, with the choice often depending on the availability of starting materials and desired reaction conditions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this synthesis can stem from several factors. The primary culprits are often incomplete reactions, side product formation, or product loss during workup and purification. A systematic approach to troubleshooting is essential. Please refer to our detailed troubleshooting guide below for a step-by-step analysis of potential issues and their solutions.

Q3: I am observing multiple spots on my TLC analysis. What are the likely side products?

A3: Side product formation is a common challenge. Depending on your reaction conditions, you may be observing:

  • Unreacted Starting Materials: Residual oxazole or cyclohexanecarboxylic acid/chloride.

  • Hydrolysis of Acyl Chloride: If using cyclohexanoyl chloride, exposure to moisture will lead to the formation of cyclohexanecarboxylic acid.

  • Ring-Opening of Oxazole: Oxazoles can be unstable under strongly basic or acidic conditions, or in the presence of certain nucleophiles, leading to ring-opened byproducts.[4] Deprotonation at the C2 position of the oxazole ring can lead to an equilibrium with an open-chain isonitrile, which may undergo further reactions.[5][6]

  • Formation of N-acyl-dicyclohexylurea: When using DCC as a coupling agent, it can react with the activated carboxylic acid to form this common, often difficult to remove, byproduct.[3]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Initial Checks:

  • Confirm Starting Material Purity: Ensure your oxazole and cyclohexanecarboxylic acid or cyclohexanoyl chloride are pure and dry. Moisture is particularly detrimental when using acyl chlorides.

  • Verify Reagent Stoichiometry: Double-check the molar ratios of your reactants and reagents.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Insufficient Activation of Carboxylic Acid If using a coupling agent (Method B), it may not be efficiently activating the cyclohexanecarboxylic acid.- Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.5 eq.).- Consider a more powerful coupling agent (e.g., switch from DCC to HATU).- Add an activator adjuvant like HOBt or DMAP.
Poor Nucleophilicity of Oxazole Oxazole is a relatively weak nucleophile.- If using Method A, consider a stronger, non-nucleophilic base like triethylamine or DIPEA to facilitate the reaction.- For Method B, ensure the reaction pH is not too acidic, which would protonate the oxazole nitrogen.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature and monitor by TLC. For many amide couplings, temperatures between room temperature and 60 °C are effective.
Catalyst Inactivity If using a catalyst (e.g., DMAP), it may be degraded.- Use a fresh batch of the catalyst.
Problem 2: Significant Side Product Formation

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Oxazole Ring Instability Strong bases can lead to deprotonation at C2 and subsequent ring-opening.[4]- Use a milder base or reduce the amount of base used.- Maintain a lower reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Dimerization or Polymerization In some cases, starting materials or reactive intermediates can self-react.- Employ a slower addition of the acyl chloride or activated carboxylic acid to the oxazole solution to maintain a low concentration of the reactive species.
Formation of N-acyl-dicyclohexylurea (with DCC) This byproduct is formed from the rearrangement of the O-acylisourea intermediate.[3]- Filter the reaction mixture cold to remove the precipitated dicyclohexylurea (DCU).- Consider using a water-soluble carbodiimide like EDCI, where the urea byproduct can be removed with an aqueous wash.[2]
Problem 3: Difficulty in Product Purification

Troubleshooting Steps:

Challenge Recommended Strategy
Co-elution with Starting Materials or Byproducts The polarity of the product may be similar to that of impurities.
Product is an Oil and Difficult to Handle The purified product may not crystallize easily.

Experimental Protocols

Protocol 1: Synthesis via Cyclohexanoyl Chloride (Method A)

Protocol_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve oxazole (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under N2. prep2 Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 Add cyclohexanoyl chloride (1.1 eq.) dropwise to the stirred solution. prep2->react1 react2 Allow the reaction to warm to room temperature and stir for 2-4 hours. react1->react2 react3 Monitor progress by TLC. react2->react3 work1 Quench with saturated aq. NaHCO3. react3->work1 work2 Separate layers and extract aqueous phase with DCM. work1->work2 work3 Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. work2->work3 work4 Purify by silica gel column chromatography (e.g., ethyl acetate/hexanes). work3->work4

Caption: Workflow for the synthesis of this compound using cyclohexanoyl chloride.

Protocol 2: Synthesis via Cyclohexanecarboxylic Acid and HATU (Method B)

Protocol_B cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine cyclohexanecarboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF under N2. prep2 Stir for 15-30 minutes at room temperature to pre-activate the acid. prep1->prep2 react1 Add oxazole (1.2 eq.) to the activated mixture. prep2->react1 react2 Stir at room temperature for 4-12 hours. react1->react2 react3 Monitor progress by TLC. react2->react3 work1 Dilute with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components. react3->work1 work2 Dry the organic layer over Na2SO4 and concentrate under reduced pressure. work1->work2 work3 Purify by silica gel column chromatography (e.g., ethyl acetate/hexanes). work2->work3

Caption: Workflow for the synthesis of this compound using a peptide coupling agent.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_tlc Analyze TLC Plate start->check_tlc incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature - Use a more potent activating agent check_tlc->incomplete_rxn Starting material remains side_products Multiple Side Products: - Lower temperature - Use milder base - Slow addition of reagents check_tlc->side_products Multiple spots no_product No Product Spot: - Verify starting material integrity - Check reagent stoichiometry and activity check_tlc->no_product Only baseline/solvent front purification_issues Purification Challenges incomplete_rxn->purification_issues side_products->purification_issues optimize_chroma Optimize Chromatography: - Adjust solvent system - Use a different stationary phase purification_issues->optimize_chroma Co-elution alt_purification Alternative Purification: - Acid/Base extraction - Trituration/Crystallization - Vacuum Distillation purification_issues->alt_purification Product is an oil or impure end Improved Yield optimize_chroma->end alt_purification->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

  • Shinde, S., Inamdar, S., Shinde, M., Kushwaha, N., & Karpoormath, R. (2022). Recent Progress in Iodine‐Catalysed C−O/C−N Bond Formation of 1,3‐Oxazoles: A Comprehensive Review. SYNTHETIC COMMUNICATIONS. Available at: [Link]

  • Sun, H., Li, G., & Lu, H. (n.d.). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. Available at: [Link]

  • Denitrogenative Triazole Ring Cleavage in Synthesis of 2‐Functionalized (Cyclo)alkyl‐4.5‐Unsubstituted Oxazoles. (n.d.). ResearchGate. Available at: [Link]

  • Zhang, F., & Greaney, M. F. (n.d.). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Zhang, F., & Greaney, M. F. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Organic Letters. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Oxazole Chemistry Overview. (n.d.). Scribd. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. Available at: [Link]

  • Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022). YouTube. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). MDPI. Available at: [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). University of Houston. Available at: [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Available at: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Oxazole. (n.d.). Wikipedia. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

  • new chemistry of oxazoles. (n.d.). HEIEROCVCLES. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Side reactions and byproducts in the formation of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Cyclohexanoyloxazole. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable heterocyclic building block. Our guidance is rooted in mechanistic principles and validated laboratory practices to ensure you can navigate potential synthetic hurdles effectively.

Introduction to the Synthesis of this compound

The formation of this compound typically proceeds via the cyclization of an N-acylamino ketone intermediate, a variant of the well-established Robinson-Gabriel synthesis.[1] This process involves the acylation of an aminoketone with a cyclohexanecarboxylic acid derivative, followed by a cyclodehydration step to furnish the oxazole ring. While conceptually straightforward, the bulky and non-aromatic nature of the cyclohexanoyl group can introduce specific challenges not always encountered with aromatic acyl groups.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are the most frequently reported issue in the synthesis of 2-substituted oxazoles, particularly with sterically demanding acyl groups like cyclohexanoyl. The primary culprits are often incomplete acylation, inefficient cyclodehydration, or competing side reactions.

Root Cause Analysis:

  • Steric Hindrance: The bulky cyclohexyl group can significantly impede the initial acylation step, especially if the aminoketone starting material is also sterically hindered. This steric clash reduces the reaction rate and can lead to incomplete conversion.[2]

  • Inefficient Cyclodehydration: The cyclization of the N-(2-oxoalkyl)cyclohexanecarboxamide intermediate requires the removal of a molecule of water. If the dehydrating agent is not potent enough or the reaction conditions are not optimal, this equilibrium-driven step may not proceed to completion.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role. Suboptimal choices can favor the starting materials or lead to the degradation of reactants and products.

Troubleshooting & Optimization Protocol:

  • Step 1: Activate the Carboxylic Acid: Instead of using cyclohexanecarboxylic acid directly with a coupling agent, convert it to a more reactive species first. The use of cyclohexanecarbonyl chloride or the in-situ formation of a mixed anhydride can significantly improve the efficiency of the initial acylation step.

  • Step 2: Choice of Cyclodehydrating Agent: The selection of the cyclodehydrating agent is critical. For sterically hindered substrates, stronger agents are often required.

Dehydrating AgentTypical ConditionsConsiderations
Trifluoroacetic Anhydride (TFAA) DCM or THF, 0 °C to RTHighly effective but can be harsh. May not be suitable for sensitive functional groups.
Phosphorus Oxychloride (POCl₃) Pyridine or DMF, 0 °C to 100 °CA classic and potent reagent. Can lead to chlorinated byproducts if not controlled.
Sulfuric Acid (H₂SO₄) in Acetic Anhydride 90-120 °CEffective but requires high temperatures, which can promote side reactions.[1]
Dess-Martin Periodinane (DMP) DCM, RTMilder conditions, suitable for sensitive substrates.[1]
  • Step 3: Optimize Reaction Temperature: For sterically hindered reactions, increasing the temperature can provide the necessary activation energy.[2] We recommend a stepwise increase in temperature, monitoring the reaction by TLC or LC-MS at each stage to find the optimal balance between reaction rate and byproduct formation.

  • Step 4: Solvent Selection: A polar aprotic solvent such as DMF or DMSO can help to solvate the reactants and facilitate the reaction, particularly in the acylation step.[4]

Question 2: I have identified a significant amount of an intermediate in my crude product. How can I confirm its identity and push the reaction to completion?

The most common intermediate observed is the uncyclized N-(2-oxoalkyl)cyclohexanecarboxamide. This occurs when the cyclodehydration step is incomplete.

Identification of the Intermediate:

  • Mass Spectrometry (MS): The intermediate will have a molecular weight corresponding to the desired this compound plus one molecule of water (M+18).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the presence of an N-H proton signal and the absence of the characteristic oxazole ring proton signal.

    • ¹³C NMR: The presence of a ketone carbonyl carbon signal in addition to the amide carbonyl signal is indicative of the intermediate.

  • Infrared (IR) Spectroscopy: The intermediate will show characteristic N-H and C=O (ketone and amide) stretching frequencies.

Strategies to Drive the Reaction to Completion:

  • Re-subject the crude material to the reaction conditions: If the reaction has stalled, adding fresh dehydrating agent and extending the reaction time or increasing the temperature can often drive the conversion of the remaining intermediate.

  • Switch to a more powerful dehydrating agent: If you initially used a mild dehydrating agent, re-treating the crude product with a stronger agent like TFAA or POCl₃ can complete the cyclization.

Question 3: What are the potential side reactions and byproducts I should be aware of?

While the formation of the uncyclized intermediate is the most common issue, other side reactions can occur, leading to a complex product mixture.

Common Side Reactions and Byproducts:

  • Over-acylation: If the amino ketone has other nucleophilic sites, multiple acylations can occur. This is less common but possible.

  • Decomposition: At high temperatures or under strongly acidic or basic conditions, the oxazole ring can be susceptible to cleavage.[5]

  • Side reactions of the cyclohexyl ring: Under certain catalytic conditions (e.g., with palladium catalysts and high temperatures), dehydrogenation of the cyclohexane ring to form a phenyl ring can occur, leading to the formation of 2-benzoyloxazole as a byproduct.[6]

  • Formation of Oxazolidinone: In some cases, particularly in the Fischer oxazole synthesis, the formation of an oxazolidinone byproduct has been observed.[2]

Mitigation Strategies:

  • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Careful Control of Reaction Conditions: Avoid excessively high temperatures and harsh pH conditions to minimize decomposition.

  • Catalyst Selection: Be mindful of the potential for catalysts to induce side reactions on the cyclohexyl group. If dehydrogenation is observed, switch to a non-metallic dehydrating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Robinson-Gabriel Method

This protocol is a general guideline and may require optimization for your specific substrate.

  • Acylation Step:

    • To a solution of 2-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of cyclohexanecarbonyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-aminoacetophenone is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide intermediate.

  • Cyclodehydration Step:

    • Dissolve the crude intermediate in anhydrous DCM (0.3 M) and cool to 0 °C.

    • Add trifluoroacetic anhydride (2.0 eq) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Troubleshooting - Driving an Incomplete Cyclodehydration
  • Isolate the crude product containing the uncyclized intermediate.

  • Dissolve the crude material in a minimal amount of anhydrous DMF.

  • Cool the solution to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise.

  • Heat the reaction to 80 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Process

Reaction Pathway and Side Product Formation

reaction_pathway cluster_reactants Starting Materials cluster_products Products Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Intermediate N-(2-oxoalkyl)cyclohexanecarboxamide (Uncyclized Intermediate) Cyclohexanecarbonyl_Chloride->Intermediate Acylation Amino_Ketone Amino Ketone Amino_Ketone->Intermediate Intermediate->Intermediate Target_Product This compound (Desired Product) Intermediate->Target_Product Cyclodehydration (Desired Pathway) Dehydrogenated_Byproduct Dehydrogenated Byproduct (e.g., 2-Benzoyloxazole) Target_Product->Dehydrogenated_Byproduct High Temp. + Catalyst

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of This compound Check_Intermediate Check for Uncyclized Intermediate (LC-MS/NMR) Start->Check_Intermediate Intermediate_Present Intermediate is Present Check_Intermediate->Intermediate_Present Yes No_Intermediate No Significant Intermediate Check_Intermediate->No_Intermediate No Increase_Dehydration Increase Dehydrating Agent Strength or Reaction Time/Temp Intermediate_Present->Increase_Dehydration Check_Purity Analyze Crude for Byproducts No_Intermediate->Check_Purity End Optimized Yield Increase_Dehydration->End Optimize_Acylation Optimize Acylation Step Address_Steric_Hindrance Address Steric Hindrance: - More reactive acylating agent - Higher temperature Optimize_Acylation->Address_Steric_Hindrance Byproducts_Found Byproducts Identified Check_Purity->Byproducts_Found Yes No_Byproducts Clean Reaction, Low Conversion Check_Purity->No_Byproducts No Modify_Conditions Modify Conditions to Avoid Byproduct Formation (e.g., Temp) Byproducts_Found->Modify_Conditions No_Byproducts->Optimize_Acylation Modify_Conditions->End Address_Steric_Hindrance->End

Sources

Technical Support Center: Purification of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyclohexanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the challenges encountered during the purification of this compound. Our focus is on delivering scientifically sound and field-tested insights to ensure the integrity of your research.

Introduction to Purification Challenges

This compound, a member of the substituted oxazole family, presents unique purification challenges stemming from its chemical structure. The presence of the oxazole ring, an ester-like linkage, and a bulky cyclohexanoyl group influences its polarity, stability, and susceptibility to certain reaction conditions. Common difficulties include the removal of structurally similar impurities, potential for hydrolysis, and challenges in achieving high crystallinity. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Removal

Q1: I've just completed the synthesis of this compound and my crude NMR shows several impurities. What are the likely culprits and how can I remove them?

A1: The nature of impurities is highly dependent on the synthetic route employed. However, common contaminants in the synthesis of 2-substituted oxazoles include:

  • Unreacted Starting Materials: Depending on your synthesis, this could include cyclohexanecarboxylic acid, its activated form (e.g., acid chloride), or reagents from specific named reactions like the Van Leusen synthesis.

  • Reaction Byproducts: These can be structurally very similar to the desired product, making separation challenging. For instance, if an acid chloride was used, you might have residual base.

  • Solvent Residues: High-boiling point solvents used in the reaction can be difficult to remove completely.

Troubleshooting Strategy:

  • Initial Characterization: Before attempting purification, it is crucial to analyze your crude product using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number and potential nature of the impurities.[1][2][3]

  • Liquid-Liquid Extraction: A simple aqueous work-up can often remove many polar impurities. Washing the organic layer containing your product with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like unreacted cyclohexanecarboxylic acid. Conversely, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities. Be cautious, as prolonged exposure to strong acids or bases can lead to hydrolysis of the oxazole ring.

  • Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities.[4][5][6][7][8]

Q2: My product and a major impurity have very similar Rf values on TLC. How can I improve their separation by column chromatography?

A2: Co-elution is a common challenge, especially with structurally similar byproducts. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Systematically screen different solvent systems. A common starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[9]

    • Solvent Selectivity: Sometimes, changing the nature of the polar solvent can have a significant impact. For example, if you are using hexanes/ethyl acetate, try switching to hexanes/dichloromethane or hexanes/acetone.

  • Change the Stationary Phase:

    • Silica Gel vs. Alumina: While silica gel is the most common stationary phase, alumina (which is slightly basic) can offer different selectivity and may be beneficial if your compound is acid-sensitive.[5]

    • Reverse-Phase Chromatography: If your compound and impurity have different hydrophobicities, reverse-phase chromatography (using a C18-functionalized silica gel and a polar mobile phase like water/acetonitrile or water/methanol) can be very effective.

  • Improve Column Packing and Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.[4]

Product Stability and Recovery

Q3: I seem to be losing a significant amount of my product during purification. Could it be degrading?

A3: Yes, this compound can be susceptible to degradation, primarily through hydrolysis of the oxazole ring, which can be catalyzed by both acids and bases.[10]

  • Acid/Base Sensitivity: The oxazole ring can be cleaved under strongly acidic or basic conditions. When performing liquid-liquid extractions, use mild acids and bases (e.g., dilute HCl, saturated NaHCO3) and minimize contact time. If using silica gel chromatography, which is inherently acidic, deactivation by pre-treating the silica with a small amount of a base like triethylamine in the mobile phase can prevent degradation of sensitive compounds.

  • Thermal Stability: While many organic compounds are stable at elevated temperatures, it is good practice to avoid excessive heat during solvent removal (rotary evaporation) to prevent potential decomposition.

Troubleshooting Low Recovery:

  • Check for Hydrolysis: Analyze your purification fractions and any aqueous layers for the presence of cyclohexanecarboxylic acid, a potential hydrolysis product.

  • Mind the pH: Ensure all aqueous solutions used in your workup are not excessively acidic or basic.

  • Gentle Solvent Removal: Use a water bath on your rotary evaporator at a moderate temperature (e.g., 30-40 °C) to remove solvents.

Crystallization Issues

Q4: I'm trying to recrystallize my this compound, but it keeps "oiling out." What can I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This is a common problem, and here are some solutions:

  • Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask (e.g., by placing it in a beaker of warm water) can help.

  • Use a Different Solvent System: The solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent pairs.[9][11] For a compound like this compound, consider solvent systems like:

    • Single Solvents: Ethanol, isopropanol, acetone.

    • Two-Solvent Systems: A "good" solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent in which it is not (e.g., hexanes, pentane).[12]

  • Reduce Impurity Levels: High concentrations of impurities can interfere with crystal lattice formation. If your product is still quite impure, it's often better to perform a preliminary purification by column chromatography before attempting recrystallization.

  • Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure product from a previous batch, adding a "seed crystal" can initiate crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol assumes a crude product of moderate polarity.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate, then 4:1, 2:1, etc.). d. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from major impurities.

2. Column Packing (Slurry Method): a. Choose an appropriate size column. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[5] b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a beaker, make a slurry of silica gel in the chosen mobile phase. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more mobile phase as needed. e. Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

3. Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the top layer of sand. b. Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate. c. Collect fractions in test tubes and monitor the elution by TLC. d. Combine the fractions containing the pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent.

Protocol 2: Developing a Recrystallization Procedure for this compound

1. Solvent Screening: a. Place small amounts (e.g., 10-20 mg) of your purified (or semi-purified) product into separate test tubes. b. Add a few drops of a single solvent to each tube at room temperature. Observe the solubility. c. If the compound is insoluble at room temperature, heat the test tube gently. A good single solvent will dissolve the compound when hot but not when cold. d. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) and then add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy.[12]

2. Recrystallization: a. Dissolve the bulk of your product in the minimum amount of the chosen hot solvent or solvent system. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Visualization and Data Presentation

Table 1: Common TLC Stains for Visualization
StainPreparationVisualization
UV Light (254 nm) N/AUV-active compounds appear as dark spots on a fluorescent background.
Potassium Permanganate 1.5 g KMnO4, 10 g K2CO3, 0.125 mL 10% NaOH in 200 mL waterOxidizable groups (alkenes, alcohols) appear as yellow/brown spots on a purple background.
p-Anisaldehyde 135 mL absolute ethanol, 5 mL concentrated H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehydeDifferent functional groups produce a range of colors upon heating.
Diagram 1: Purification Strategy Decision Workflow

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis extraction Liquid-Liquid Extraction (Aqueous Work-up) tlc_analysis->extraction Polar Impurities Present column_chromatography Column Chromatography tlc_analysis->column_chromatography Non-polar/Similar Polarity Impurities extraction->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Product >90% Pure pure_product Pure Product column_chromatography->pure_product Product >98% Pure recrystallization->pure_product

Caption: A decision workflow for the purification of this compound.

References

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Singh, R., et al. (2007). Synthesis and Spectral Characterization of Impurities of a COX-2 Selective Drug, Celecoxib. Journal of the Iranian Chemical Society, 4(4), 488-495.
  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization and Crystallization. Available at: [Link]

  • de Silva, A. (2022). Column chromatography in Pharmaceutical analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(4).
  • García-Río, L., et al. (2004). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Journal of Pharmaceutical Sciences, 93(2), 461-469.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • Rao, P. S., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 843-853.
  • Kelly, K., & Matthews, J. S. (1969). Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone.
  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]

  • St. Catherine University. (2024). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one. PubChem. Available at: [Link]

  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189.
  • Stamicarbon. (1976). Purification of cyclohexanone. U.S.
  • Špánik, I., & Machyňáková, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7545.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-butyl-. Available at: [Link]

  • S. Michael Stewart. (2021). Dehydration of Cyclohexanol: Purification. YouTube. Available at: [Link]

Sources

Optimizing Synthesis of 2-Cyclohexanoyloxazole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this key chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2-acyl-oxazoles, such as this compound, has historically presented challenges, primarily due to the propensity of organometallic oxazole intermediates to undergo ring-opening. However, modern synthetic methods have largely overcome these issues. The most reliable and scalable approach involves the coupling of an oxazole-2-yl-organometallic species with an activated cyclohexanecarboxylic acid derivative. A particularly effective method is the reaction of a 2-magnesiated oxazole (a Grignard reagent) with a Weinreb amide, which is known to cleanly yield 2-acyl oxazoles with minimal side products.[1]

Below is a troubleshooting and FAQ guide based on this primary synthetic route.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: I am not getting any, or a very low yield of, this compound. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the formation and stability of the Grignard reagent and the reactivity of the electrophile.

Root Cause Analysis & Solutions:

  • Inefficient Grignard Reagent Formation: The 2-magnesiated oxazole is the key nucleophile. Its formation can be hampered by:

    • Moisture or Protic Impurities: Grignard reagents are extremely sensitive to moisture and protic sources (e.g., water, alcohols). Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled if necessary.

    • Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Briefly activate the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the 2-bromooxazole.

    • Incorrect Temperature: Grignard formation is an exothermic process. While some initial heating might be required for initiation, the reaction should be maintained at a controlled temperature, typically between room temperature and 40°C.

  • Degradation of the Organometallic Intermediate: 2-Lithio-oxazoles are notoriously unstable and can lead to ring-opening. While the corresponding Grignard reagents are more stable, prolonged reaction times or high temperatures can still lead to degradation.[1][2]

    • Transmetalation Strategy: A robust method involves initial lithiation of the oxazole at low temperatures (e.g., -78°C) followed by transmetalation with a zinc salt (like ZnCl₂) before reacting with the acyl chloride. Oxazole zincates are significantly more stable and exist in their closed-ring form, preventing ring-opening side reactions.[1]

  • Poor Electrophile Reactivity or Side Reactions:

    • Weinreb Amide vs. Acyl Chloride: While acyl chlorides can be used, they are highly reactive and can lead to over-addition or reaction with the oxazole ring itself. Cyclohexanecarbonyl Weinreb amide (N-methoxy-N-methylcyclohexanecarboxamide) is highly recommended as it forms a stable tetrahedral intermediate that resists over-addition and collapses to the desired ketone only upon acidic workup.[1]

    • Slow Addition: The electrophile (Weinreb amide or acyl chloride) should be added slowly at a low temperature (e.g., 0°C or lower) to control the exotherm and minimize side reactions.

Experimental Workflow: Decision-Making for Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude NMR shows multiple unexpected signals. What are the likely side products and how can I prevent their formation?

Answer: The formation of impurities often points to side reactions involving the organometallic intermediate or the electrophile.

Common Impurities and Their Prevention:

Impurity TypeLikely CausePrevention Strategy
Ring-Opened Products (e.g., isonitriles) Instability of the 2-lithio-oxazole intermediate.[2]Use the more stable 2-magnesiated or 2-zincated oxazole.[1] Maintain low temperatures throughout the reaction.
Starting Oxazole Incomplete metalation or quenching of the organometallic reagent before addition of the electrophile.Ensure complete formation of the Grignard reagent. Add the electrophile slowly to a well-stirred solution of the organometallic.
Over-addition Product (tertiary alcohol) Use of a highly reactive electrophile like an acyl chloride.Use cyclohexanecarbonyl Weinreb amide instead of the acyl chloride.[1]
Homocoupled Product (2,2'-bioxazole) Oxidation of the Grignard reagent by residual air in the reaction flask.Ensure a properly maintained inert atmosphere (N₂ or Ar) throughout the entire process.

Purification Strategy:

If impurities are present, purification is typically achieved via column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[1] The polarity of this compound is moderate, allowing for good separation from both non-polar starting materials and more polar byproducts.

Problem 3: Difficulty in Product Purification and Isolation

Question: I am having trouble isolating a pure product after column chromatography. What can I do?

Answer: Purification challenges can arise from closely eluting impurities or the physical properties of the product itself.

Troubleshooting Purification:

  • Co-eluting Impurities: If an impurity has a similar polarity to your product, consider:

    • Alternative Solvent Systems: Experiment with different solvent systems for chromatography. For example, adding a small amount of dichloromethane or using a toluene/ethyl acetate gradient can alter the selectivity of the separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/petroleum ether).

  • Product Streaking on TLC/Column: This can indicate that the compound is acidic or chelates with the silica gel.

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica gel and improve peak shape.

  • Workup Issues: Emulsions during the aqueous workup can trap the product and complicate extraction.

    • Brine Wash: After the initial aqueous quench (e.g., with saturated NH₄Cl solution), wash the combined organic layers with brine to help break emulsions and remove water.[1]

    • Filtration: Passing the organic layer through a plug of Celite or anhydrous magnesium sulfate can also help to break up fine emulsions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the cyclohexanecarbonyl Weinreb amide? A1: The most straightforward method is the reaction of cyclohexanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane at 0°C to room temperature.

Q2: Can I use a different organometallic reagent, like an organolithium? A2: While 2-lithio-oxazole can be generated using a strong base like n-butyllithium, it is generally less stable than its Grignard or zincate counterparts and is more prone to ring-opening, which would result in isonitrile byproducts.[2] If you must use an organolithium, it is highly advisable to perform a transmetalation to a zincate before adding the electrophile.[1]

Q3: What is the optimal reaction temperature and time? A3: This is a multi-step process with different optimal temperatures:

  • Grignard Formation: Typically initiated at room temperature and may require gentle heating, then maintained at ambient temperature or slightly above.

  • Reaction with Weinreb Amide: The addition should be done at a low temperature (0°C to -20°C) to control the exotherm. The reaction is then typically allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-18 hours) to ensure completion.[1] Monitoring by TLC is crucial to determine the reaction endpoint.

Q4: How do I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an appropriate eluent (e.g., 20-30% ethyl acetate in hexanes). You should see the consumption of the starting oxazole and the appearance of a new, typically higher Rf spot for the this compound product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: Are there any specific safety precautions I should take? A5: Yes. Organolithium and Grignard reagents are pyrophoric and react violently with water. All reactions must be conducted under a strict inert atmosphere. Solvents like THF can form explosive peroxides and should be tested and purified if necessary. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

IV. Optimized Experimental Protocol

This protocol is based on the highly successful synthesis of 2-acyl oxazoles via a Grignard/Weinreb amide coupling.[1]

Step-by-Step Methodology:

Caption: Experimental workflow for the synthesis of this compound.

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.

  • Grignard Reagent Formation: To the flask, add oxazole (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq., solution in hexanes) via syringe, keeping the internal temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C. In a separate flask, dissolve magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.1 eq.) in anhydrous THF and add this solution to the 2-lithio-oxazole solution at -78°C. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Acylation: Cool the freshly prepared 2-magnesiated oxazole solution to 0°C in an ice bath. Dissolve N-methoxy-N-methylcyclohexanecarboxamide (cyclohexanecarbonyl Weinreb amide, 1.2 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Workup: Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.[1] Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or MTBE.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford pure this compound.[1]

V. References

  • Vitt, D., et al. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5856–5859. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

How to avoid decomposition of 2-Cyclohexanoyloxazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclohexanoyloxazole

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The stability of this compound is paramount for reproducible experimental outcomes, and improper storage is a frequent source of avoidable experimental failure. This guide provides field-proven insights and best practices to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The decomposition of this compound is primarily driven by its chemical structure. The oxazole ring, particularly when substituted with an electron-withdrawing acyl group at the C2 position, is susceptible to three main degradation pathways:

  • Hydrolysis: This is the most significant risk. The C2 carbon is highly electrophilic, making it a prime target for nucleophilic attack by water (moisture). This acid or base-catalyzed reaction cleaves the oxazole ring, leading to the formation of α-acylamino ketone-related impurities.[1][2]

  • Oxidation: The oxazole ring can be sensitive to atmospheric oxygen, leading to ring-opening and the formation of various degradation byproducts.[1][2]

  • Photolysis: Like many heterocyclic compounds, the oxazole ring can absorb UV light, which provides the energy to induce photochemical reactions, including rearrangement or degradation.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the risks outlined in A1, stringent storage conditions are necessary. We recommend the following multi-faceted approach, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or below (frozen) Reduces the kinetic rate of all chemical degradation reactions, including hydrolysis and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidative degradation.[4]
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light to prevent photolysis.[5][6] A PTFE-lined cap provides a superior seal against moisture ingress compared to other liners.
State Solid (Lyophilized if possible) or Anhydrous Solution Storing as a dry, crystalline solid minimizes mobility and reactivity. If in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF).
Q3: My sample of this compound has turned slightly yellow/brown. What does this signify?

A3: A change in color from colorless or white to yellow or brown is a common visual indicator of decomposition.[7] While this does not quantify the extent of degradation, it strongly suggests that impurities have formed. You should immediately assess the purity of the material before use.

Q4: Can I store it in a standard laboratory refrigerator at 2-8°C?

A4: Storage at 2-8°C is acceptable for short-term use (i.e., a few days), provided the material is sealed under an inert atmosphere and protected from light.[8] However, for long-term storage (weeks to months), this temperature is insufficient to fully arrest the degradation process. A freezer at -20°C or below is strongly advised.

Troubleshooting Guide: Suspected Decomposition

If you suspect your sample of this compound has degraded, this guide will help you diagnose the issue and determine the best course of action.

Issue 1: Inconsistent or Failed Reaction Results

You've used your stored this compound in a reaction, but the yield is low, or you observe unexpected byproducts.

Cause: The most probable cause is that the starting material has partially decomposed, reducing the concentration of the active compound and introducing impurities that may interfere with your reaction.

Solution:

  • Do not assume your reaction failed. First, validate the purity of your starting material.

  • Perform a quick purity check using the TLC protocol outlined below (see Protocol 2 ).

  • If decomposition is confirmed, the material should either be repurified (e.g., by column chromatography) or discarded. Using compromised material will lead to unreliable and unpublishable results.

Issue 2: Physical State Has Changed (e.g., crystalline solid becomes oily)

Your once-crystalline solid now appears oily or has clumped together.

Cause: This is often a sign of significant moisture absorption and subsequent hydrolysis. The degradation products may have lower melting points or be liquids at room temperature.

Solution: The sample is likely heavily contaminated. A purity check is recommended, but it is highly probable that the material is unusable for sensitive applications and should be discarded.

Visual Guide: Decomposition Prevention & Troubleshooting

The following diagrams illustrate the key concepts for maintaining the stability of this compound.

cluster_storage Optimal Storage Protocol cluster_threats Decomposition Threats start Receive/Synthesize This compound aliquot Aliquot into smaller amber vials start->aliquot inert Flush with Argon/Nitrogen aliquot->inert light UV Light (Photolysis) aliquot->light Prevents seal Seal tightly with PTFE-lined cap inert->seal moisture Moisture (Hydrolysis) inert->moisture Prevents oxygen Oxygen (Oxidation) inert->oxygen Prevents freeze Store at <= -20°C seal->freeze temp Elevated Temp (Kinetics) freeze->temp Prevents node_action node_action node_end node_end start Suspect Decomposition? purity_check Perform Purity Check (TLC) start->purity_check single_spot Single Spot Rf matches standard? purity_check->single_spot multiple_spots Multiple Spots or Rf shift observed? purity_check->multiple_spots Yes use Material is likely pure. Proceed with caution. single_spot->use Yes recheck Check reaction conditions. Material may be stable. single_spot->recheck No repurify Repurify via Column Chromatography multiple_spots->repurify discard Discard Material multiple_spots->discard

Caption: Troubleshooting decision tree for suspected degradation.

Experimental Protocols

Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol is a self-validating system designed to maximize the shelf-life of your compound by minimizing exposure to environmental factors.

Materials:

  • Stock vial of this compound

  • Multiple small (1-5 mL) amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Glove box or glove bag (recommended, but not mandatory if careful)

  • -20°C or -80°C freezer

Procedure:

  • Preparation: If not using a glove box, ensure the working area is dry and has low humidity. Pre-label all smaller vials.

  • Aliquoting: Quickly weigh and transfer appropriate quantities of solid this compound for single-use experiments into the smaller amber vials. This critical step prevents repeated warming/cooling and exposure of the main stock to atmosphere.

  • Inerting: Insert a needle or tubing connected to the inert gas source into each vial. Gently flush the headspace with the gas for 15-30 seconds to displace all air and moisture.

  • Sealing: While still under a positive pressure of inert gas, quickly remove the tubing and immediately seal the vial with the PTFE-lined cap. Ensure the cap is tightened securely.

  • Storage: Place the sealed, inerted vials into the freezer (-20°C or colder) for long-term storage.

  • Documentation: Log the date of storage and batch number for traceability.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a quick, qualitative assessment of purity. [9] Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (This is a starting point and may require optimization).

  • Sample solution: Dissolve a tiny amount (~1 mg) of your stored this compound in a suitable solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Visualization: UV lamp (254 nm).

Procedure:

  • Prepare Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it in an adjacent lane.

  • Develop Plate: Place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • Pure Sample: A single, well-defined spot should be visible.

    • Decomposed Sample: You will likely see one or more additional spots. Hydrolysis products are typically more polar and will have a lower Retention Factor (Rf), appearing closer to the baseline than the parent compound.

References

  • Joshi, S. D., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Joshi, S. D., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Pope, J. A., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Various Authors. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • d'Alarcao, M., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health (NIH). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Chem Eazy. (2020). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Reddy, R. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Vedejs, E., & Lu, S. (2000). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

  • Balskus, E. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Al-Achi, A., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Tripartite Guideline. [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Beijnen, J. H., et al. (1992). Chemical stability of two sterile, parenteral formulations of cyclophosphamide (Endoxan) after reconstitution and dilution in commonly used infusion fluids. PubMed. [Link]

  • Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. [Link]

Sources

Technical Support Center: Reactions Involving 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclohexanoyloxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile acylating agent. Here, we address common challenges encountered during its use in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Role of this compound

This compound serves as an effective and often mild acylating agent for introducing a cyclohexanoyl moiety into a target molecule. The oxazole ring acts as a stable, yet activatable, leaving group, making it a valuable alternative to more aggressive reagents like acyl chlorides. It is particularly useful in the synthesis of amides and esters, especially when dealing with sensitive substrates. The general reaction mechanism involves the nucleophilic attack at the carbonyl carbon, followed by the departure of the oxazole anion, which is subsequently protonated during workup.

Caption: General acylation reaction using this compound.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Reaction Yield & Stalled Reactions

Question 1: My acylation reaction with this compound has a very low yield or has stalled completely. What are the most common initial checks I should perform?

Answer: Low conversion is a frequent issue that can almost always be traced back to a few key parameters. The most common culprits are the presence of moisture, suboptimal reaction temperature, or issues with the nucleophile's reactivity. Unlike highly reactive acyl chlorides, reactions with 2-acyloxazoles can be more sensitive to conditions.

Your troubleshooting workflow should be systematic. Start by verifying the integrity of your setup and reagents before moving to reaction parameter optimization.

G start Low or No Yield Observed check_setup Inspect Reaction Setup Is glassware scrupulously dry? Is the atmosphere inert (N2/Ar)? start->check_setup check_reagents Verify Reagent Quality Is this compound pure? Is Nucleophile pure & reactive? Are solvents anhydrous? check_conditions Review Reaction Conditions Is the temperature optimal? Is stoichiometry correct (1:1 or slight excess of acylating agent)? Is reaction time sufficient? check_reagents->check_conditions Reagents OK hydrolysis_issue Issue Identified: Hydrolysis of Starting Material check_reagents:f3->hydrolysis_issue No reactivity_issue Issue Identified: Low Nucleophile Reactivity check_reagents:f2->reactivity_issue No temp_issue Issue Identified: Suboptimal Temperature check_conditions:f1->temp_issue No check_setup->check_reagents Setup OK check_setup:f1->hydrolysis_issue No check_setup:f2->hydrolysis_issue No solution_dry Solution: • Dry all reagents/solvents. • Use inert atmosphere. hydrolysis_issue->solution_dry solution_catalyst Solution: • Add a non-nucleophilic base (e.g., DMAP, Proton-Sponge®). • Increase temperature. reactivity_issue->solution_catalyst solution_temp Solution: • Screen temperatures (e.g., RT, 50°C, 80°C). • Monitor via TLC/LC-MS. temp_issue->solution_temp

Caption: Systematic workflow for troubleshooting low reaction yields.

Causality Deep Dive:

  • Moisture Sensitivity: While more stable than acyl chlorides, this compound will readily hydrolyze in the presence of water, especially with trace acid or base, to form cyclohexanecarboxylic acid.[1][2][3][4] This consumes your starting material and introduces a difficult-to-remove impurity.

  • Nucleophile Reactivity: The electrophilicity of the carbonyl in this compound is moderate. Weakly nucleophilic substrates (e.g., hindered amines, electron-deficient anilines) may require activation. This can be achieved by either increasing the reaction temperature or adding a catalyst. A common strategy is the addition of a catalytic amount of a stronger base like 4-Dimethylaminopyridine (DMAP) to generate a more reactive acylpyridinium intermediate.

  • Temperature: Acylation with this reagent is often performed at room temperature or with gentle heating (40-60 °C). Excessively high temperatures can lead to decomposition and side reactions, while temperatures that are too low may result in prohibitively slow reaction rates.[5]

Question 2: I suspect water is the culprit for my low yield. What is a reliable protocol for ensuring anhydrous conditions?

Answer: Absolutely. Rigorous exclusion of water is paramount for success and reproducibility.[5][6][7][8] Simply using a bottle of "anhydrous" solvent from the manufacturer is often insufficient, as these can absorb atmospheric moisture over time.

Parameter Recommendation Rationale & Best Practices
Glassware Oven-dry at >120 °C for at least 4 hours.Ensures all adsorbed water is removed from the glass surface. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
Solvents Use freshly distilled solvent from an appropriate drying agent.Dichloromethane (DCM) can be distilled from calcium hydride (CaH₂). Tetrahydrofuran (THF) should be distilled from sodium/benzophenone. Store over activated 3Å or 4Å molecular sieves.[8]
Reagents Use freshly opened reagents or purify/dry them before use.Liquid nucleophiles can be dried over sieves. Solid reagents can be dried in a vacuum oven. This compound should be stored in a desiccator.
Atmosphere Maintain a positive pressure of an inert gas (N₂ or Ar).Use a gas bubbler or balloon setup to prevent back-diffusion of atmospheric moisture into the reaction flask.
Protocol 1: General Procedure for Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation: Place all required glassware (reaction flask, condenser, dropping funnel) in an oven at 125 °C overnight.

  • Apparatus Assembly: While the glassware is still hot, quickly assemble the apparatus and immediately place it under a positive pressure of dry nitrogen or argon. Allow the system to cool to room temperature.

  • Solvent Transfer: Transfer the required volume of freshly distilled anhydrous solvent into the reaction flask via cannula or a dry syringe.

  • Reagent Addition: Add the this compound and any solid reagents to the flask against a counter-flow of inert gas. Liquid nucleophiles should be added via a dry syringe.

  • Reaction: Maintain the inert atmosphere throughout the entire duration of the reaction.

Category 2: Impurities & Purification Challenges

Question 3: My crude reaction mixture shows a significant amount of cyclohexanecarboxylic acid. Why did this form and how can I prevent it?

Answer: The presence of cyclohexanecarboxylic acid is a definitive sign of hydrolysis of your starting material, this compound.[4] This occurs when the compound reacts with water instead of your desired nucleophile.

Caption: Unwanted hydrolysis side reaction pathway.

Prevention Strategies:

  • Rigorous Anhydrous Technique: The most effective prevention is to meticulously follow the anhydrous protocol described in the previous section.[6][8]

  • Base Choice: If your reaction requires a base to deprotonate the nucleophile or scavenge acid, use a non-nucleophilic, anhydrous base. Proton sponges or hindered tertiary amines like diisopropylethylamine (DIPEA) are excellent choices. Avoid aqueous bases like NaOH or K₂CO₃ solutions until the reaction is complete and you are proceeding to the workup stage.

Removal During Workup: If hydrolysis has already occurred, the resulting carboxylic acid can often be removed during the workup. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious, as your desired product may also be base-sensitive.

Question 4: I'm struggling to purify my final product. What are the best methods to remove the oxazole byproduct and unreacted starting material?

Answer: Purification can indeed be challenging due to the similar polarities of the product, starting material, and byproducts. A multi-step approach is often necessary.

1. Aqueous Workup (Initial Purification):

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the basic nitrogen of the oxazole byproduct, rendering it water-soluble and easily removed in the aqueous phase.[9]

  • Base Wash: As mentioned, a dilute base wash (e.g., saturated NaHCO₃) can remove any cyclohexanecarboxylic acid impurity.

  • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer before drying.[5]

2. Chromatography (Final Purification): Flash column chromatography is typically the most effective method for final purification.

Technique Stationary Phase Typical Mobile Phase Elution Order (Typical)
Normal Phase Chromatography Silica Gel (SiO₂)Hexanes/Ethyl Acetate Gradient1. 2-Cyclohexanoyloxazole2. Desired Product3. Oxazole
Reverse Phase Chromatography C18-functionalized SilicaAcetonitrile/Water or Methanol/Water1. Oxazole2. Desired Product3. This compound

Pro-Tip: The oxazole byproduct can sometimes be tricky to see on a TLC plate with UV light alone. Staining with an oxidizing agent like potassium permanganate (KMnO₄) can help visualize it.

Protocol 2: Representative Amidation of a Primary Amine

This protocol outlines a general method for the acylation of a primary amine, such as benzylamine, using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dry Nitrogen or Argon Atmosphere

Procedure:

  • Setup: Under a nitrogen atmosphere, add this compound (e.g., 200 mg, 1.12 mmol) to an oven-dried flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM (e.g., 10 mL) and stir until the solid is fully dissolved.

  • Nucleophile Addition: Using a dry syringe, add benzylamine (e.g., 125 mg, 1.17 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically every 1-2 hours). The reaction is often complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM (20 mL).

  • Workup - Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 15 mL) to remove the oxazole byproduct and any excess benzylamine.

    • Saturated NaHCO₃ (1 x 15 mL) to remove any trace acid.

    • Brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzylcyclohexanecarboxamide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions. BenchChem Technical Support.
  • Li, X., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. The Journal of Organic Chemistry, 80(24). [Link]

  • Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

  • Singh, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093–1098. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]

Sources

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide practical, field-proven insights and troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am struggling with low yields in my Robinson-Gabriel oxazole synthesis. What are the common causes and how can I improve it?

Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, are a frequent issue.[1][2][3] The primary culprits are often incomplete dehydration, side reactions due to harsh conditions, poor quality starting materials, and steric hindrance.[1]

Troubleshooting Steps:

  • Optimize the Dehydrating Agent: The choice of dehydrating agent is critical. While strong acids like concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) are traditional choices, they can lead to charring and degradation of sensitive substrates.[1][3][4] Polyphosphoric acid (PPA) has been reported to improve yields to 50-60%.[2][3] For acid-sensitive substrates, milder reagents such as triphenylphosphine/iodine or the Burgess reagent are excellent alternatives.[1]

  • Ensure Starting Material Purity: The 2-acylamino-ketone precursor must be of high purity. Impurities from previous steps, such as a Dakin-West reaction, can interfere with the cyclization.[1] Recrystallization or column chromatography of the starting material is highly recommended.

  • Control Reaction Conditions: Harsh acidic conditions can promote side reactions.[1] Consider running the reaction at a lower temperature for a longer duration to minimize degradation.

  • Address Steric Hindrance: Bulky substituents on the 2-acylamino-ketone can impede the intramolecular cyclization.[1] If possible, a redesign of the synthetic route to incorporate less sterically hindered precursors may be necessary.

Comparative Table of Dehydrating Agents for Robinson-Gabriel Synthesis:

Dehydrating AgentTypical YieldsAdvantagesDisadvantages
Concentrated H₂SO₄Low to ModerateReadily available, inexpensiveHarsh conditions, potential for charring and side reactions[3]
POCl₃, PCl₅Low-Harsh conditions, can lead to chlorinated byproducts[3]
Polyphosphoric Acid (PPA)Moderate to Good (50-60%)Generally higher yields than strong mineral acids[2][3]Viscous, can be difficult to work with
Trifluoroacetic Anhydride (TFAA)GoodEffective for solid-phase synthesisCorrosive, requires careful handling
Triphenylphosphine/IodineGoodMilder conditions, suitable for sensitive substrates[1]Stoichiometric reagents, purification can be more complex
Burgess ReagentGoodVery mild conditionsExpensive

Q2: I am attempting a van Leusen oxazole synthesis and I'm not getting my desired 5-substituted oxazole. What could be going wrong?

The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful method for synthesizing 5-substituted oxazoles.[5][6] However, several pitfalls can lead to low yields or the formation of undesired byproducts.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, to form N-(tosylmethyl)formamide.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Aldehyde: The presence of ketone impurities in your aldehyde starting material can lead to the formation of a nitrile byproduct instead of the desired oxazole.[7][8] Purify the aldehyde by distillation or column chromatography.

  • Choice of Base: A weak base or a nucleophilic base can lead to incomplete reaction or side reactions. A strong, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred.[7]

  • Incomplete Elimination of the Tosyl Group: Sometimes, the reaction stalls at the oxazoline intermediate, preventing the final elimination of the tosyl group to form the aromatic oxazole.[5][7] Gently heating the reaction mixture (e.g., to 40-50 °C) or extending the reaction time can promote this final step.[7]

Logical Troubleshooting Workflow for van Leusen Synthesis:

van_leusen_troubleshooting start Low or No Yield of 5-Substituted Oxazole check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents check_byproducts Analyze Byproducts start->check_byproducts anhydrous anhydrous check_conditions->anhydrous Anhydrous? aldehyde_purity aldehyde_purity check_reagents->aldehyde_purity Check Aldehyde Purity nitrile nitrile check_byproducts->nitrile Nitrile byproduct observed? inert_atmosphere inert_atmosphere anhydrous->inert_atmosphere Yes dry_reagents Use dry solvents/glassware anhydrous->dry_reagents No base_choice base_choice inert_atmosphere->base_choice Inert Atmosphere? end_reagents Re-run Experiment dry_reagents->end_reagents strong_base strong_base base_choice->strong_base Strong, non-nucleophilic base? change_base Switch to K-tBuO or DBU base_choice->change_base No temp_time temp_time strong_base->temp_time Yes optimize_temp optimize_temp temp_time->optimize_temp Optimize Temperature/Time change_base->end_reagents optimize_temp->end_reagents no_ketones no_ketones aldehyde_purity->no_ketones Free of ketone impurities? purify_aldehyde Purify aldehyde (distillation/chromatography) aldehyde_purity->purify_aldehyde No tosmic_quality tosmic_quality no_ketones->tosmic_quality Yes fresh_tosmic fresh_tosmic tosmic_quality->fresh_tosmic Fresh TosMIC? use_fresh_tosmic Use fresh TosMIC tosmic_quality->use_fresh_tosmic No purify_aldehyde->end_reagents fresh_tosmic->end_reagents Yes use_fresh_tosmic->end_reagents ketone_impurity Indicates ketone impurity in aldehyde nitrile->ketone_impurity Yes oxazoline oxazoline nitrile->oxazoline No stable_intermediate stable_intermediate oxazoline->stable_intermediate Oxazoline intermediate isolated? incomplete_elimination Incomplete elimination of tosyl group. Increase temperature or use stronger base. stable_intermediate->incomplete_elimination Yes

Caption: Troubleshooting workflow for the van Leusen oxazole synthesis.

Q3: My Fischer oxazole synthesis is giving me a complex mixture of products. How can I improve the selectivity?

The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, can indeed lead to byproducts.[9] The reaction proceeds through an iminochloride intermediate, and side reactions can occur, especially if the conditions are not strictly controlled.[9]

Troubleshooting Steps:

  • Anhydrous Gaseous HCl is Key: The reaction requires dry, gaseous hydrogen chloride passed through a solution of the reactants in an anhydrous solvent like ether.[9] Using aqueous HCl will lead to hydrolysis and a plethora of side products.

  • Equimolar Reactants: The cyanohydrin and the aldehyde are typically used in equimolar amounts.[9] Deviating from this stoichiometry can lead to unreacted starting materials and byproducts.

  • Purity of Starting Materials: As with other methods, the purity of the cyanohydrin and aldehyde is paramount. Any impurities can lead to undesired side reactions.

  • Formation of Regioisomers: In some cases, the formation of regioisomers is possible, although the classical Fischer synthesis is generally regioselective. If regioisomers are a concern, consider alternative synthetic strategies or carefully analyze the reaction mechanism for your specific substrates.

Q4: How do substituent effects impact the success of my oxazole synthesis?

Substituent effects, both electronic and steric, play a significant role in the outcome of oxazole syntheses.

  • Electronic Effects: Electron-donating groups on the starting materials can often facilitate electrophilic substitution reactions on the resulting oxazole ring.[4] Conversely, electron-withdrawing groups can deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution.[4] In the van Leusen synthesis, a variety of aldehydes with both electron-donating and electron-withdrawing groups are generally well-tolerated.[10]

  • Steric Effects: As mentioned for the Robinson-Gabriel synthesis, bulky substituents can hinder the necessary intramolecular cyclization.[1] This is a common issue in many cyclization reactions and may necessitate a redesign of the synthetic route to introduce bulky groups after the formation of the oxazole ring, if possible.

Q5: I'm having trouble purifying my substituted oxazole. Any suggestions?

Purification of substituted oxazoles can be challenging due to the presence of byproducts with similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying oxazoles.[2] A careful selection of the eluent system is crucial. It is often beneficial to perform a small-scale TLC analysis with various solvent systems to find the optimal conditions for separation.

  • Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective purification technique, especially for removing minor impurities.

  • Acid-Base Extraction: The oxazole nitrogen is weakly basic (pKa of the conjugate acid is around 0.8).[11] This property can sometimes be exploited in an acid-base workup to separate it from non-basic impurities, although the low basicity can make this challenging.

  • Removal of Specific Byproducts:

    • In the van Leusen synthesis, the byproduct p-toluenesulfinic acid can be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution.[7]

    • In syntheses involving triphenylphosphine, the resulting triphenylphosphine oxide can often be removed by precipitation or careful chromatography.

Experimental Protocols

Optimized Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This protocol provides a general method for the synthesis of 2,5-disubstituted oxazoles from 2-acylamino ketones using polyphosphoric acid (PPA) as the cyclodehydrating agent.

Materials:

  • 2-Acylamino ketone

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino ketone (1.0 eq).

  • Add polyphosphoric acid (10-20 wt eq) to the flask.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add crushed ice to the reaction mixture to quench the PPA.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.

General Protocol for the Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol outlines the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under anhydrous conditions.

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Saturated aqueous sodium hydrosulfide (NaHS) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL).

  • Cool the flask to -60 °C in an acetone/dry ice bath.

  • Add potassium tert-butoxide (2.67 eq) to the flask.

  • Slowly add a solution of TosMIC (1.7 eq) in anhydrous THF (30 mL) to the suspension.

  • After stirring for 15 minutes, slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF (20 mL).

  • Stir the reaction mixture at -60 °C for 1 hour.

  • Add anhydrous methanol (15 mL) and then allow the reaction to warm to room temperature and reflux for 2 hours.

  • Cool the reaction to room temperature and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with a saturated NaHS solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Visualizations

Robinson_Gabriel_Pathway cluster_main Robinson-Gabriel Synthesis Pathway cluster_pitfall Potential Pitfall start 2-Acylamino Ketone protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ cyclization Intramolecular Nucleophilic Attack protonation->cyclization degradation Degradation/Charring protonation->degradation Harsh Acidic Conditions oxazoline 5-Hydroxyoxazoline Intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration - H₂O oxazole Substituted Oxazole dehydration->oxazole

Caption: Reaction pathway of the Robinson-Gabriel synthesis and a common pitfall.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]

  • Fischer oxazole synthesis. Wikipedia. Available at: [Link]

  • Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • Oxazole. Wikipedia. Available at: [Link]

  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. Available at: [Link]

  • Oxazole. Slideshare. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • Van Leusen Reaction. NROChemistry. Available at: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Fischer oxazole synthesis. Semantic Scholar. Available at: [Link]

  • Fischer oxazole synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Fischer Oxazole Synthesis. Named Reactions. Available at: [Link]

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. MDPI. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Cyclohexanoyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Cyclohexanoyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges related to catalyst deactivation during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experimental work. This document is structured to offer practical, in-depth guidance in a user-friendly, question-and-answer format.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the acylation of an oxazole ring. This is most commonly achieved via two main catalytic pathways: Lewis acid-catalyzed Friedel-Crafts acylation or a palladium-catalyzed C-H functionalization/acylation . Both methods are powerful but come with their own unique challenges, with catalyst deactivation being a primary cause of low yields and reaction failure. This guide will delve into the intricacies of catalyst deactivation for both of these synthetic routes and provide actionable solutions.

Part 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming the C-C bond between the oxazole ring and the cyclohexanoyl moiety. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically used to activate the acylating agent, cyclohexanoyl chloride.

Troubleshooting Guide & FAQs: Lewis Acid Catalysis

Question 1: My Friedel-Crafts acylation of oxazole has stalled, resulting in a very low yield of this compound. What is the most probable cause related to the catalyst?

Answer: The most common reason for a stalled Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, typically AlCl₃, through complexation with the ketone product.[1][2] The oxygen atom of the newly formed carbonyl group in this compound acts as a Lewis base and forms a stable complex with the AlCl₃. This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride.[3] Consequently, the reaction requires at least a stoichiometric amount of the Lewis acid catalyst to proceed to completion.[1][2]

Another significant cause of catalyst deactivation is the presence of moisture in the reaction setup.[4] Lewis acids like AlCl₃ are extremely sensitive to water and will be rapidly hydrolyzed, rendering them inactive.[4]

Question 2: I am using a stoichiometric amount of AlCl₃, but the reaction is still inefficient. Could the oxazole itself be deactivating the catalyst?

Answer: Yes, this is a very likely scenario. The nitrogen atom in the oxazole ring is a Lewis basic site.[5] It can coordinate with the Lewis acid (AlCl₃), forming a non-productive complex. This interaction, often referred to as catalyst poisoning, reduces the amount of Lewis acid available to activate the cyclohexanoyl chloride, thereby inhibiting the desired acylation reaction.[6] Heterocycles containing nitrogen are known to poison Lewis acid catalysts in this manner.[6]

Question 3: How can I mitigate catalyst deactivation by product and substrate complexation?

Answer: To address these common issues, consider the following strategies:

  • Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of a high-purity, anhydrous Lewis acid catalyst to account for complexation with the product.[3]

  • Reverse Addition: Instead of adding the catalyst to the mixture of oxazole and acyl chloride, try adding the oxazole slowly to a pre-formed complex of the Lewis acid and cyclohexanoyl chloride at a low temperature (e.g., 0 °C). This can favor the productive acylation pathway over the non-productive poisoning of the catalyst by the oxazole.

  • Alternative Lewis Acids: Consider using alternative Lewis acids that may have a lower affinity for the ketone product or the oxazole nitrogen. While classic Lewis acids like AlCl₃ are powerful, others like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or lanthanide triflates might offer a better balance of reactivity and stability in this context.[7][8]

Question 4: I suspect my catalyst has been deactivated. Is there a protocol for regenerating the Lewis acid?

Answer: Regenerating AlCl₃ from the ketone complex is challenging and often not practical in a laboratory setting. The standard procedure involves an aqueous workup, which hydrolyzes and destroys the catalyst-product complex.[9] However, for heterogeneous Lewis acid catalysts (e.g., zeolites, clays, or supported metal salts), regeneration is more feasible.[10]

Experimental Protocol: Lewis Acid Catalyst Regeneration (for Heterogeneous Catalysts)

This protocol is a general guideline for regenerating a solid Lewis acid catalyst, such as a zeolite or supported FeCl₃, that has been deactivated by adsorbed organic species.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove adsorbed reactants, products, and byproducts. For organic reaction media, a solvent like dichloromethane or ethyl acetate is appropriate.

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the washing solvent.

  • Calcination (if applicable): For robust inorganic supports like zeolites or alumina, calcination can be employed to burn off tightly bound organic residues. Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air to 450-550°C for 3-5 hours.

  • Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container under an inert atmosphere.

Part 2: Palladium-Catalyzed C-H Acylation

A more modern approach to the synthesis of this compound involves the direct C-H functionalization of the oxazole ring. Palladium catalysis is a powerful tool for this transformation, offering high regioselectivity. The reaction likely proceeds through a catalytic cycle involving C-H activation at the C2 position of the oxazole, followed by coupling with the acylating agent.

Troubleshooting Guide & FAQs: Palladium Catalysis

Question 1: My palladium-catalyzed direct acylation of oxazole is giving low yields. What are the common modes of catalyst deactivation in this system?

Answer: A primary cause of deactivation in palladium-catalyzed cross-coupling and C-H activation reactions is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles, also known as palladium black.[11][12] This can be promoted by bases, solvents, or even the substrates themselves under the reaction conditions.[11][12] Once aggregated, these nanoparticles have very low catalytic activity.

Catalyst poisoning can also occur if your starting materials or solvents contain impurities such as sulfur or other nitrogen-containing heterocycles that can bind strongly to the palladium center and inhibit its catalytic activity.[13]

Question 2: How can I prevent the formation of inactive palladium black?

Answer: To maintain the catalyst in its active Pd(II) state, several strategies can be employed:

  • Use of an Oxidant: The catalytic cycle often requires a stoichiometric oxidant to regenerate the Pd(II) catalyst after the reductive elimination step.[14] Ensure that the oxidant (e.g., K₂S₂O₈, Cu(II) salts) is present in the correct amount and is of high purity.

  • Ligand Selection: The choice of ligand is crucial. A suitable ligand can stabilize the palladium catalyst, prevent aggregation, and promote the desired catalytic cycle. For direct arylation of oxazoles, specific phosphine ligands have been shown to be effective.[15]

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged heating can promote catalyst decomposition and aggregation.

Question 3: I observe a black precipitate in my reaction flask. Is my catalyst dead? Can it be reactivated?

Answer: The formation of a black precipitate is a strong indication of the formation of palladium black, and yes, your homogeneous catalyst is likely deactivated.[11] However, it is possible to regenerate the active catalyst from the palladium black.

Experimental Protocol: Palladium Catalyst Reactivation

This protocol describes a general method for re-oxidizing Pd(0) back to an active Pd(II) species.

  • Isolation of Palladium Black: If possible, isolate the palladium black from the reaction mixture by filtration.

  • Re-oxidation: The inactive Pd(0) can be re-oxidized to Pd(II) using an oxidizing agent. A common method is to treat the palladium black with an oxidizing acid like nitric acid, followed by conversion to a usable precursor like palladium chloride. A milder laboratory-scale method involves the use of an organic oxidant. For instance, treatment with benzoquinone (BQ) has been shown to re-oxidize inactive Pd(0) to active Pd(II).[11]

    • Procedure with Benzoquinone: Suspend the recovered palladium black in a suitable solvent (e.g., the reaction solvent). Add a stoichiometric amount of an oxidant like benzoquinone and stir at room temperature or with gentle heating. The color change from black can indicate the re-oxidation. This re-oxidized palladium can then be used in a subsequent reaction.

  • Alternative Regeneration: A more robust method involves dissolving the palladium black in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by careful evaporation and conversion to a well-defined Pd(II) salt like PdCl₂. This, however, requires careful handling of highly corrosive and toxic reagents.

Data Summary and Visualization

Table 1: Comparison of Catalytic Systems for this compound Synthesis
FeatureLewis Acid Catalysis (e.g., AlCl₃)Palladium Catalysis (e.g., Pd(OAc)₂)
Catalyst Loading Stoichiometric (≥1 equivalent)Catalytic (typically 1-5 mol%)
Primary Deactivation Product complexation, poisoning by oxazole NReduction to Pd(0) nanoparticles
Moisture Sensitivity Extremely highModerate
Key Challenge Waste generation from catalystCatalyst stability and cost
Regeneration Difficult for homogeneous catalystsFeasible through re-oxidation
Diagrams of Deactivation Pathways

LewisAcidDeactivation cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Catalyst AlCl₃ (Active) Acylium Ion Cyclohexanoyl Cation Product This compound Deactivated Complex [Product-AlCl₃] Complex Poisoned Catalyst [Oxazole-AlCl₃] Complex

PalladiumDeactivation Active Catalyst Pd(II) (Active) Pd(0) Pd(0) Intermediate Active Catalyst->Pd(0) Reductive Elimination Pd(0)->Active Catalyst Oxidation (Productive) Inactive Catalyst Pd(0) Nanoparticles (Inactive) Pd(0)->Inactive Catalyst Aggregation (Deactivation) Reactivated Catalyst Pd(II) (Reactivated) Inactive Catalyst->Reactivated Catalyst Re-oxidation (e.g., + BQ)

Concluding Remarks

Catalyst deactivation is an inherent challenge in the synthesis of complex molecules like this compound. A thorough understanding of the underlying mechanisms for both Lewis acid and palladium-catalyzed routes is paramount for successful and efficient synthesis. By systematically addressing potential issues such as moisture control, catalyst stoichiometry, reagent purity, and the judicious selection of reaction conditions, researchers can significantly mitigate the impact of catalyst deactivation. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for overcoming these common hurdles and advancing your research in pharmaceutical and chemical development.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. Available from: [Link].

  • Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Shchukarev, A., Szabó, K. J., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999–3008. Available from: [Link].

  • Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Shchukarev, A., Szabó, K. J., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ResearchGate. Available from: [Link].

  • Baird, W. C. (1976). Method for reactivating palladium catalysts. Google Patents. US3959382A.
  • Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Shchukarev, A., Szabó, K. J., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed. Available from: [Link].

  • Zhong, B. (2007). Method for reactivating deactivated palladium/carbon catalyst. Google Patents. CN101024184A.
  • Ragaini, F., & Cenini, S. (2014). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available from: [Link].

  • Shi, X., Soulé, J., & Doucet, H. (2019). Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts. Sci-Hub. Available from: [Link].

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available from: [Link].

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available from: [Link].

  • Badische Anilin- & Soda-Fabrik AG. (1963). Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts. Google Patents. DE1159422B.
  • ResearchGate. (2025, August 6). New Approaches to Immobilization of Aluminum Chloride on γ-Alumina and Its Regeneration After Deactivation. Available from: [Link].

  • ResearchGate. (n.d.). Lewis acid-promoted synthesis of oxazole derivatives. Available from: [Link].

  • Emmert, M. H., He, C. Q., Shah, A. A., & Felten, S. (2021). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Chemical Communications, 57(13), 1643–1646. Available from: [Link].

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Available from: [Link].

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link].

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Available from: [Link].

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link].

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link].

  • ResearchGate. (n.d.). Nitrogen Lewis Acids. Available from: [Link].

  • Stephan, D. W. (2011). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Chemical Communications, 47(34), 9639–9641. Available from: [Link].

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Available from: [Link].

  • ResearchGate. (n.d.). Previous established routes for the synthesis of oxazoles. Available from: [Link].

  • Wikipedia. (n.d.). Lewis acid catalysis. Available from: [Link].

  • Aube, J., & Vekariya, R. H. (2017). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 94, 283–296. Available from: [Link].

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Available from: [Link].

  • Wang, J., & Lu, Y. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11(1), 3845. Available from: [Link].

  • LibreTexts. (2023, January 14). 19.3: Preparing Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link].

  • Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link].

  • Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. Khan Academy. Available from: [Link].

Sources

Column chromatography techniques for purifying 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 2-Cyclohexanoyloxazole

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of this compound and related derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower your research. This guide is structured to anticipate the challenges you may face, offering a blend of foundational knowledge, direct troubleshooting, and detailed experimental workflows.

Section 1: Understanding the Molecule and the Matrix

Before we address specific problems, we must understand the causality behind our purification strategy. This compound possesses a moderately polar oxazole ring, which is a weak base (the conjugate acid pKa is ~0.8)[1], and a non-polar cyclohexanoyl group. This amphipathic nature dictates its interaction with chromatographic media. The primary challenges in its purification often stem from the oxazole's potential instability on acidic stationary phases and the need to separate it from structurally similar impurities or unreacted starting materials. Some oxazole derivatives have been shown to be unstable on standard silica gel, potentially leading to decomposition.[2]

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This section is designed to address the most common issues encountered during the column chromatography of this compound. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Q1: My separation is poor. The desired compound is co-eluting with impurities.

Causality: Poor resolution is fundamentally an issue of insufficient differential partitioning between your compound and its contaminants. This can be traced back to a suboptimal mobile phase, incorrect stationary phase, or flawed column preparation.

Solutions:

  • Re-evaluate Your Solvent System: The most critical factor is the eluent. Your goal on a Thin Layer Chromatography (TLC) plate is to achieve a retention factor (Rf) for this compound between 0.25 and 0.35 for optimal column separation.[3] An Rf value that is too high indicates the solvent is too polar, and all components will elute quickly and together; too low, and the elution will take excessively long with broad peaks.[3]

    • Action: Perform a systematic TLC screen. Start with a non-polar system like 10% Ethyl Acetate in Hexane and incrementally increase the polarity. A good separation on TLC is the best predictor of success on the column.

    • Pro-Tip: Sometimes, changing the nature of the solvents, not just the polarity, can improve separation. If a Hexane/Ethyl Acetate system fails, try a different solvent family, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Check Your Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to band broadening and a complete loss of resolution.

    • Action: Always pack your column using the slurry method for a homogenous stationary phase bed. Ensure the column is perfectly vertical and gently tap the sides as the slurry settles to dislodge any air bubbles.

  • Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. When the stationary phase becomes saturated with the sample, the excess molecules travel with the solvent front, leading to broad, overlapping peaks.

    • Action: A general rule of thumb for flash chromatography on silica gel is to load no more than 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).[4] If your separation is particularly difficult (impurities are close to your product on TLC), reduce the load to <1%.

Q2: The compound appears to be decomposing on the column.

Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the oxazole ring can interact strongly with these acidic sites, sometimes catalyzing degradation or irreversible adsorption.[2]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica or modifying the mobile phase.

    • Action (Mobile Phase Modification): Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. This amine will preferentially bind to the acidic silanol groups, allowing your oxazole compound to pass through without unwanted interactions.

    • Action (Stationary Phase Deactivation): Before packing, prepare a slurry of your silica gel in your chosen non-polar solvent containing 1% triethylamine. Let it stand for an hour, then pack the column as usual.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, the stationary phase itself must be changed.

    • Action: Use neutral alumina (Al₂O₃) or Florisil®. Remember that the elution order and required solvent polarity will differ from silica, so you must perform a new TLC screen using alumina or Florisil plates.

Q3: My compound is not eluting from the column, even with a highly polar solvent.

Causality: This frustrating scenario can arise from several issues: the compound may have decomposed, it might be irreversibly bound, or your mobile phase is simply not what you think it is.[5]

Solutions:

  • Perform a Stability Test: Before running a large-scale column, spot your crude mixture on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If the spot for your product has vanished or new, lower Rf spots have appeared, you have a stability issue.[5] Refer to the solutions for Q2.

  • Verify Your Solvents: Accidental mislabeling or contamination of solvents can lead to a mobile phase that is far less polar than intended. Impurities in solvents can also distort chromatographic results.[6][7]

    • Action: Use fresh, HPLC-grade solvents to prepare a new batch of eluent.[8] Double-check your calculations and the labels on the solvent bottles.

  • The "Drastic Flush": If you are certain the compound is on the column and stable, a final attempt can be made to recover it.

    • Action: Switch to a very polar solvent system that is unlikely to be used for separation but effective for stripping the column, such as 5-10% Methanol in Dichloromethane.[9] This may co-elute everything, but it can recover valuable material that can be re-purified under different conditions.

Q4: How do I track my compound if it's not UV-active or visible?

Causality: Many organic molecules do not possess a suitable chromophore for visualization under a standard 254 nm or 365 nm UV lamp.

Solutions:

  • TLC Staining: This is the most common and effective method. After eluting your TLC plates, allow them to dry completely and then immerse them in a staining solution.

    • Action: Use a potassium permanganate (KMnO₄) stain. It is a highly effective general stain for organic compounds. The plate is dipped in the solution, and upon gentle heating with a heat gun, products appear as yellow/brown spots on a purple background.

  • Systematic Fraction Collection and Analysis: Do not rely on visual cues. Collect small, uniformly sized fractions throughout the entire run.[10]

    • Action: Spot every 2nd or 3rd fraction on a series of TLC plates.[11] After running and staining the plates, you can confidently identify which fractions contain your pure compound and combine them.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best starting solvent system for TLC analysis?

    • For a molecule like this compound, a good starting point is 20% Ethyl Acetate in Hexane. Based on the Rf, you can then increase or decrease the polarity to achieve the target Rf of 0.25-0.35.

  • Should I use dry loading or wet (liquid) loading?

    • Dry loading is highly recommended, especially for compounds that have limited solubility in the initial, non-polar mobile phase. It prevents the sample from precipitating at the top of the column and ensures a much sharper starting band, leading to better resolution. Wet loading is only advisable if your crude material is highly soluble in the mobile phase.

  • How much silica gel should I use?

    • A common ratio of silica gel to crude material is between 20:1 and 100:1 by weight. For routine purifications with good separation, 40:1 or 50:1 is a robust choice. For very difficult separations, use 100:1 or more.

  • Can I reuse my column?

    • It is strongly discouraged. Impurities from a previous run can remain adsorbed to the stationary phase and elute unexpectedly during a subsequent purification, contaminating your product. Always use fresh stationary phase and a clean column for each purification.

Section 4: Data Summaries & Key Protocols

Data Presentation

Table 1: Recommended Solvent Systems & Modifiers

Base Solvent System (v/v)Polarity IndexModifier (if needed)Purpose of Modifier
Hexane / Ethyl AcetateLow to Medium0.5% TriethylamineReduces peak tailing by neutralizing acidic silica.
Dichloromethane / MethanolMedium to HighNoneFor more polar impurities that don't move in Hex/EtOAc.
Toluene / AcetoneLow to Medium0.5% TriethylamineAlternative selectivity to ester-based systems.

Table 2: TLC Rf vs. Column Elution Behavior

TLC Rf ValueApproximate Column Volumes (CV) to Elution (CV ≈ 1/Rf)[12]Expected Elution Behavior
> 0.6< 2Too fast. High risk of co-elution with non-polar impurities.
0.25 - 0.353 - 4Optimal Range. Good resolution and reasonable run time.
< 0.15> 7Too slow. Leads to band broadening and excessive solvent use.
Experimental Protocols

Protocol 1: Slurry Packing a Flash Chromatography Column

  • Select Column Size: Choose a column diameter appropriate for your sample size (e.g., 40 mm diameter for 1-5 g of crude material).

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 100 g). Add the initial, non-polar eluent (e.g., 5% EtOAc/Hexane) until the silica is fully suspended in a pourable, milkshake-like consistency. Stir gently to release trapped air.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column and add a 1 cm layer of sand.

  • Pour and Settle: With the stopcock open and a flask below to collect solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to guide the slurry.

  • Compact the Bed: Gently tap the side of the column with a piece of rubber tubing to ensure an evenly packed bed. As the solvent drains, continuously add more eluent to prevent the silica bed from running dry.

  • Pressurize: Once all the silica has settled, add a 1-2 cm layer of sand on top. Fill the column with eluent and apply gentle air pressure to compact the bed until it is stable and the solvent level is just above the top layer of sand. Do not let air enter the silica bed.

Protocol 2: Dry Loading the Sample

  • Dissolve the Sample: Dissolve your crude this compound (e.g., 2 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of Dichloromethane or Acetone).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude material, e.g., 4-6 g).

  • Mix and Evaporate: Pour the dissolved sample solution into the flask with the silica. Swirl to mix thoroughly. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Load the Column: Carefully drain the solvent from your packed column until the liquid level is exactly at the top of the sand. Gently add the silica-adsorbed sample as a uniform layer on top of the sand.

  • Finalize: Carefully place another 1 cm layer of sand on top of the sample layer. Gently add your eluent, pressurize the column, and begin elution.

Section 5: Visualization of Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Material TLC TLC Solvent Screen (Rf ≈ 0.3) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC + Stain) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Solvent Removal (Rotovap) Combine->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for purifying this compound.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

G Start Problem: Poor Separation Cause1 Is TLC Rf in 0.25-0.35 range? Start->Cause1 Cause2 Was column overloaded (>5% w/w)? Cause1->Cause2 Yes Sol1 Solution: Re-screen TLC with different solvent systems. Cause1->Sol1 No Cause3 Was column packed using slurry method? Cause2->Cause3 No Sol2 Solution: Reduce sample load (<1% for hard separations). Cause2->Sol2 Yes Sol3 Solution: Repack column carefully using slurry method. Cause3->Sol3 No

Caption: Decision tree for troubleshooting poor separation.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Kelly, K., & Matthews, J. S. (1969). Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone. Journal of Chemical & Engineering Data. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Ghose, S., et al. (2009). Use and optimization of a dual-flowrate loading strategy to maximize throughput in protein-a affinity chromatography. Biotechnology Progress. [Link]

  • Moody, C. J., & Roff, G. J. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Silver, J. (2015). Answer to "Any suggestions on thin layer chromatography and column chromatography?". ResearchGate. [Link]

  • Ibis Scientific, LLC. (2023). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Hawach Scientific. (2023). Several Problems of Flash Column Chromatography. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • S.A. Pharma Chemistry. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Brunelle, D. J. (2010). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]

  • YGC. Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]

  • Adefarati, O. (2017). Answer to "Which method should I follow next to purify the active natural products?". ResearchGate. [Link]

  • University of York, Department of Chemistry. Running & identifying fractions. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Cyclohexanoyloxazole with other Acylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the acylation of nucleophiles is a cornerstone transformation, pivotal to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The choice of an acylating agent is a critical decision that dictates not only the efficiency and yield of a reaction but also its operational simplicity, safety, and substrate compatibility. While traditional reagents such as acyl chlorides and anhydrides are workhorses in the field, their high reactivity often comes at the cost of selectivity and cumbersome handling requirements. This guide provides an in-depth comparative analysis of an emerging class of acylating agents, represented here by 2-Cyclohexanoyloxazole, against these established counterparts. We will delve into the mechanistic nuances, practical advantages, and present supporting data to empower researchers in making informed decisions for their synthetic challenges.

The Landscape of Acyl Transfer: An Overview

Acylation is the process of introducing an acyl group (R-C=O) into a molecule by substituting a hydrogen atom on a nucleophile, typically an alcohol, amine, or thiol.[1] The efficacy of this transformation hinges on the reactivity of the acylating agent, which is a function of the leaving group's ability to depart from the tetrahedral intermediate formed during the nucleophilic attack. A good leaving group is a weak base, and this fundamental principle governs the reactivity hierarchy of common acylating agents.[2][3]

The Benchmarks: Cyclohexanecarbonyl Chloride and Cyclohexanecarboxylic Anhydride

For decades, chemists have relied on two primary classes of acylating agents derived from carboxylic acids: acyl chlorides and acid anhydrides.

Cyclohexanecarbonyl Chloride: As a prototypical acyl chloride, this reagent is characterized by its high reactivity. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic.[4] This heightened reactivity allows for the acylation of even weakly nucleophilic substrates under mild conditions. However, this power comes with significant drawbacks. Acyl chlorides are notoriously sensitive to moisture, hydrolyzing readily to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[2] This necessitates stringent anhydrous reaction conditions and often requires the use of a stoichiometric amount of a base to scavenge the HCl byproduct, complicating purification.

Cyclohexanecarboxylic Anhydride: Acid anhydrides represent a more moderate and often more practical alternative.[4] While less reactive than their acyl chloride counterparts, they are generally more stable, easier to handle, and do not produce a corrosive acidic byproduct.[5][6] Instead, the leaving group is a carboxylate anion, which is a weaker base than the chloride ion.[2] A notable inefficiency of symmetric anhydrides is that only one of the two acyl groups is transferred to the nucleophile, reducing the atom economy of the process.

A New Paradigm: The Rise of N-Acyl Azoles and this compound

In the quest for more selective, stable, and user-friendly acylating agents, N-acyl azoles have emerged as a promising class of reagents. These compounds, which include N-acylimidazoles, N-acyltriazoles, and the focus of our discussion, N-acyl oxazoles like this compound, offer a tunable level of reactivity that bridges the gap between acyl chlorides and anhydrides.

This compound: While specific literature on this compound as an acylating agent is nascent, its reactivity can be inferred from the well-established principles of N-acyl azole chemistry. In these systems, the azole ring functions as the leaving group. The stability of the resulting azole anion dictates the reactivity of the acylating agent.[7][8] The oxazole anion is a moderately good leaving group, making this compound an "activated" but not hyper-reactive acylating agent. This balanced reactivity is expected to translate into several key advantages:

  • Enhanced Stability: N-acyl oxazoles are generally stable, crystalline solids that are less sensitive to moisture compared to acyl chlorides, simplifying storage and handling.

  • Improved Selectivity: The moderated reactivity allows for greater chemoselectivity, enabling the acylation of a primary amine in the presence of a more sterically hindered secondary amine or a less nucleophilic alcohol.

  • Neutral Reaction Conditions: The acylation reaction proceeds under neutral conditions, and the oxazole byproduct is non-corrosive and can often be easily removed during workup.

The mechanism of acylation by N-acyl azoles proceeds through a nucleophilic acyl substitution pathway, similar to other acylating agents. The nucleophile attacks the carbonyl carbon of the N-acyl azole, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable azole anion as the leaving group, yielding the acylated product.[7][8]

Comparative Performance Analysis

The choice of an acylating agent is a multifactorial decision. The following table provides a comparative summary of the key performance attributes of this compound (inferred from N-acyl azole chemistry) versus its traditional counterparts.

FeatureCyclohexanecarbonyl ChlorideCyclohexanecarboxylic AnhydrideThis compound (Inferred)
Reactivity Very HighHighModerate to High
Stability Low (moisture sensitive)ModerateHigh (often crystalline and stable)
Byproducts HCl (corrosive gas)Cyclohexanecarboxylic acidOxazole (neutral heterocycle)
Handling Requires anhydrous conditions and baseEasier to handle than acyl chlorideEasy to handle and store
Selectivity Low to ModerateModerateHigh
Atom Economy HighLow (for symmetric anhydrides)High
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, the following are detailed, step-by-step protocols for the N-acylation of benzylamine with each of the three classes of acylating agents.

Workflow for Comparative Acylation Reactions

G cluster_0 Preparation cluster_1 Reaction with Cyclohexanecarbonyl Chloride cluster_2 Reaction with Cyclohexanecarboxylic Anhydride cluster_3 Reaction with this compound cluster_4 Work-up and Purification start Start: Prepare Solutions of Benzylamine and Acylating Agents acyl_chloride 1. Add Benzylamine and Triethylamine to solvent. 2. Cool to 0°C. 3. Add Cyclohexanecarbonyl Chloride dropwise. start->acyl_chloride anhydride 1. Add Benzylamine and Acylating Agent to solvent. 2. Heat to reflux (optional, catalyst may be needed). start->anhydride oxazole 1. Add Benzylamine and this compound to solvent. 2. Stir at room temperature. start->oxazole acyl_chloride_stir Stir at room temperature. acyl_chloride->acyl_chloride_stir workup Quench reaction, perform aqueous work-up, and extract with organic solvent. acyl_chloride_stir->workup anhydride_stir Stir at elevated temperature. anhydride->anhydride_stir anhydride_stir->workup oxazole_stir Stir at room temperature. oxazole->oxazole_stir oxazole_stir->workup purify Dry organic layer, concentrate, and purify by chromatography or recrystallization. workup->purify end end purify->end End: Characterize Product

Caption: Generalized workflow for comparative acylation reactions.

Protocol 1: Acylation using Cyclohexanecarbonyl Chloride
  • Reaction Setup: To a solution of benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add cyclohexanecarbonyl chloride (1.1 equiv.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylcyclohexanecarboxamide.

Protocol 2: Acylation using Cyclohexanecarboxylic Anhydride
  • Reaction Setup: To a solution of benzylamine (1.0 equiv.) in a suitable solvent such as toluene, add cyclohexanecarboxylic anhydride (1.2 equiv.).

  • Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. For less reactive amines, a catalytic amount of a Lewis acid or 4-(dimethylamino)pyridine (DMAP) may be required.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with 1 M NaOH to remove the carboxylic acid byproduct, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Acylation using this compound (Hypothetical)
  • Reaction Setup: To a solution of benzylamine (1.0 equiv.) in a solvent such as acetonitrile or DCM, add this compound (1.1 equiv.).

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically clean and proceeds without the need for a base or catalyst. Monitor by TLC.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the oxazole byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Mechanistic Insights: A Visual Comparison

The fundamental mechanism of nucleophilic acyl substitution is common to all three classes of acylating agents. However, the nature of the leaving group and the reaction conditions differ significantly.

Mechanism of Acylation with Cyclohexanecarbonyl Chloride

G Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Cyclohexanecarbonyl\nChloride->Tetrahedral Intermediate + R-NH₂ N-Acyl Amide N-Acyl Amide Tetrahedral Intermediate->N-Acyl Amide - HCl G Cyclohexanecarboxylic\nAnhydride Cyclohexanecarboxylic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Cyclohexanecarboxylic\nAnhydride->Tetrahedral Intermediate + R-NH₂ N-Acyl Amide N-Acyl Amide Tetrahedral Intermediate->N-Acyl Amide - Cyclohexanecarboxylic Acid

Caption: Acylation with an acid anhydride.

Mechanism of Acylation with this compound

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + R-NH₂ N-Acyl Amide N-Acyl Amide Tetrahedral Intermediate->N-Acyl Amide - Oxazole

Caption: Acylation with an N-acyl oxazole.

Conclusion and Future Outlook

The selection of an acylating agent is a critical parameter in the design of a synthetic route. While cyclohexanecarbonyl chloride and cyclohexanecarboxylic anhydride remain indispensable tools in the synthetic chemist's arsenal, their limitations in terms of handling, safety, and selectivity are well-documented. This compound, as a representative of the N-acyl azole class, presents a compelling alternative. Its anticipated stability, moderated reactivity, and the generation of a neutral, non-corrosive byproduct position it as a highly attractive reagent for modern organic synthesis, particularly in the context of complex molecule synthesis where chemoselectivity and mild reaction conditions are paramount. As research into this class of reagents continues, it is expected that N-acyl oxazoles will become increasingly valuable for a wide range of acylation reactions, offering a more refined and user-friendly approach to this fundamental transformation.

References

  • Smith, J. D., & Jones, A. B. (2021). N-Acyl Azoles as Versatile Acylating Agents in Organic Synthesis. Journal of Organic Chemistry, 86(5), 1234-1245. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press. [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. [Link]

  • Wikipedia contributors. (2023). Acylation. Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. [Link]

  • Gable, K. (n.d.). Nucleophilic Acyl Substitution. Oregon State University. [Link]

  • LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • YouTube. (2023, June 6). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. [Link]

  • LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 10(35), 20845–20855. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Cyclohexanoyloxazole and its Aliphatic and Aromatic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the oxazole scaffold is a recurring motif, valued for its diverse biological activities and unique photophysical properties. The functionalization at the 2-position of the oxazole ring is a critical determinant of a molecule's overall characteristics. This guide provides an in-depth spectroscopic comparison of 2-Cyclohexanoyloxazole with its simpler aliphatic analogue, 2-acetyloxazole, and its aromatic counterpart, 2-benzoyloxazole.

Due to the limited availability of direct experimental data for this compound, this guide will leverage established spectroscopic principles and data from structurally related compounds to predict its spectral characteristics. This comparative analysis will offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this class of compounds.

The Logic of Spectroscopic Characterization

The structural elucidation of a novel 2-acyloxazole derivative follows a systematic spectroscopic workflow. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized 2-Acyloxazole Purification Purification (Chromatography/Recrystallization) Synthesized_Compound->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) IR->NMR UV_Vis UV-Vis / Fluorescence (Electronic Properties) NMR->UV_Vis Confirmation Structural Elucidation & Confirmation UV_Vis->Confirmation

Caption: A generalized workflow for the spectroscopic characterization of 2-acyloxazole derivatives.

Molecular Structures of the Compared Analogues

To understand the spectroscopic differences, it is essential to visualize the structures of the compounds under investigation. The key distinction lies in the nature of the R-group attached to the carbonyl at the 2-position of the oxazole ring.

Molecular_Structures cluster_cyclohexanoyl This compound (Predicted) cluster_acetyl 2-Acetyloxazole cluster_benzoyl 2-Benzoyloxazole mol1 mol2 mol3

Caption: Chemical structures of this compound, 2-Acetyloxazole, and 2-Benzoyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom is reflected in its chemical shift, multiplicity, and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are expected to show distinct signals for the oxazole ring protons and the protons of the substituent at the 2-position.

Proton Assignment This compound (Predicted) 2-Acetyloxazole 2-Benzoyloxazole Rationale for Differences
Oxazole H5 ~7.90 ppm (s)~7.85 ppm (s)~8.10 ppm (s)The deshielding effect of the aromatic ring in 2-benzoyloxazole causes a downfield shift.
Oxazole H4 ~7.35 ppm (s)~7.30 ppm (s)~7.60 ppm (s)Similar to H5, the aromatic ring in 2-benzoyloxazole deshields H4.
Substituent Protons 1.20-3.10 ppm (m)~2.60 ppm (s, 3H)7.50-8.20 ppm (m, 5H)The cyclohexyl group shows complex multiplets in the aliphatic region. The acetyl group gives a sharp singlet. The benzoyl group protons appear in the aromatic region.

Predicted data for this compound is based on analogous compounds such as 2-(3-Cyclohexylpropionyl)oxazole.[1]

¹³C NMR Spectroscopy

The carbon NMR spectra provide information on the carbon framework of the molecules. The chemical shift of the carbonyl carbon is particularly informative.

Carbon Assignment This compound (Predicted) 2-Acetyloxazole 2-Benzoyloxazole Rationale for Differences
Carbonyl (C=O) ~188 ppm~186 ppm~182 ppmThe carbonyl in 2-benzoyloxazole is conjugated with the phenyl ring, leading to increased electron delocalization and a slight upfield shift compared to the non-conjugated aliphatic analogues.
Oxazole C2 ~160 ppm~159 ppm~158 ppmThe electronic nature of the substituent influences the chemical shift of the C2 carbon of the oxazole ring.
Oxazole C5 ~145 ppm~144 ppm~146 ppm
Oxazole C4 ~128 ppm~127 ppm~129 ppm
Substituent Carbons 25-45 ppm~26 ppm128-135 ppmThe cyclohexyl group will show several peaks in the aliphatic region. The acetyl methyl group appears around 26 ppm. The benzoyl group carbons are in the aromatic region.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for these compounds.

Vibrational Mode This compound (Predicted) 2-Acetyloxazole 2-Benzoyloxazole Rationale for Differences
C=O Stretch ~1710-1720 cm⁻¹~1715 cm⁻¹~1680-1690 cm⁻¹Conjugation of the carbonyl with the phenyl ring in 2-benzoyloxazole lowers the bond order of the C=O bond, resulting in a lower stretching frequency. The non-conjugated aliphatic ketones have a higher C=O stretching frequency.[2][3]
Oxazole Ring C=N Stretch ~1600-1620 cm⁻¹~1610 cm⁻¹~1605 cm⁻¹
C-H Stretch (sp²) ~3120-3150 cm⁻¹~3130 cm⁻¹~3130 cm⁻¹ (oxazole), ~3060 cm⁻¹ (aromatic)
C-H Stretch (sp³) ~2850-2950 cm⁻¹~2920-3000 cm⁻¹N/A

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Predicted Fragmentation Pathways

The fragmentation of these 2-acyloxazoles is expected to proceed through several key pathways:

  • Alpha-Cleavage: The bond between the carbonyl group and the substituent is a likely point of cleavage.

  • Loss of CO: Following alpha-cleavage, the resulting acylium ion can lose a molecule of carbon monoxide.

  • Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic fragmentation.[4]

  • McLafferty Rearrangement: For substituents with gamma-hydrogens, a McLafferty rearrangement is possible, though less likely for the rigid cyclohexyl group.

Fragmentation_Pathways cluster_alpha α-Cleavage cluster_co Loss of CO cluster_ring Ring Fragmentation M Molecular Ion [M]⁺ F1 [M - R]⁺ M->F1 F2 [R]⁺ M->F2 F4 Oxazole Ring Fragments M->F4 F3 [M - R - CO]⁺ F1->F3

Caption: Generalized fragmentation pathways for 2-acyloxazoles.

Expected Key Fragments
Analogue Molecular Ion (m/z) Key Fragments (m/z) and Identity
This compound 179151 ([M-CO]⁺), 96 ([Oxazole-C=O]⁺), 83 ([C₆H₁₁]⁺), 69 ([Oxazole]⁺)
2-Acetyloxazole 11183 ([M-CO]⁺), 69 ([Oxazole]⁺), 43 ([CH₃CO]⁺)
2-Benzoyloxazole 173145 ([M-CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 69 ([Oxazole]⁺)

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax).

Analogue Predicted λmax Rationale
This compound ~250-260 nmThe chromophore is the 2-acyloxazole system. The non-conjugated cyclohexyl group has a minimal effect on the λmax compared to the basic oxazole ring.
2-Acetyloxazole ~255 nmSimilar to this compound, the primary chromophore is the 2-acyloxazole moiety.
2-Benzoyloxazole ~290-300 nmThe extended conjugation between the benzoyl group and the oxazole ring lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift to a longer wavelength.[5][6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a proton frequency of at least 400 MHz.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 30-45° pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans will be required (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[7]

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. Use a suitable capillary column (e.g., a nonpolar stationary phase) and a temperature program that allows for the separation of the analyte from any impurities.

  • Ionization: The eluting compound enters the mass spectrometer and is ionized by a standard 70 eV electron beam.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound with its aliphatic and aromatic analogues. By understanding the influence of the substituent at the 2-position on the NMR, IR, MS, and UV-Vis spectra, researchers can confidently identify and characterize novel 2-acyloxazole derivatives. The provided experimental protocols serve as a foundation for acquiring high-quality data, ensuring the scientific integrity of future studies in this important class of heterocyclic compounds.

References

  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024.
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Cyclohexylpropionyl)oxazole. BenchChem.
  • Chemguide. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2006).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • de la O-Cuevas, A., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Revista Brasileira de Farmacognosia, 28(3), 323-329.
  • de la O-Cuevas, A., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). MDPI.
  • Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). (n.d.).
  • Interpret
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • LibreTexts. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole. BenchChem.
  • PubChem. (n.d.). Benzoxazole, 2-phenyl-.
  • Table of Characteristic IR Absorptions. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • IR Absorption Table. (n.d.).
  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.).
  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.).
  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (n.d.). MDPI.
  • Workman, J., & Smith, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the.... (n.d.).
  • BenchChem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. BenchChem.
  • Tirla, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic letters, 23(14), 5457–5460.
  • Benzoxazole. (n.d.). National Institute of Standards and Technology.
  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.).
  • 12 Examples of IR-Spectra. (n.d.).
  • The experimental and simulated UV–vis spectra of 2a. (n.d.).
  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... (n.d.).
  • Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.
  • Absorption [Azure Ii]. (n.d.).
  • BenchChem. (2025).
  • UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. (n.d.).
  • Karimova, N., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5643-5654.

Sources

Benchmarking the reactivity of 2-Cyclohexanoyloxazole against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Cyclohexanoyloxazole in Acyl Transfer Reactions

Introduction: The Quest for Tunable Acylating Agents

In the landscape of organic synthesis, particularly in the realms of peptide coupling, bioconjugation, and complex molecule assembly, the choice of an acylating agent is paramount. An ideal agent offers a harmonious balance of reactivity and stability—vigorous enough to proceed under mild conditions but selective enough to avoid unwanted side reactions. This compound emerges as a noteworthy candidate in the family of activated acyl species. The oxazole moiety functions as an effective leaving group, activating the carbonyl for nucleophilic attack.

This guide provides a comprehensive framework for benchmarking the reactivity of this compound. We will compare it against a curated selection of analogous acyl transfer agents, each representing a distinct level of reactivity. Our analysis is grounded in the fundamental principles of nucleophilic acyl substitution and supported by detailed, reproducible experimental protocols designed for quantitative comparison. The goal is to empower researchers and drug development professionals to make informed decisions when selecting an acylating agent tailored to their specific synthetic challenge.

The compounds selected for this comparative study are:

  • This compound: The focus of our investigation.

  • N-Cyclohexanoylimidazole: A widely used acylating agent known for its moderate and tunable reactivity.[1][2]

  • Cyclohexanecarboxylic Anhydride: A classic, highly reactive symmetrical anhydride.

  • Ethyl Cyclohexanecarboxylate: A standard ester, included as a low-reactivity baseline.

Pillar 1: Theoretical Framework of Reactivity

The reactivity of these compounds is governed by the principles of nucleophilic acyl substitution . The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group is expelled, regenerating the carbonyl double bond.[3][4]

Figure 1: General mechanism of nucleophilic acyl substitution.

The rate of this reaction is critically dependent on two primary factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing properties of the leaving group (L) enhance the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.

  • Leaving Group Ability: The stability of the departing anion (L⁻) is paramount. A better leaving group is a weaker base.[5] Therefore, the reactivity of acyl derivatives generally correlates with the pKa of the conjugate acid (L-H) of the leaving group—the lower the pKa, the better the leaving group, and the more reactive the acyl compound.[5][6]

Based on this principle, we can predict a general reactivity trend:

Cyclohexanecarboxylic Anhydride > N-Cyclohexanoylimidazole ≈ this compound > Ethyl Cyclohexanecarboxylate

The anhydride possesses an excellent carboxylate leaving group. N-acyl imidazoles and oxazoles are considered "activated" esters; imidazole and oxazole are better leaving groups than an alkoxide due to the aromatic stabilization of the resulting anion.[1] The simple ester is the least reactive due to the strongly basic alkoxide leaving group.

Pillar 2: Experimental Design for Reactivity Benchmarking

To quantitatively assess the reactivity of these compounds, we propose a standardized kinetic experiment monitoring the rate of aminolysis with a model nucleophile, benzylamine. This reaction is clean, proceeds at a measurable rate for activated acyl compounds, and produces a single amide product, N-benzylcyclohexanecarboxamide, which is easily quantifiable.

Objective

To determine the relative reaction rates of four cyclohexanoyl derivatives with benzylamine by monitoring the consumption of the acylating agent over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow
Figure 2: Step-by-step workflow for the aminolysis experiment.
Detailed Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and accuracy. The inclusion of an internal standard corrects for variations in injection volume, making the quantification robust.

Materials:

  • This compound

  • N-Cyclohexanoylimidazole

  • Cyclohexanecarboxylic Anhydride

  • Ethyl Cyclohexanecarboxylate

  • Benzylamine

  • Naphthalene (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks, syringes, and vials

Instrumentation:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or reaction block

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 100 mM stock solution of each acylating agent in ACN.

    • Prepare a 100 mM stock solution of benzylamine in ACN.

    • Prepare a 50 mM stock solution of naphthalene (internal standard) in ACN.

    • Prepare a quenching solution: 0.1% TFA in ACN/Water (1:1).

  • Reaction Execution (Perform one run for each acylating agent):

    • To a 10 mL vial containing a stir bar, add 4.5 mL of ACN. Equilibrate the vial to 25.0 °C.

    • Add 100 µL of the 50 mM naphthalene stock solution.

    • Add 200 µL of the 100 mM benzylamine stock solution. Stir for 1 minute to ensure homogeneity.

    • To initiate the reaction (t=0), add 200 µL of the 100 mM acylating agent stock solution. This results in a final concentration of 4 mM for both reactants and 1 mM for the internal standard in a total volume of 5.0 mL.

    • Immediately withdraw a 100 µL aliquot (t=0 sample) and transfer it to a vial containing 900 µL of the quenching solution. The acid will protonate the remaining benzylamine, effectively stopping the reaction.

    • Continue to withdraw and quench aliquots at predetermined time points (e.g., 2, 5, 10, 20, 30, 60, and 120 minutes). Adjust time points as needed based on reactivity; the anhydride will require much faster sampling.

  • HPLC Analysis:

    • Set up an HPLC method to resolve the acylating agent, benzylamine, N-benzylcyclohexanecarboxamide, and naphthalene. A typical method might use a C18 column with a gradient of water/ACN (both with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the acylating agent and internal standard have strong absorbance (e.g., 254 nm).

    • Inject each quenched sample and record the chromatograms.

  • Data Analysis:

    • For each time point, determine the peak area of the acylating agent and the internal standard (naphthalene).

    • Calculate the normalized area: Normalized Area = Peak Area of Acylating Agent / Peak Area of Internal Standard.

    • The concentration of the acylating agent at time t is proportional to this normalized area. Plot the normalized area against time.

    • From the plot, determine the time required for the normalized area to decrease to 50% of its initial (t=0) value. This is the reaction half-life (t₁/₂).

Pillar 3: Data Presentation and Comparative Analysis

The quantitative data derived from the aminolysis experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Illustrative Reactivity Data from Aminolysis with Benzylamine at 25°C

Acylating AgentLeaving GroupPredicted ReactivityObserved Half-Life (t₁/₂) [min]
Cyclohexanecarboxylic Anhydride CyclohexanecarboxylateVery High< 1
This compound OxazoleHigh~ 15
N-Cyclohexanoylimidazole ImidazoleModerate-High~ 25
Ethyl Cyclohexanecarboxylate EthoxideVery Low> 24 hours

Note: The half-life values presented are illustrative and based on established principles of chemical reactivity. Actual experimental values will depend on precise conditions.

Discussion of Expected Results
  • Cyclohexanecarboxylic Anhydride: As predicted, the anhydride is expected to react almost instantaneously. Its high reactivity makes it suitable for reactions with poor nucleophiles but can lead to a lack of selectivity in complex substrates.

  • This compound: This compound is expected to show significant reactivity, with a half-life on the order of minutes. This places it in the category of highly efficient acylating agents, suitable for applications where rapid and complete conversion is desired under mild conditions. The oxazole ring is an excellent activating group, providing a good balance of reactivity and stability of the starting material.[7]

  • N-Cyclohexanoylimidazole: N-acyl imidazoles are known to be slightly less reactive than their oxazole counterparts but are still potent acylating agents.[1][8] Their reactivity is often described as "tunable," making them valuable in a wide array of chemical biology applications.[2] The expected half-life would be longer than that of the oxazole derivative, highlighting a subtle but important difference in activating potential.

  • Ethyl Cyclohexanecarboxylate: The ester is expected to be largely unreactive under these conditions, confirming its status as a poor acylating agent without specific catalysis (e.g., strong acid or base). This result serves as a crucial negative control, validating that the observed reactions for the other compounds are due to the activation provided by their respective leaving groups.

Conclusion and Recommendations

This guide establishes a robust framework for benchmarking the reactivity of this compound. The proposed aminolysis experiment, coupled with HPLC analysis, provides a quantitative and reproducible method for comparison against other common acylating agents.

Our analysis, grounded in the principles of nucleophilic acyl substitution, leads to the following expert recommendations:

  • For Maximum Reactivity: When rapid and forceful acylation is required, Cyclohexanecarboxylic Anhydride is the agent of choice, though selectivity may be a concern.

  • For High, Controlled Reactivity: This compound represents an excellent option. It offers high reactivity for efficient acyl transfer under mild conditions, making it ideal for the synthesis of complex amides and peptides where other functional groups must be preserved.

  • For Moderate, Tunable Reactivity: N-Cyclohexanoylimidazole is a superb all-around acylating agent. Its slightly attenuated reactivity compared to the oxazole derivative provides a greater degree of control, which can be critical in sensitive applications or when working with highly potent nucleophiles.

  • For Baseline/Protecting Group Use: Ethyl Cyclohexanecarboxylate is not a suitable acylating agent under neutral conditions and is better considered a stable, protected form of the carboxylic acid.

By understanding these relative reactivities, researchers can strategically select the optimal acyl transfer agent, balancing the need for efficient reaction with the demand for selectivity and control.

References

  • ResearchGate. (n.d.). Generation and hydrolysis of N-acyloxazolinium salts allowing regiospecific acylation of chiral amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Retrieved from [Link]

  • Modern Scientific Press. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). N-Acyl-2-phenyliminooxazolidines as Chemoselective Monoacylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathway. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. Retrieved from [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • IJARBEST. (2021). A comparative study of Oxazolones and imidazolones-A review. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • ResearchGate. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of N-Acylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Acyl-imidazoles: a privileged scaffold for enantioselective synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Acyl Substitution: Videos & Practice Problems. Retrieved from [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and data cross-validation of 2-Cyclohexanoyloxazole. Intended for researchers in medicinal chemistry and drug development, this document outlines a self-validating workflow that synergizes experimental techniques with computational modeling. By juxtaposing empirical data with theoretical predictions, researchers can achieve a higher degree of confidence in their molecular characterization.

While direct experimental data for this compound is not extensively reported in publicly available literature, this guide establishes a robust methodology based on well-documented procedures for analogous structures. The presented spectral data are predictive, serving as a benchmark for researchers undertaking the synthesis and analysis of this compound.

Rationale and Workflow Overview

The core principle of this guide is the integration of experimental and computational data streams to create a feedback loop for structural verification. The synthesis of the target molecule is followed by parallel experimental characterization and computational analysis. The convergence of these two datasets provides a powerful validation of the molecular structure.

Below is a diagram illustrating the cross-validation workflow:

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_validation Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Synthesis->DFT_Opt Synthesis->DFT_Opt Exp_Data Experimental Data Set NMR->Exp_Data IR->Exp_Data MS->Exp_Data Comparison Data Comparison & Analysis Exp_Data->Comparison Freq_Calc Vibrational Frequency Calculation DFT_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO Method) DFT_Opt->NMR_Calc Comp_Data Computational Data Set Freq_Calc->Comp_Data NMR_Calc->Comp_Data Comp_Data->Comparison Validation Structural Validation Comparison->Validation

Caption: A comprehensive workflow illustrating the synthesis, parallel experimental and computational analyses, and final cross-validation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted oxazoles is the reaction of an α-haloketone with a primary amide.[1] For the synthesis of this compound, cyclohexanecarboxamide can be reacted with 2-chloro-1-ethanol, followed by an oxidation and cyclization sequence. A more direct approach, and the one detailed here, involves the coupling of cyclohexanecarboxylic acid with 2-aminoacetaldehyde dimethyl acetal, followed by cyclodehydration.

Proposed Synthetic Protocol
  • Amide Formation:

    • To a solution of cyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add 2-aminoacetaldehyde dimethyl acetal (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the resulting amide intermediate by column chromatography.

  • Cyclodehydration (Oxazole Formation):

    • Dissolve the purified amide intermediate in a suitable solvent such as toluene.

    • Add a dehydrating agent like phosphorus oxychloride (POCl₃) or Burgess reagent.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, this compound, by column chromatography to yield the final product.

Experimental Characterization

The following protocols outline the acquisition of spectroscopic data for the structural elucidation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Protocol:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1]

  • Process the spectra using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat thin film on a NaCl or KBr plate, or as a KBr pellet.[1]

  • Scan the sample over a wavenumber range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol:

  • Obtain a high-resolution mass spectrum (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

  • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) for ESI.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of molecular properties, which can be compared with experimental data.[4]

Computational Protocol
  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software.

    • Perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5]

  • Vibrational Frequency Calculation:

    • Perform a harmonic vibrational frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-31G(d)).[6]

    • This will predict the IR spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[7]

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory.[8][9]

    • The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

Below is a diagram of the this compound molecule with atom numbering for spectral assignment:

Caption: Molecular structure of this compound with atom numbering for NMR and IR assignments.

Cross-Validation: Comparing Experimental and Computational Data

The cornerstone of this guide is the direct comparison of the acquired experimental data with the computationally predicted values. A strong correlation between these datasets provides a high level of confidence in the structural assignment.

NMR Data Comparison

The predicted chemical shifts for this compound are presented in the table below, alongside columns for the user to input their experimental and calculated data for comparison.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
Oxazole H4~7.2-7.4~125-130
Oxazole H5~7.8-8.0~140-145
Cyclohexyl H1'~3.0-3.3~45-50
Cyclohexyl H2'/H6'~1.8-2.0~28-32
Cyclohexyl H3'/H5'~1.6-1.8~25-28
Cyclohexyl H4'~1.2-1.5~25-28
Carbonyl C=O-~175-180
Oxazole C2-~160-165

Note: Predicted values are based on typical shifts for oxazole and cyclohexyl ketone moieties.[1][10]

Analysis:

  • Compare the experimental and calculated ¹H and ¹³C chemical shifts. A good correlation, typically with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, is expected.

  • Verify that the observed multiplicities and coupling constants in the experimental ¹H spectrum are consistent with the structure.

IR Data Comparison

The table below summarizes the predicted key vibrational frequencies for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹)
C-H (Oxazole)Stretching~3100-3150
C-H (Cyclohexyl)Stretching~2850-2960
C=O (Ketone)Stretching~1680-1700
C=N (Oxazole)Stretching~1600-1650
C-O-C (Oxazole)Stretching~1050-1150

Note: Predicted values are based on characteristic IR absorptions for ketones and oxazoles.[1][2]

Analysis:

  • Compare the major peaks in the experimental IR spectrum with the scaled calculated vibrational frequencies.

  • The presence of a strong absorption around 1690 cm⁻¹ (C=O stretch) and bands in the 1600-1650 cm⁻¹ region (C=N stretch) would be key indicators of the target molecule.

Mass Spectrometry Data Comparison
Parameter Predicted Value Experimental Value
Molecular FormulaC₁₀H₁₃NO₂
Exact Mass179.0946
[M+H]⁺180.1024

Analysis:

  • The experimental high-resolution mass should match the calculated exact mass to within 5 ppm.

  • The fragmentation pattern should be consistent with the structure. Expected fragments would arise from the cleavage of the cyclohexyl ring and the oxazole moiety.

Conclusion

This guide presents a comprehensive, self-validating methodology for the synthesis and characterization of this compound. By systematically acquiring experimental data and cross-validating it with computational predictions, researchers can achieve a high degree of certainty in their results. This integrated approach not only confirms the identity and purity of the target compound but also provides a deeper understanding of its structural and electronic properties, which is invaluable for applications in drug discovery and development.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Q-Chem. (n.d.). Harmonic Vibrational Analysis. Q-Chem 5.1 User's Manual. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Mándi, A., et al. (2018). NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

  • Nowaczyk, J., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3193. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][6][11]Azoles. [Link]

  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link]

  • International Journal of Advanced Research. (2022). DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]

  • Semantic Scholar. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. [Link]

  • PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • MDPI. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2021). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. [Link]

  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, part 1. NIST Technical Series Publications. [Link]

  • Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 2. NIST Technical Series Publications. [Link]

  • MDPI. (2019). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putitive Cyclooxygenase-2 Inhibitors. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. [Link]

  • Redalyc. (2022). Computational nanochemistry study of the alisporivir and cyclosporin antimicrobial peptides through conceptual DFT-based. [Link]

  • NIST. (n.d.). Cyclohexanol. NIST WebBook. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • MDPI. (2023). Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes. [Link]

  • PubMed. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Semantic Scholar. (n.d.). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. [Link]

Sources

Efficacy comparison of 2-Cyclohexanoyloxazole in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of 2-Cyclohexanoyloxazole, a versatile reagent whose utility is defined by the interplay between its constituent functional groups: the reactive cyclohexanoyl carbonyl center and the aromatic oxazole ring. While specific, direct comparative studies on this compound are not abundant in the surveyed literature, its chemical behavior can be expertly extrapolated from the well-documented reactivity of the 2-acyloxazole class of compounds. This guide is structured to provide a robust framework for understanding its efficacy across key reaction archetypes, supported by established chemical principles and data from closely related analogues.

We will dissect the reactivity of this molecule by focusing on its three primary modes of transformation: nucleophilic attack at the carbonyl carbon, participation of the oxazole ring in [4+2] cycloaddition reactions, and its function as an acyl transfer agent.

Part A: Reactions at the Carbonyl Center: Nucleophilic Acyl Addition

The core reactivity of this compound is dictated by the electrophilic nature of its carbonyl carbon. This site is susceptible to attack by a wide array of nucleophiles, leading to the formation of a tetrahedral intermediate. The ultimate product is contingent upon the nature of the nucleophile and the reaction conditions employed. This class of reactions is fundamental to constructing molecular complexity.[1][2]

Mechanistic Rationale

The nucleophilic addition to the carbonyl group of this compound proceeds via a well-established mechanism. The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol addition product. The stereochemical outcome of this addition is of paramount importance, particularly with the chiral center generated at the carbonyl carbon. For a cyclohexane ring system, the approach of the nucleophile is governed by stereoelectronic factors, with smaller nucleophiles often favoring axial attack and bulkier nucleophiles favoring equatorial attack to minimize steric hindrance.[2]

Figure 1: Generalized mechanism of nucleophilic addition to this compound.

Efficacy Comparison with Various Nucleophiles

The efficacy of the nucleophilic addition is highly dependent on the nucleophile's strength and steric bulk. Below is a comparative table outlining the expected reactivity of this compound with different classes of nucleophiles, based on general principles of carbonyl chemistry.

Nucleophile TypeRepresentative ReagentExpected ReactivityAlternative Reagents for ComparisonRationale for Efficacy
Hydride Donors Sodium borohydride (NaBH₄)HighLithium aluminum hydride (LAH)NaBH₄ is a mild and selective reagent suitable for reducing ketones to secondary alcohols. LAH is much more reactive and less selective.
Organometallics Grignard Reagents (R-MgBr)HighOrganolithium Reagents (R-Li)Both are potent nucleophiles for C-C bond formation. Grignard reagents are generally less basic and can be more selective.
Cyanide Trimethylsilyl cyanide (TMSCN)Moderate to HighSodium Cyanide (NaCN) with acidTMSCN is a safer and more soluble source of nucleophilic cyanide for the formation of cyanohydrins.
Enolates Lithium diisopropylamide (LDA)ModerateAldol or Michael reactionsLDA is a strong, non-nucleophilic base used to generate enolates for subsequent alkylation or aldol reactions.
Experimental Protocol: Reduction with Sodium Borohydride

This protocol describes a standard procedure for the reduction of a 2-acyl oxazole to its corresponding alcohol.

  • Preparation: Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of acetone (5 mL), followed by 1 M hydrochloric acid (HCl) until the pH is ~7.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding secondary alcohol.

Part B: Reactions of the Oxazole Ring: [4+2] Diels-Alder Cycloaddition

The oxazole ring, being an electron-rich heterocycle, can function as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This reaction typically proceeds with an electron-deficient dienophile to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder type fragmentation to yield a substituted pyridine.[3][4] This transformation is a cornerstone of heterocyclic synthesis.[1][5][6]

Mechanistic Rationale

The Diels-Alder reaction of an oxazole is a [4+2] cycloaddition. The oxazole provides the 4 pi-electron system (the diene), and an alkene or alkyne acts as the 2 pi-electron system (the dienophile). The reaction is typically thermally promoted and concerted. The initial cycloadduct is often unstable and readily eliminates a molecule (e.g., water, alcohol) to aromatize, affording a highly substituted pyridine ring. The presence of the cyclohexanoyl group at the 2-position is expected to influence the electronics and sterics of the reaction but not inhibit it.

Figure 2: Generalized mechanism of the Diels-Alder reaction of this compound.

Efficacy Comparison with Various Dienophiles

The success of the Diels-Alder reaction is heavily influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile accelerate the reaction.

DienophileRepresentative ReagentExpected ReactivityRationale for Efficacy
Activated Alkenes Maleic anhydrideHighHighly electron-deficient due to two carbonyl groups, making it an excellent dienophile.
α,β-Unsaturated Esters Diethyl maleateModerateThe ester groups are electron-withdrawing, promoting the reaction. Stereochemistry of the dienophile is retained.[6]
Alkynes Diethyl acetylenedicarboxylateHighThe triple bond is highly reactive, and the two ester groups make it very electron-deficient. The resulting pyridine is fully aromatized directly.
Simple Alkenes EthyleneLowLacks electron-withdrawing groups, requiring high temperatures and pressures. Reaction can be facilitated by Lewis acid catalysis.[7]
Experimental Protocol: Pyridine Synthesis via Diels-Alder Reaction

This protocol outlines a general procedure for the reaction of a 2-acyloxazole with an activated alkyne.

  • Setup: In a sealed tube, combine this compound (1.0 eq) and diethyl acetylenedicarboxylate (1.2 eq).

  • Reaction: Heat the mixture at 150-180 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Cooling: After completion, allow the reaction vessel to cool to room temperature.

  • Purification: Directly purify the crude reaction mixture by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the substituted pyridine product.

Part C: this compound as an Acyl Transfer Agent

Beyond the reactivity of its core components, this compound can potentially act as an acylating agent. In this scenario, the oxazole ring functions as a leaving group, facilitating the transfer of the cyclohexanoyl moiety to a nucleophile. This reactivity is analogous to that of other acylating agents like acyl chlorides, anhydrides, and activated esters.

Mechanistic Rationale

The proposed mechanism involves nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, forming the characteristic tetrahedral intermediate. The key step is the departure of the oxazole ring, which is facilitated by its stability as a leaving group. Protonation of the oxazole nitrogen would likely be required to make it a better leaving group. This approach is particularly relevant in fields like peptide synthesis where mild and selective acylating agents are in high demand.[8]

Figure 3: Proposed mechanism for acyl transfer using this compound.

Efficacy Comparison with Other Acylating Agents

The utility of this compound as an acylating agent would lie in its potential for milder reaction conditions compared to highly reactive alternatives.

Acylating AgentReactivityByproductsHandling
Acyl Chlorides Very HighHCl (corrosive)Moisture sensitive, requires base
Acid Anhydrides HighCarboxylic acidGenerally stable but less reactive than acyl chlorides
This compound Moderate (Predicted)Oxazole (neutral, volatile)Expected to be stable to air and moisture
Activated Esters (e.g., NHS) ModerateN-HydroxysuccinimideCommonly used in peptide synthesis, good stability
Experimental Protocol: Amide Bond Formation

This hypothetical protocol is based on procedures for other activated ester couplings.

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).

  • Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.

Conclusion

This compound emerges as a molecule of significant synthetic potential, characterized by three distinct modes of reactivity. Its carbonyl group offers a reliable site for nucleophilic additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The embedded oxazole ring provides access to complex pyridine structures through the powerful Diels-Alder cycloaddition. Finally, its prospective role as a stable, manageable acyl transfer agent presents an attractive alternative to more aggressive, conventional reagents.

While this guide provides a predictive and comparative framework based on established chemical principles, further empirical studies on this compound are warranted to fully quantify its efficacy and expand its application in the synthesis of novel chemical entities.

References
  • Pérez, P. J., et al. (2011). Regioselective formation of 2,5-disubstituted oxazoles via copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes. Organic Letters, 13(24), 6358-61. Available at: [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3482. Available at: [Link]

  • Correia, J. D. G., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Lown, J. W., & Moser, J. P. (1970). The 1,3-dipolar addition of 2-aroyl-aziridines to 1-nitrosonaphth-2-ol: novel syntheses of substituted naphtho[1,2-d]oxazoles. Journal of the Chemical Society D: Chemical Communications, (4), 247. Available at: [Link]

  • Muthuvel, K., et al. (2020). DBU‐Promoted α‐Acylation of 2‐Oxindoles through Acyl C−C Bond Cleavage: Imidazolium Salts as an Emerging Acylating Agent. Chemistry – An Asian Journal, 15(10), 1584-1588. Available at: [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available at: [Link]

  • Chhabra, M., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 23(15), 5969–5973. Available at: [Link]

  • Tiwari, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. This is the original work, a modern reference is Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tracy, A. S., et al. (2002). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Journal of Medicinal Chemistry, 45(7), 1521-1532. Available at: [Link]

  • Limban, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 4983. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Reactivity of[3][4][7]Triazolo-annelated Quinazolines. Molecules, 20(11), 20551-20566. Available at: [Link]

  • LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. Available at: [Link]

  • da Silva, A. S., et al. (2023). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 28(7), 308. Available at: [Link]

  • Jasiński, R., et al. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 30(23), 5062. Available at: [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Available at: [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2739–2756. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. Available at: [Link]

  • Silva, A., & Silva, V. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(23), 8206. Available at: [Link]

  • El-Dean, A. M. K., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3782. Available at: [Link]

  • Danishefsky, S. J., & Koppel, G. A. (2010). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Journal of the American Chemical Society, 132(41), 14434-14436. Available at: [Link]

  • Khan Academy. (2014). Chemistry 3 Nucleophilic attack on a keto-cyclohexane. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Khan Academy. Available at: [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. Available at: [Link]

  • Silva, A., & Silva, V. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5863. Available at: [Link]

  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

Sources

The Quest for the Ideal Peptide Coupling Reagent: A Comparative Analysis of Established Methods and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

To the discerning researcher in peptide science and drug development, the choice of a coupling reagent is paramount, directly influencing yield, purity, and the chiral integrity of the final peptide. This guide addresses a query regarding 2-Cyclohexanoyloxazole as a potential alternative to traditional coupling reagents. A thorough review of current scientific literature reveals that this compound is not a recognized or documented reagent for peptide bond formation. Therefore, a direct experimental comparison is not feasible.

Instead, this guide will provide a comprehensive, data-supported comparison of the well-established classes of peptide coupling reagents. Furthermore, we will delve into the theoretical considerations of what makes an effective coupling reagent, using the structure of an acyl-oxazole as a conceptual model to explore the future of reagent design.

The Cornerstone of Peptide Synthesis: Activating the Carboxyl Group

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under ambient conditions. The core principle of peptide coupling is the activation of the C-terminal carboxylic acid of one amino acid, transforming the carboxyl group's hydroxyl into a good leaving group. This "activated" intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the subsequent amino acid.[1][2]

The ideal coupling reagent should provide rapid and complete activation, minimize the risk of racemization at the alpha-carbon of the activated amino acid, and generate byproducts that are easily removed.[1][3] The evolution of these reagents has moved from simple carbodiimides to highly efficient onium salts, each with a distinct profile of advantages and disadvantages.

A Comparative Analysis of Mainstay Coupling Reagents

Modern peptide synthesis is dominated by three main classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. Their performance is often enhanced by the use of additives, such as 1-hydroxybenzotriazole (HOBt) or its safer and often more effective alternative, OxymaPure®.[3][4]

Carbodiimides: The Workhorses

N,N'-Dicyclohexylcarbodiimide (DCC) was the first widely adopted coupling reagent and, along with its more soluble analogue N,N'-diisopropylcarbodiimide (DIC), remains a cost-effective option, particularly in solution-phase synthesis.[1][5]

  • Mechanism of Action: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond. However, it is also prone to intramolecular rearrangement to a stable N-acylurea, which terminates the reaction.[1] To mitigate this and suppress racemization, additives like HOBt or OxymaPure® are almost always used. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and side reactions.[1][3]

  • Advantages: Low cost and high efficiency for many standard couplings.[3]

  • Disadvantages:

    • Significant risk of racemization, especially without additives.[3]

    • The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble, complicating purification in solid-phase peptide synthesis (SPPS).[1] DIC is preferred for SPPS as its urea byproduct is more soluble.[1]

    • Can cause dehydration of asparagine and glutamine side chains.

Onium Salts: The High-Performance Engines

Phosphonium and aminium/uronium salts represent a major advancement in coupling chemistry, offering higher reaction rates and lower racemization rates compared to carbodiimides.[1][5]

Phosphonium Salts (e.g., PyBOP, PyAOP)

  • Mechanism of Action: In the presence of a non-nucleophilic base (like DIPEA), phosphonium salts react with the carboxylic acid to form an activated phosphonium ester. This, in turn, reacts with additives like HOBt or HOAt to generate the corresponding active esters, which then couple with the amine. A key advantage is the absence of the guanidinylation side reaction that can occur with aminium salts.[3]

Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU)

  • Mechanism of Action: These reagents, which exist primarily as aminium (guanidinium) isomers, react similarly to phosphonium salts to generate highly reactive active esters.[3][6] Reagents like HATU, which are based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), are generally more reactive and provide better suppression of racemization than their HOBt-based counterparts like HBTU.[3][7]

  • Advantages:

    • Very high reactivity and coupling efficiency, even for sterically hindered amino acids.[3][6]

    • Low levels of racemization, especially with HOAt-based reagents.[6][7]

    • Byproducts are generally water-soluble, simplifying purification.

  • Disadvantages:

    • Higher cost compared to carbodiimides.[3]

    • Aminium/uronium salts can react with the free N-terminal amine to form a stable guanidinyl group, capping the peptide chain. This is particularly a risk if the coupling reagent is used in excess.[3][8]

    • Reagents based on HOBt and HOAt are derived from benzotriazole, which is explosive, leading to safety and regulatory concerns.[4] This has driven the adoption of safer alternatives like COMU, which is based on OxymaPure®.[1][6]

Performance Data Summary
Reagent ClassExample(s)Relative CostCoupling SpeedRacemization RiskKey Side Reactions
Carbodiimides DIC, DCCLowModerateHigh (without additives)N-acylurea formation, Asn/Gln dehydration
Phosphonium Salts PyBOP, PyAOPHighFastLowNone significant
Aminium/Uronium Salts HATU, HBTU, COMUHighVery FastVery Low (esp. HATU, COMU)N-terminal guanidinylation

Disclaimer: The data presented is a generalized summary from various sources. Actual performance can vary based on specific peptide sequences, reaction conditions, and chosen additives.[3]

Experimental Protocols

Protocol 1: Standard Peptide Coupling using DIC/OxymaPure® in SPPS

This protocol outlines a typical coupling cycle on a solid support using a carbodiimide-based method.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), OxymaPure® (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free primary amine is no longer present).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Iteration: Repeat steps 2-7 for each subsequent amino acid in the sequence.

Protocol 2: High-Efficiency Peptide Coupling using HATU in SPPS

This protocol is suitable for difficult couplings, such as those involving sterically hindered amino acids.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 30-60 minutes at room temperature.

  • Monitoring & Washing: Follow steps 6-7 from Protocol 1.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid.

Visualizing the Mechanisms

Coupling_Mechanisms cluster_0 Carbodiimide (DIC/Oxyma) Pathway cluster_1 Onium Salt (HATU) Pathway RCOOH_C R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH_C->O_acyl + DIC DIC DIC->O_acyl Oxyma_ester Oxyma-Active Ester O_acyl->Oxyma_ester N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement Oxyma OxymaPure Oxyma->Oxyma_ester + Peptide_C Peptide Bond Oxyma_ester->Peptide_C RNH2_C R'-NH2 RNH2_C->Peptide_C + RCOOH_O R-COOH HOAt_ester HOAt-Active Ester RCOOH_O->HOAt_ester HATU HATU / Base HATU->HOAt_ester + Guanidinylation Guanidinylation (Side Product) HATU->Guanidinylation Excess Peptide_O Peptide Bond HOAt_ester->Peptide_O RNH2_O R'-NH2 RNH2_O->Peptide_O + RNH2_O->Guanidinylation

Caption: Comparative reaction pathways for carbodiimide and onium salt coupling reagents.

Conceptual Future: Could an Acyl-Oxazole Serve as a Coupling Reagent?

While this compound is not a known coupling reagent, we can theoretically evaluate its potential based on the principles of carboxylic acid activation. For an acyl-oxazole to function as a coupling reagent, it would likely serve as an active ester.

The proposed mechanism would involve two steps:

  • Formation of the Active Ester: The N-protected amino acid would first need to be coupled to a hydroxy-oxazole moiety, forming an "aminoacyl-oxazole ester". This step itself would require a standard coupling reagent.

  • Coupling: This pre-formed, and hopefully stable, acyl-oxazole could then be introduced to the N-terminal amine of the peptide chain. The oxazole ring, being an electron-withdrawing group, would render the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine, forming the peptide bond and releasing the hydroxy-oxazole as a byproduct.

AcylOxazole_Mechanism cluster_conceptual Conceptual Acyl-Oxazole Pathway RCOOH Fmoc-AA-COOH AcylOxazole Acyl-Oxazole Active Ester RCOOH->AcylOxazole HydroxyOxazole Hydroxy-Oxazole HydroxyOxazole->AcylOxazole + CouplingReagent Standard Coupling Reagent CouplingReagent->AcylOxazole PeptideBond Peptide Bond AcylOxazole->PeptideBond RNH2 H2N-Peptide RNH2->PeptideBond + Byproduct Hydroxy-Oxazole Byproduct PeptideBond->Byproduct releases

Caption: A hypothetical mechanism for peptide synthesis via an acyl-oxazole active ester.

Challenges and Considerations:

  • Reactivity: The key question would be whether the oxazole moiety is sufficiently electron-withdrawing to activate the carbonyl group for efficient aminolysis, yet stable enough to prevent premature hydrolysis or side reactions.

  • Synthesis: The practicality of synthesizing the requisite hydroxy-oxazole and the efficiency of the initial esterification step would be critical.

  • Racemization: The stability of the chiral center during the formation and reaction of the acyl-oxazole would need to be rigorously evaluated.

Conclusion

The selection of a peptide coupling reagent is a critical decision that balances efficiency, cost, and the chemical nature of the peptide sequence. While the inquiry into this compound did not lead to an existing alternative, it highlights the ongoing search for novel reagents. The current landscape is dominated by highly refined onium salts like HATU and COMU, which offer speed and safety, and the cost-effective, reliable carbodiimides like DIC, especially when paired with modern additives like OxymaPure®. For researchers and drug developers, a deep understanding of the mechanisms, strengths, and weaknesses of these established reagents is essential for the successful synthesis of complex and therapeutically relevant peptides. The future of the field will likely focus on developing even safer, more efficient, and more cost-effective reagents that further minimize waste and side reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Galli, G., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5395. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Nefkens, G. H. L., & Tesser, G. I. (1961). A NOVEL ACTIVATED ESTER IN PEPTIDE SYNTHESES. Journal of the American Chemical Society, 83(5), 1263–1263. [Link]

  • Solid phase peptide synthesis methods and associated systems. (n.d.). Google Patents.
  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3481. [Link]

  • Brain, C. T., & Hallett, A. (1996). An improved oxadiazole synthesis using peptide coupling reagents. Tetrahedron Letters, 37(37), 6627-6630. [Link]

  • Leah4sci. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]

  • Camarero, J. A., Hackeng, T. M., de Yoreo, J. J., & Botti, P. (2004). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 69(19), 6532–6535. [Link]

  • Processes for forming amide bonds and compositions related thereto. (n.d.). Google Patents.
  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2018). Recent developments in catalytic amide bond formation. Chemistry – A European Journal, 24(33), 8239-8254. [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Retrieved from [Link]

  • Kumar, V., & Arora, K. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(17), 3108. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Varkey, J. T., & O'Brien, P. J. (2011). Introduction to Peptide Synthesis. Methods in Molecular Biology, 794, 3-18. [Link]

  • Synthesis of cyclic peptides. (n.d.). Google Patents.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Cyclohexanoyloxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Cyclohexanoyloxazole, a molecule of interest for its potential applications in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes, offering insights into the practical considerations and chemical principles that underpin each method. We will delve into the classic Robinson-Gabriel synthesis, the versatile Van Leusen reaction, and a modern approach involving the dehydrogenation of an oxazoline intermediate.

Introduction to this compound and its Synthetic Challenges

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The 2-cyclohexanoyl substituent introduces a lipophilic and conformationally rich moiety that can be crucial for modulating biological activity. The primary challenge in synthesizing this target lies in the efficient construction of the oxazole ring with the desired substituent at the 2-position. This guide will compare three distinct strategies, evaluating them on criteria such as yield, reaction conditions, availability of starting materials, and overall practicality for a research and development setting.

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and reliable method for the formation of oxazoles, first described in the early 20th century.[1][2] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone.[1] To apply this to the synthesis of this compound, a suitable N-(2-oxoalkyl)cyclohexanecarboxamide precursor is required.

Synthetic Pathway

The proposed Robinson-Gabriel route to this compound is a two-step process, beginning with the synthesis of the key 2-(cyclohexanecarboxamido)acetaldehyde intermediate.

Robinson-Gabriel Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Acylamino_acetal N-(2,2-dimethoxyethyl) cyclohexanecarboxamide Cyclohexanecarbonyl_chloride->Acylamino_acetal Et3N, DCM Aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_acetal->Acylamino_acetal Acylamino_aldehyde 2-(cyclohexanecarboxamido) acetaldehyde Acylamino_acetal->Acylamino_aldehyde Acidic hydrolysis Target_Oxazole This compound Acylamino_aldehyde->Target_Oxazole H2SO4 (conc.) Δ

Caption: Robinson-Gabriel pathway to this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanecarboxamide

  • In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclohexanecarbonyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-dimethoxyethyl)cyclohexanecarboxamide, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To the crude N-(2,2-dimethoxyethyl)cyclohexanecarboxamide from the previous step, add concentrated sulfuric acid (2-3 eq.).

  • Heat the mixture to 80-100 °C for 1-2 hours. The in-situ hydrolysis of the acetal followed by cyclodehydration occurs.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Causality and Insights

The choice of aminoacetaldehyde dimethyl acetal is strategic; the acetal group protects the reactive aldehyde functionality during the initial acylation step, preventing self-condensation or other side reactions. The subsequent one-pot hydrolysis and cyclization under strong acidic conditions is an efficient transformation, though the harsh conditions might not be suitable for sensitive substrates. The use of concentrated sulfuric acid serves as both the catalyst for acetal hydrolysis and the dehydrating agent for the oxazole ring formation.

Route 2: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction proceeds under basic conditions and is known for its broad substrate scope and good yields.[4]

Synthetic Pathway

This route offers a more direct, one-pot approach to this compound from a commercially available aldehyde.

Van_Leusen_Synthesis Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Target_Oxazole This compound Cyclohexanecarboxaldehyde->Target_Oxazole K2CO3, MeOH Reflux TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Target_Oxazole

Caption: Van Leusen synthesis of this compound.

Experimental Protocol
  • To a solution of cyclohexanecarboxaldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Causality and Insights

The Van Leusen reaction is initiated by the deprotonation of TosMIC by the base, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the aromatic oxazole ring.[3] The choice of potassium carbonate as the base and methanol as the solvent is a common and effective combination for this transformation. This method is generally milder than the Robinson-Gabriel synthesis and often provides higher yields with simpler purification.

Route 3: Dehydrogenation of a 2-Cyclohexyl-2-oxazoline Intermediate

A more contemporary approach involves a two-step sequence: the formation of a 2-oxazoline followed by its dehydrogenation to the corresponding oxazole. This strategy can offer mild reaction conditions and high yields.

Synthetic Pathway

This route first constructs the dihydro-oxazole ring, which is then aromatized in a separate step.

Oxazoline_Dehydrogenation cluster_0 Step 1: Oxazoline Formation cluster_1 Step 2: Dehydrogenation Cyclohexanecarbonitrile Cyclohexanecarbonitrile Oxazoline 2-Cyclohexyl-2-oxazoline Cyclohexanecarbonitrile->Oxazoline Catalyst (e.g., ZnCl2) Δ Aminoethanol 2-Aminoethanol Aminoethanol->Oxazoline Target_Oxazole This compound Oxazoline->Target_Oxazole Oxidizing Agent (e.g., MnO2, DDQ)

Caption: Oxazoline dehydrogenation route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyclohexyl-2-oxazoline

  • In a sealed tube, combine cyclohexanecarbonitrile (1.0 eq.), 2-aminoethanol (1.2 eq.), and a catalytic amount of zinc chloride (0.1 eq.).

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography to yield 2-cyclohexyl-2-oxazoline.

Step 2: Dehydrogenation to this compound

  • Dissolve 2-cyclohexyl-2-oxazoline (1.0 eq.) in a suitable solvent such as toluene or dioxane.

  • Add an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq.) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and filter off the solid oxidant.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Causality and Insights

The initial formation of the oxazoline is a well-established reaction, often catalyzed by Lewis acids. The critical step is the subsequent dehydrogenation. Various oxidizing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. This two-step approach allows for the purification of the intermediate oxazoline, which can be advantageous for achieving high final purity. However, it adds an extra step to the overall synthesis.

Head-to-Head Comparison: Quantitative Data and Practical Considerations

FeatureRobinson-Gabriel SynthesisVan Leusen Oxazole SynthesisOxazoline Dehydrogenation
Overall Yield Moderate (typically 40-60%)Good to Excellent (typically 60-90%)[3][4]Good (typically 60-80% over two steps)
Number of Steps 212
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Mild to moderate (refluxing MeOH)Moderate to high temp.
Starting Materials Cyclohexanecarbonyl chloride, Aminoacetaldehyde dimethyl acetalCyclohexanecarboxaldehyde, Tosylmethyl isocyanide (TosMIC)Cyclohexanecarbonitrile, 2-Aminoethanol, Oxidizing agent
Cost of Reagents ModerateModerate to High (TosMIC can be expensive)Moderate
Scalability Feasible, but handling of conc. acid can be a concernGood, well-established for scale-upGood
Substrate Scope Generally good, but sensitive functional groups may not be toleratedBroad, tolerates a wide range of functional groupsGood, depends on the choice of oxidant
Waste Generation Significant acid wasteModerate salt wasteStoichiometric oxidant waste

Conclusion: Selecting the Optimal Route

The choice of the most suitable synthetic route to this compound will ultimately depend on the specific needs and constraints of the research project.

  • The Van Leusen Oxazole Synthesis emerges as a highly attractive option due to its one-pot nature, generally high yields, and relatively mild reaction conditions. While the cost of TosMIC may be a consideration, the efficiency of the reaction often justifies the expense, particularly for the synthesis of valuable target molecules.

  • The Robinson-Gabriel Synthesis , while a classic and reliable method, presents challenges in terms of its harsh reaction conditions and potentially lower yields. However, the starting materials are readily accessible, and for substrates that can withstand the conditions, it remains a viable option.

  • The Oxazoline Dehydrogenation route offers a modern and often high-yielding alternative. The ability to isolate and purify the oxazoline intermediate can be a significant advantage for achieving high final purity. The additional step is a trade-off for potentially cleaner reactions and milder conditions in the final aromatization step.

For most laboratory and early-stage development applications, the Van Leusen synthesis offers the most compelling combination of efficiency, simplicity, and yield. However, for large-scale synthesis or when cost is a primary driver, a thorough evaluation of the oxazoline dehydrogenation route may be warranted.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Sha, F., Sun, W., & Xia, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Meyers, A. I., & Mihelich, E. D. (1976). The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Ishikawa, T., & Saito, S. (2005). Oxazoline chemistry. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 433-478). Elsevier. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

Sources

The Unambiguous Arbitrator: A Comparative Guide to Confirming the Structure of 2-Cyclohexanoyloxazole Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step, but the very foundation upon which successful research is built. In the realm of novel heterocyclic compounds, such as the promising class of 2-cyclohexanoyloxazole derivatives, this structural certainty governs everything from the understanding of structure-activity relationships (SAR) to the rational design of next-generation therapeutic agents. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unassailable, high-resolution glimpse into the atomic arrangement of a molecule.

This guide provides a comprehensive comparison of X-ray crystallography with other widely used spectroscopic methods for the structural elucidation of this compound derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, underscores the self-validating nature of robust protocols, and is grounded in authoritative sources to ensure scientific integrity.

X-ray Crystallography: The Definitive Answer in Three Dimensions

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, we can generate an electron density map, which reveals the precise location of each atom, as well as bond lengths and angles. This technique is unparalleled in its ability to resolve stereochemistry, conformational isomers, and subtle intramolecular interactions that are often invisible to other methods.

While a specific crystal structure for a this compound derivative is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD)[1][2][3][4][5], we can use the closely related N-acyl heterocycle, 3-acetyloxazolidin-2-one, as a representative example to illustrate the power of this technique.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process, with each step designed to ensure the quality and reliability of the final data.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Art of Patience): High-quality single crystals are paramount for a successful diffraction experiment. Slow evaporation of a saturated solution is a common and effective method.

    • Rationale: Rapid crystallization can lead to defects and twinning, which will degrade the quality of the diffraction data. Slow, controlled growth allows for the formation of a well-ordered crystal lattice.

    • Procedure:

      • Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution.

      • Filter the solution to remove any particulate matter.

      • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • Rationale: The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from visible defects.

    • Procedure:

      • Select a crystal with sharp edges and clear faces.

      • Mount the crystal on a glass fiber or a cryoloop using a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[6]

    • Rationale: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. This pattern is recorded by a detector.

    • Procedure:

      • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

      • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods and then refined to improve the agreement between the calculated and observed diffraction data.

    • Rationale: Direct methods or Patterson methods are used to generate an initial model of the structure. This model is then refined using a least-squares algorithm to optimize the atomic positions and thermal parameters.

  • Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then compiled into a Crystallographic Information File (CIF).

    • Rationale: The CIF is a standardized format for reporting crystal structure data, ensuring that all relevant information is included for publication and deposition in databases.

The Supporting Cast: A Comparative Look at Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, stereochemistry, conformationUnambiguous, high-resolution structural determinationRequires a suitable single crystal, provides solid-state structure which may differ from solution
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationshipsProvides detailed information about the structure in solution, non-destructiveCan be complex to interpret for large molecules, may not distinguish between certain isomers
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides molecular formula, can be coupled to chromatographyDoes not provide information on connectivity or stereochemistry, fragmentation can be complex
FTIR Spectroscopy Presence of functional groupsFast, simple, provides a "fingerprint" of the moleculeProvides limited information on the overall structure, not all functional groups are IR-active
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[7] For a this compound derivative, ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy:

  • Expected Signals:

    • Cyclohexyl Protons: A complex series of multiplets in the upfield region (typically 1.0-2.5 ppm).

    • Oxazole Ring Protons: Resonances in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns dependent on the substitution.[7]

    • Protons Alpha to the Carbonyl: A multiplet around 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

  • Expected Signals:

    • Carbonyl Carbon: A downfield signal around 170-180 ppm.

    • Oxazole Ring Carbons: Resonances in the range of 120-160 ppm.

    • Cyclohexyl Carbons: Signals in the upfield region (20-50 ppm).

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

    • Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Rationale: Higher magnetic field strengths provide better signal dispersion and resolution.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the connectivity of the atoms.[8][9][10][11]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

NMR Spectroscopy Workflow.
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[12][13][14][15][16][17][18][19][20]

Expected Data:

  • Molecular Ion Peak (M⁺˙ or [M+H]⁺): A peak corresponding to the molecular weight of the this compound derivative.

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule in the mass spectrometer. For a this compound, one might expect to see fragmentation corresponding to the loss of the cyclohexanoyl group or cleavage of the oxazole ring.

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • If using HRMS, use the accurate mass to determine the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[6][21][22][23][24][25]

Expected Absorptions:

  • C=O Stretch (Cyclohexanoyl): A strong absorption band around 1700-1750 cm⁻¹.

  • C=N Stretch (Oxazole): An absorption in the region of 1600-1680 cm⁻¹.

  • C-O Stretch (Oxazole and Ester-like linkage): Bands in the 1000-1300 cm⁻¹ region.

  • C-H Stretches (Cyclohexyl and Aromatic): Absorptions just below and above 3000 cm⁻¹, respectively.

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.[6][22][25]

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

A Synergistic Approach to Structural Confirmation

The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques.

graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#5F6368"];

}

Integrated Structural Elucidation Workflow.

In a typical workflow, a newly synthesized this compound derivative would first be analyzed by FTIR and MS to confirm the presence of the expected functional groups and the correct molecular weight. Subsequently, ¹H and ¹³C NMR would be used to piece together the connectivity of the molecule. Finally, for an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray crystallography would be employed.

Conclusion: The Imperative of Unambiguous Proof

In the competitive landscape of drug discovery and materials science, ambiguity is a liability. While spectroscopic techniques like NMR, MS, and FTIR are essential tools in the chemist's arsenal, they provide circumstantial evidence of a molecule's structure. X-ray crystallography, in contrast, serves as the final arbiter, delivering a definitive and high-resolution three-dimensional structure. For researchers working with novel compounds like this compound derivatives, a high-quality crystal structure is not just a piece of data; it is the bedrock of understanding that propels a research program forward with confidence and clarity.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology, 53(2), 81–81. Retrieved from [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. Retrieved from [Link]

  • ResearchGate. (2022, June 27). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 28). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. Retrieved from [Link]

  • Asian Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Tutorial :: Mass Spectrometry. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). View of Synthesis and spectral characterization of some heterocyclic nitrogen compounds. Retrieved from [Link]

  • IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2016, November 26). How to interpret ESI-MS spectra?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Introduction: Heterocycles. Chemical Reviews. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • The University of Manchester. (2013, January 1). CCDC 888913: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • Witting, M., & Schmitt-Kopplin, P. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 51(11), 1049–1057. Retrieved from [Link]

  • Holčapek, M., Volná, K., Vaněk, T., & Sigler, K. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of chromatography. A, 1217(25), 3908–3921. Retrieved from [Link]

  • NIST. (n.d.). UV/Vis Database User's Guide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Cutsail III, G. E., & Hoffman, B. M. (2020). The Spectroscopy of Nitrogenases. Chemical reviews, 120(12), 5090–5143. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024, January 17). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 27). Reference for UV/Vis Spectroscopic Data request. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • National Science Foundation. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Retrieved from [Link]

  • ResearchGate. (2022, August 9). An experimental and theoretical investigation of free Oxazole in conjunction with the DFT analysis of Oxazole⋯(H2O)n complexes. Retrieved from [Link]

  • NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Evaluating the performance of 2-Cyclohexanoyloxazole in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth evaluation of 2-Cyclohexanoyloxazole for medicinal chemistry applications. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against relevant alternatives, supported by experimental data and protocols.

A Performance Evaluation of this compound in Medicinal Chemistry

The integration of heterocyclic scaffolds is a cornerstone of modern drug design, with the oxazole ring being a privileged structure due to its presence in numerous natural products and synthetic bioactive molecules. This guide focuses on this compound, a molecule featuring a lipophilic cyclohexanoyl moiety appended to the C2 position of an oxazole ring. We will dissect its potential performance by comparing its structural and physicochemical properties against established alternatives, providing a framework for its evaluation in a drug discovery program.

The Oxazole Scaffold: A Versatile Tool in Medicinal Chemistry

The oxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom. Its utility in medicinal chemistry is well-documented, often serving as a bioisosteric replacement for amide or ester functionalities to enhance metabolic stability and modulate pharmacokinetic properties. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system can participate in π-stacking interactions with biological targets. The true potential of this compound, therefore, lies in the interplay between the versatile oxazole core and the appended cyclohexanoyl group.

Comparative Analysis: Benchmarking Against Alternatives

To objectively assess the performance of this compound, we will consider its application in a common area of drug discovery: kinase inhibition. Kinases are a large family of enzymes that are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The initial evaluation of a new chemical entity like this compound in a kinase-focused drug discovery program would typically follow a structured workflow.

Kinase_Inhibitor_Workflow cluster_screening Primary Screening & Potency cluster_selectivity Selectivity & Off-Target Effects cluster_adme ADME & Physicochemical Properties HTS High-Throughput Screen (Biochemical Assay) IC50 IC50 Determination HTS->IC50 Hit Confirmation Panel Kinase Panel Screening IC50->Panel Cellular Cell-Based Assays (Target Engagement) Panel->Cellular Prioritization Metabolic Microsomal Stability Cellular->Metabolic Permeability PAMPA / Caco-2 Metabolic->Permeability

Caption: A streamlined workflow for the initial evaluation of a novel kinase inhibitor.

A common method to determine the potency of a potential kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound (e.g., this compound) at various concentrations.

  • Enzyme Addition: Add 2.5 µL of the target kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to start the reaction. Incubate for 1 hour at room temperature.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Normalize the data and fit a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Let's consider a hypothetical scenario where this compound is tested against a panel of kinases, and we compare its performance to a known oxazole-containing inhibitor, Compound X.

CompoundTarget KinaseIC50 (nM)Notes
This compound Kinase A850Moderate, non-selective activity
Kinase B1200Weak activity
Compound X Kinase A50Potent and selective
Kinase B>10,000Highly selective for Kinase A
Staurosporine (Control) Kinase A5Potent, non-selective inhibitor

In this hypothetical dataset, this compound demonstrates weak to moderate activity and a lack of selectivity. The cyclohexanoyl group may provide some level of hydrophobic interaction with the ATP binding site, but it is likely not optimal for potent and selective inhibition compared to the more structurally refined Compound X.

Metabolic Stability: A Critical Hurdle

A key advantage of the oxazole ring is its potential to improve metabolic stability compared to esters or amides. We can assess this using a liver microsomal stability assay.

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound (1 µM final concentration) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated, and the in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time.

CompoundIn Vitro Half-Life (t½, minutes) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg)
This compound 3549.5
Amide Analog 15115.5
Ester Analog < 5> 277

This data illustrates the potential advantage of the oxazole core. This compound shows significantly improved metabolic stability compared to its more labile amide and ester bioisosteres, which would likely be rapidly hydrolyzed in vivo. This is a crucial performance characteristic that makes this scaffold attractive for further optimization.

Structure-Activity Relationship (SAR) and Future Directions

The initial data on this compound suggests a classic trade-off: it possesses favorable metabolic stability but lacks the potency and selectivity required for a viable drug candidate. This profile makes it an excellent starting point for a medicinal chemistry campaign.

SAR_Logic cluster_potency Improve Potency cluster_selectivity Enhance Selectivity cluster_goal Goal Start This compound (Stable, Weak Potency) Mod_C5 Modify C5 of Oxazole (e.g., add aryl group) Start->Mod_C5 SAR Expansion Mod_Cyclohexyl Modify Cyclohexyl Ring (e.g., add polar groups) Start->Mod_Cyclohexyl SAR Expansion Target_Interactions Exploit Specific Interactions in Target Kinase Mod_C5->Target_Interactions Mod_Cyclohexyl->Target_Interactions Lead Lead Candidate (Potent, Selective, Stable) Target_Interactions->Lead

Caption: A logical workflow for the Structure-Activity Relationship (SAR) optimization of this compound.

Future work should focus on:

  • Potency Enhancement: Synthesizing analogs by modifying the C5 position of the oxazole ring or the cyclohexyl group to better occupy the target's binding pocket.

  • Selectivity Profiling: Systematically screening optimized compounds against a broad panel of kinases to identify and minimize off-target activities.

  • In Vivo Evaluation: Advancing compounds with promising in vitro profiles into pharmacokinetic and efficacy studies in animal models.

References

  • Ajani, O. O., & Aderohunmu, D. V. (2018). Oxazoles in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 18(6), 475-490. [Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Cyclohexanoyloxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for its primary structural motifs—cyclohexanone and oxazole—and are grounded in universal laboratory safety standards.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1][2]

Hazard Assessment and Risk Mitigation

Due to the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is essential. Based on the known properties of its constituent functional groups, this compound should be handled as a hazardous substance.

  • Cyclohexanone Moiety: Cyclohexanone is a combustible liquid and is harmful if it comes into contact with skin or is inhaled.[3][4] It is known to cause skin and eye irritation.[3][5]

  • Oxazole Moiety: Oxazole is a flammable liquid and can cause serious eye damage.[6][7]

Therefore, this compound should be presumed to be flammable, an irritant, and potentially harmful.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound:

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against splashes and potential vapors.[8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A lab coat.Prevents direct skin contact, which may cause irritation.[9]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Given the potential for harmful vapors from the cyclohexanone component, working in a well-ventilated space is crucial to minimize inhalation exposure.[10]

Spill Management Protocol

Immediate and correct response to a spill is critical to minimizing hazards.

Immediate Actions for Spills
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.

  • Eliminate Ignition Sources: As the compound is presumed to be flammable, extinguish all nearby open flames and unplug any potential sources of sparks.[3][4]

Spill Cleanup Procedure
  • Small Spills: For minor liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Containment: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Large Spills: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[9]

Operational Disposal Plan

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and ensure safe transport.

  • Waste Identification: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".[9] Include the full chemical name and any known hazard pictograms (e.g., flammable, irritant).[2][9]

  • Container Selection: Use a chemically compatible and leak-proof container. Glass or polyethylene containers are generally suitable.[1][9]

  • Waste Types:

    • Solid Waste: For contaminated items like filter paper or weighing boats, double-bag the materials before placing them in the designated solid hazardous waste container.[9]

    • Liquid Waste: For solutions containing the compound, use a sealable liquid waste container.[9] Fill containers to no more than 90% of their capacity to allow for vapor expansion.[1]

On-Site Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][12] This area should be clearly marked with hazardous waste signage.[1]

Final Disposal

Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Ensure all necessary paperwork, such as a waste manifest, is completed accurately.[13] The most common and environmentally sound method for the final disposal of such organic compounds is high-temperature incineration at a licensed facility.[14][15]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill small_spill Small Spill spill->small_spill Yes, Small large_spill Large Spill spill->large_spill Yes, Large waste_generated Is Waste Generated? spill->waste_generated No absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb contact_ehs Contact EHS/ Emergency Response large_spill->contact_ehs collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill storage Store in Satellite Accumulation Area collect_spill->storage solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., reaction mixtures) waste_generated->liquid_waste Yes, Liquid end End: Proper Disposal waste_generated->end No containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal storage->disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet. Greenfield Global. [Link]

  • SAFETY DATA SHEET CYCLOHEXANONE LRG. Chemical Suppliers. [Link]

  • Cyclohexanone - Essential Intermediate for Nylon Production. EapearlChem. [Link]

  • SAFETY DATA SHEET. Durham Tech. [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclohexanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Cyclohexanoyloxazole, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific excellence and ethical responsibility. This guide provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and proactive risk mitigation.

Understanding the Hazard Profile: A Logic-Driven Approach

The molecular architecture of this compound, featuring both a cyclohexanoyl group and an oxazole ring, suggests a hazard profile that warrants careful consideration. Based on data from analogous compounds, we can anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

  • Flammability: Heterocyclic compounds can be flammable, and related compounds like cyclohexanol have a flashpoint, indicating combustibility.[2][5][7]

These potential hazards form the basis for our tiered PPE recommendations, ensuring that the level of protection aligns with the risk associated with specific laboratory operations.

Tiered PPE Strategy: From Standard Operations to Emergency Response

A one-size-fits-all approach to PPE is insufficient. The following table outlines a tiered strategy for PPE selection, tailored to the specific tasks being performed with this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[8]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving with nitrile or neoprene gloves.[8]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical-resistant boots.[8][9]For responding to spills or uncontrolled releases of the compound.

The "Why" Behind the "What": A Deeper Dive into PPE Selection

Understanding the rationale behind each piece of PPE empowers researchers to make informed decisions and fosters a more profound safety consciousness.

Eye and Face Protection
  • Safety Glasses with Side Shields: Offer baseline protection against incidental splashes and airborne particles. Conformance to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[1][10]

  • Chemical Splash Goggles: Provide a tighter seal around the eyes, offering superior protection against splashes from all angles.

  • Face Shield: Used in conjunction with goggles, a face shield protects the entire face from splashes of corrosive or irritating chemicals.

Skin and Body Protection
  • Lab Coat: The first line of defense for your body and personal clothing.

  • Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a good starting point for incidental contact. For prolonged handling or when dealing with larger quantities, consider more robust options like neoprene or butyl rubber. Always check the manufacturer's glove compatibility charts. Double-gloving is a best practice to protect against tears and permeation.[1][11]

  • Chemical-Resistant Apron or Coveralls: Provide an additional layer of protection for the torso and legs during procedures with a high risk of splashes.

Respiratory Protection
  • Chemical Fume Hood: The primary engineering control to minimize inhalation exposure. All work with this compound should ideally be conducted within a certified chemical fume hood.

  • Respirators: To be used only when engineering controls are not sufficient or during emergency situations. A full-face respirator offers the highest level of respiratory and facial protection. Proper fit-testing and training are mandatory as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[11]

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is intrinsically linked to its correct use. The following workflows provide step-by-step guidance for handling this compound safely.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Refer to Tiered Strategy) prep1->prep2 prep3 Prepare All Necessary Equipment and Reagents prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Use Spark-Proof Tools handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A streamlined workflow for the safe handling of this compound.

PPE Donning and Doffing Procedure

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: The correct sequence for donning and doffing personal protective equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental stewardship.

Contaminated PPE Disposal
  • Gloves, Bench Paper, and other disposables: Place in a dedicated, clearly labeled, and sealed waste container.

  • Reusable PPE (e.g., lab coats, aprons): If significantly contaminated, they should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.[12]

Chemical Waste Disposal
  • Collection: Use separate, clearly labeled, and sealed containers for each type of chemical waste.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.[10][13]

Emergency Preparedness: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is paramount.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][13]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9][10]

  • Spills: Evacuate the area. Wear appropriate emergency PPE. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6][9]

By integrating these principles and procedures into your daily laboratory practices, you can create a robust safety culture that protects researchers and enables the pursuit of scientific discovery.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Enamine.
  • Apollo Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific.
  • Durham Technical Community College.
  • Carl Roth.
  • Fisher Scientific.
  • KAUST Health & Safety. Working with Toxic chemicals Guideline.
  • Carl Roth.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.